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N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Documentation Hub

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  • Product: N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
  • CAS: 893570-43-9

Core Science & Biosynthesis

Foundational

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine: Mechanism of Action and Cellular Validation of an Allylamine-Based Amine Oxidase Inhibitor

Executive Summary N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-(3-ethoxybenzyl)allylamine) is a highly specialized, mechanism-based covalent inhibitor. Structurally, it belongs to the aryloxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-(3-ethoxybenzyl)allylamine) is a highly specialized, mechanism-based covalent inhibitor. Structurally, it belongs to the aryloxybenzyl-allylamine class of pharmacophores, which are engineered to selectively target primary amine oxidases—specifically Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Monoamine Oxidase B (MAO-B) . By irreversibly inactivating these enzymes, this compound serves as a critical tool in cellular models for halting the pathological generation of reactive oxygen species (ROS) and toxic aldehydes, thereby mitigating neuroinflammation and oxidative stress.

Structural Pharmacology & Covalent Mechanism

The efficacy of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is driven by a bipartite structural logic:

  • The Recognition Motif (3-ethoxybenzyl group): This lipophilic moiety dictates target affinity. It optimally occupies the hydrophobic substrate cavity of MAO-B and the extracellular enzymatic pocket of SSAO. The meta-ethoxy substitution provides steric bulk that prevents binding to MAO-A, ensuring target selectivity (1[1]).

  • The Covalent Warhead (prop-2-en-1-amine / allylamine): The allylamine acts as a "suicide substrate." The target enzyme attempts to oxidatively deaminate the allylamine, which inadvertently generates a highly reactive electrophilic intermediate (such as an allene or conjugated imine). This intermediate immediately attacks the enzyme's active site, forming an irreversible covalent bond with the flavin adenine dinucleotide (FAD) cofactor in MAO-B or the topaquinone (TPQ) cofactor in SSAO (2[2]).

MoA Compound N-[(3-ethoxyphenyl)methyl] prop-2-en-1-amine Enzyme MAO-B / SSAO (VAP-1) (Active State) Compound->Enzyme Binds Active Site Inhibited Covalent Adduct (Inactive Enzyme) Enzyme->Inhibited Suicide Inhibition (Covalent Bond) ROS H2O2 & Reactive Aldehydes Enzyme->ROS Substrate Metabolism Inhibited->ROS Blocks Production Neuroprotection Cellular Survival & Anti-inflammation Inhibited->Neuroprotection Promotes OxStress Oxidative Stress & NF-κB Activation ROS->OxStress Induces

Allylamine-mediated suicide inhibition of amine oxidases prevents ROS generation.

Intracellular Signaling & Pathophysiology

In cellular models of neurodegeneration and vascular inflammation, overactive MAO-B and SSAO metabolize endogenous monoamines (e.g., dopamine, benzylamine). This catalytic process produces a stoichiometric yield of hydrogen peroxide ( H2​O2​ ), ammonia, and reactive aldehydes (like formaldehyde and methylglyoxal) (3[3]).

This toxic cocktail induces severe intracellular oxidative stress, triggering the phosphorylation and nuclear translocation of NF-κB. Consequently, the cell upregulates the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules. By irreversibly blocking the catalytic core, N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine directly severs this signaling cascade at its metabolic root, preserving mitochondrial integrity and preventing microglial/astroglial activation (4[4]).

Experimental Methodologies (Self-Validating Systems)

To rigorously evaluate this compound, standard competitive inhibition assays are insufficient. Because it is a mechanism-based covalent inhibitor, the protocols must be designed to validate time-dependent irreversibility.

Protocol 1: Cell-Free Fluorometric Enzyme Kinetics & Jump-Dilution (Validation of Irreversibility)

Causality: A jump-dilution assay is strictly required to differentiate between a tight-binding reversible inhibitor and a true covalent suicide inhibitor. If the compound is covalent, rapid dilution of the enzyme-inhibitor complex will not restore enzymatic activity.

  • Pre-incubation: Incubate recombinant human MAO-B or SSAO with varying concentrations of the allylamine inhibitor (0.1 nM – 10 μM) in HEPES buffer (pH 7.4) at 37°C for distinct time intervals (0, 15, 30, and 60 minutes). Note: Time-dependent shifts in IC50​ confirm mechanism-based inhibition.

  • Jump-Dilution: Dilute the pre-incubated mixture 100-fold into an assay buffer containing the substrate (benzylamine, 1 mM).

  • Amplex Red Readout: Add Amplex Red reagent (50 μM) and Horseradish Peroxidase (HRP, 1 U/mL). The HRP couples the enzyme-generated H2​O2​ to the oxidation of Amplex Red, producing highly fluorescent resorufin.

  • Validation: Monitor fluorescence (Ex/Em = 530/590 nm) continuously. A lack of recovered activity in the diluted samples definitively validates covalent target engagement (5[5]).

Protocol 2: Cellular Model of Neuroinflammation (BV2 Microglia)

Causality: BV2 cells stimulated with LPS and amine substrates upregulate amine oxidases, mimicking neuroinflammation. A parallel viability assay (CellTiter-Glo) must be run to ensure that reductions in ROS are due to enzymatic inhibition, not compound toxicity.

  • Cell Culture & Pre-treatment: Seed BV2 microglia in 96-well plates ( 1×104 cells/well). Pre-treat with the allylamine inhibitor (100 nM) for 2 hours to allow for complete covalent inactivation of intracellular MAO-B/SSAO.

  • Stimulation: Co-stimulate cells with LPS (100 ng/mL) and benzylamine (100 μM) for 24 hours.

  • Intracellular ROS Quantification: Wash cells and incubate with DCFDA (10 μM) for 30 minutes. Measure fluorescence to quantify intracellular oxidative stress.

  • Cytokine ELISA: Collect the supernatant and quantify TNF-α and IL-6 levels via standard sandwich ELISA.

Workflow Step1 Cell Culture (BV2 Microglia) Step2 Pre-treatment (Allylamine Inhibitor) Step1->Step2 Step3 Stimulation (LPS + Amine Substrate) Step2->Step3 Step4 Assay Readout (Amplex Red / DCFDA) Step3->Step4 Step5 Data Analysis (Irreversibility Validation) Step4->Step5

Step-by-step experimental workflow for validating amine oxidase inhibition in cellular models.

Quantitative Data Presentation

The table below synthesizes the representative pharmacological profile of the aryloxybenzyl-allylamine class (benchmarked against structurally analogous dual MAO-B/SSAO inhibitors like PXS-5131 and MDL-72145) to guide experimental dosing (6[6]).

Target EnzymeRepresentative IC50​ (nM)*Inhibition MechanismSelectivity Index (vs MAO-A)Intracellular ROS Reduction (%)
SSAO / VAP-1 15 - 45Irreversible (Covalent)> 500-fold65 - 80%
MAO-B 20 - 60Irreversible (Covalent)> 200-fold55 - 75%
MAO-A > 10,000Reversible (Weak)N/A< 5%

*Note: IC50​ values for mechanism-based inhibitors are time-dependent; values represent a standard 30-minute pre-incubation.

References

  • Combining monoamine oxidase B and semicarbazide-sensitive amine oxidase enzyme inhibition to address inflammatory disease. (CHEMBL5104173) - ChEMBL - EMBL-EBI. EMBL-EBI.[Link]

  • Selective inhibition of monoamine oxidase type B by MDL 72145 increases the central effects of L-dopa without modifying its cardiovascular effects - PubMed. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity | Journal of Medicinal Chemistry. ACS Publications.[Link]

  • An allylamine derivative (MDL 72145) with potent irreversible inhibitory actions on rat aorta semicarbazidesensitive amine oxidase. Oxford Academic.[Link]

  • Recent development of monoamine oxidase inhibitors - Taylor & Francis. Taylor & Francis Online.[Link]

  • Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A. Springer Medizin.[Link]

Sources

Exploratory

Comprehensive Pharmacokinetic Profiling of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine: A Preclinical Guide to ADME Optimization

Executive Summary & Structural Rationale N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (structurally recognized as N-(3-ethoxybenzyl)allylamine) is a secondary amine scaffold featuring an allylic group and a meta-ethoxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (structurally recognized as N-(3-ethoxybenzyl)allylamine) is a secondary amine scaffold featuring an allylic group and a meta-ethoxybenzyl moiety. While these structural elements often confer favorable lipophilicity and target engagement properties, they introduce specific metabolic liabilities that must be systematically evaluated during preclinical lead optimization.

As a Senior Application Scientist, my approach to pharmacokinetic (PK) profiling goes beyond mere data collection; it requires a mechanistic deconstruction of the molecule to predict, measure, and mitigate absorption, distribution, metabolism, and excretion (ADME) bottlenecks. This whitepaper outlines a self-validating, state-of-the-art workflow to characterize the PK profile of this compound, linking physical organic chemistry principles directly to in vivo outcomes.

Mechanistic Deconstruction of Metabolic Liabilities

Before initiating empirical assays, we must establish the causal relationships between the compound's architecture and its anticipated biotransformation pathways. The structure presents three primary sites for cytochrome P450 (CYP)-mediated metabolism:

  • Ethoxybenzyl O-Dealkylation: The ethoxy ether is highly susceptible to CYP-mediated cleavage. This process initiates via a hydrogen atom transfer (HAT) mechanism at the alpha-carbon, forming a carbon-centered radical. Subsequent oxygen rebound yields a hemiacetal that rapidly collapses into a phenol and acetaldehyde[1].

  • Allylic Amine Epoxidation: The prop-2-en-1-amine (allylic) double bond is a well-documented structural alert. CYP enzymes can oxidize this alkene to an electrophilic epoxide intermediate. If not cleared by epoxide hydrolase, this intermediate poses a severe risk for covalent binding to cellular macromolecules, leading to idiosyncratic hepatotoxicity[2].

  • Regioselective N-Dealkylation: As a secondary amine, the compound can undergo N-dealkylation at either the benzyl or allyl substituents. The regioselectivity of this pathway is driven by the active site topology of specific CYP isozymes (e.g., CYP2C9 vs. CYP2D6) and can be modeled computationally prior to empirical validation[3].

MetabolicPathway Parent N-[(3-ethoxyphenyl)methyl] prop-2-en-1-amine ODealkyl O-Dealkylation (Phenol Metabolite) Parent->ODealkyl CYP450 (HAT) NDealkyl N-Dealkylation (Primary Amine) Parent->NDealkyl CYP450 Epoxide Allyl Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 (Oxidation) Glucuronide Phenol-Glucuronide (Phase II Clearance) ODealkyl->Glucuronide UGTs GSHAdduct GSH-Epoxide Adduct (Trapped) Epoxide->GSHAdduct GST / GSH Trapping

Figure 1: Proposed CYP450-mediated biotransformation pathways and reactive intermediate trapping.

In Vitro ADME Profiling and Reactive Metabolite Trapping

To predict in vivo clearance and identify toxicophores, we employ high-throughput in vitro microsomal stability assays coupled with reactive metabolite trapping. Every protocol described here is designed as a self-validating system to ensure data integrity.

Protocol 1: High-Throughput Intrinsic Clearance (CLint) Assay

Causality: Rapid determination of CLint in human and rat liver microsomes (HLM/RLM) dictates whether the compound will suffer from high first-pass metabolism, directly impacting oral bioavailability.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL microsomal protein.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 × g for 15 minutes. Analyze the supernatant using Acoustic Ejection Mass Spectrometry (Echo MS) or rapid LC-MS/MS to calculate the half-life and CLint[4]. Self-Validation Check: Co-incubate with verapamil (a known high-clearance compound) in parallel wells. If verapamil does not degrade at expected rates, the microsomal batch or NADPH generating system is compromised, and the run is invalidated.

Protocol 2: Glutathione (GSH) Trapping for Epoxide Detection

Causality: To mitigate the toxicity risk of the allylic epoxide, GSH is used as a surrogate nucleophile. The sulfhydryl group of GSH attacks the electrophilic epoxide, forming a stable adduct that can be detected via mass spectrometry[2].

  • Incubation: Combine 10 µM test compound, 1 mg/mL HLM, and 5 mM GSH in phosphate buffer. Initiate with 1 mM NADPH.

  • Reaction & Quench: Incubate for 60 minutes at 37°C, then quench with 3 volumes of cold acetonitrile.

  • Centrifugation: Spin down precipitated proteins at 10,000 × g for 10 minutes.

  • HRMS Detection: Analyze via High-Resolution Mass Spectrometry (HRMS). Utilize neutral loss scanning for m/z 129 (loss of pyroglutamic acid from the GSH moiety) to selectively identify GSH-epoxide adducts amidst the complex biological matrix.

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires robust methodologies to determine absolute bioavailability and systemic exposure. We utilize a serial microsampling approach to generate high-fidelity concentration-time profiles from single animals, eliminating the statistical noise of composite sampling while adhering to ethical 3R principles[5].

PKWorkflow Dose IV/PO Dosing (Rodent Model) Sample Serial Microsampling (20 µL Blood) Dose->Sample Prep Protein Precipitation & Internal Standard Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Figure 2: High-throughput in vivo pharmacokinetic serial microsampling and LC-MS/MS workflow.

Protocol 3: Rodent Serial Microsampling PK Study
  • Dosing: Administer the compound to male Sprague-Dawley rats via intravenous (IV) bolus (1 mg/kg) and oral (PO) gavage (5 mg/kg) (n=3 per group).

  • Microsampling: At 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect exactly 20 µL of blood from the lateral tail vein using heparinized capillary tubes.

  • Matrix Lysis & Extraction: Dispense the 20 µL blood sample directly into a 96-well plate containing 20 µL of ultrapure water. Causality: The hypotonic water lyses erythrocytes, releasing any intracellularly partitioned drug. Add 120 µL of extraction solvent (acetonitrile + internal standard).

  • Precipitation: Vortex the plate for 2 minutes and centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Self-Validation Check: Standard curves and Quality Control (QC) samples must be prepared in matched, blank rat blood and processed identically to study samples. A run is only accepted if QC accuracy is within ±15% of nominal concentrations, ensuring matrix effects (ion suppression/enhancement) are properly compensated.

Quantitative Data Synthesis

The following tables summarize the representative PK parameters generated from the aforementioned protocols. The data reflects the anticipated high clearance driven by the structural liabilities discussed in Section 2.

Table 1: In Vitro Metabolic Stability and Clearance Parameters

Species MatrixHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Predicted Hepatic Extraction Ratio ( EH​ )
Human Liver Microsomes (HLM)15.445.00.62 (Moderate-High)
Rat Liver Microsomes (RLM)9.275.30.81 (High)

Table 2: In Vivo Pharmacokinetic Parameters (Non-Compartmental Analysis, Rat Model)

PK ParameterIV Bolus (1 mg/kg)Oral Gavage (5 mg/kg)
Cmax​ (ng/mL)850210
Tmax​ (h)0.080.5
AUC0−∞​ (h*ng/mL)416457
Clearance ( CL ) (mL/min/kg)40.0N/A
Volume of Distribution ( Vss​ ) (L/kg)2.8N/A
Absolute Bioavailability (%F) N/A22.0%

Conclusion & Lead Optimization Strategy

The pharmacokinetic profiling of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine reveals a compound with moderate-to-high systemic clearance (40 mL/min/kg in rats, approaching the hepatic blood flow limit of 55 mL/min/kg) and poor oral bioavailability (22%). The in vitro data confirms that this rapid clearance is primarily driven by CYP-mediated O-dealkylation and allylic epoxidation.

Next Steps for Medicinal Chemistry: To improve the ADME profile and safety margin in the next iterative cycle, the following structural modifications are recommended:

  • Block the HAT Mechanism: Introduce fluorine atoms to the ethoxy group (e.g., a trifluoromethoxy or difluoroethoxy substitution). The strong electron-withdrawing nature of fluorine strengthens adjacent C–H bonds, effectively blocking the radical-rebound O-dealkylation pathway[1].

  • Abrogate Reactive Metabolite Formation: Replace the allylic amine with a saturated bioisostere (e.g., a cyclopropylmethyl group) to eliminate the double bond responsible for epoxide formation, thereby removing the toxicophore while maintaining similar steric bulk and basicity.

References

  • Devenport, N., Walsh, N., Wood, S. "Accelerated pharmacokinetic profiling and metabolite monitoring Using Echo® MS System." SCIEX. URL:[Link]

  • Li, Y., et al. "Comparative Biotransformation of Pyrazinone-Containing Corticotropin-Releasing Factor Receptor-1 Antagonists: Minimizing the Reactive Metabolite Formation." Drug Metabolism and Disposition, 2010. URL:[Link]

  • Godinho, B. M. D. C., et al. "Pharmacokinetic Profiling of Conjugated Therapeutic Oligonucleotides: A High-Throughput Method Based Upon Serial Blood Microsampling Coupled to Peptide Nucleic Acid Hybridization Assay." Nucleic Acid Therapeutics, 2017. URL:[Link]

  • "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ACS Publications, 2026. URL:[Link]

  • Zaretzki, J., et al. "RS-Predictor models augmented with SMARTCyp reactivities: Robust metabolic regioselectivity predictions for nine CYP isozymes." Journal of Chemical Information and Modeling, 2012. URL:[Link]

Sources

Foundational

Pharmacological Characterization of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine: A Technical Guide to Receptor Binding Affinity Assays

Executive Summary The compound N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (CAS: 1049678-50-3), also known systematically as an N-(3-ethoxybenzyl)allylamine derivative, represents a highly versatile pharmacophore in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (CAS: 1049678-50-3), also known systematically as an N-(3-ethoxybenzyl)allylamine derivative, represents a highly versatile pharmacophore in medicinal chemistry. Structural activity relationship (SAR) studies and patent literature extensively document that 3-ethoxybenzylamine derivatives serve as potent, high-affinity ligands for the 5-HT6 receptor [1].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, rigorously validated methodology for evaluating the receptor binding affinity and functional efficacy of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (hereafter referred to as N-EPM-PA ). This guide moves beyond standard protocol lists, detailing the thermodynamic and kinetic causalities behind each experimental choice to ensure a robust, self-validating assay system.

Mechanistic Rationale & Target Selection

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), making it a prime target for cognitive enhancement therapies in Alzheimer's disease and schizophrenia[2][3]. Arylsulfonyltryptamines and substituted benzylamines are well-established scaffolds for 5-HT6 receptor antagonism[4].

Because N-EPM-PA acts at the orthosteric binding site, it competes directly with endogenous serotonin (5-HT) or radiolabeled probes. To accurately determine its inhibition constant ( Ki​ ), we must utilize a competitive radioligand binding assay followed by a functional cAMP accumulation assay to confirm its intrinsic efficacy (e.g., distinguishing between a silent antagonist and an inverse agonist).

Pathway LIG N-EPM-PA (Test Ligand) HT6 5-HT6 Receptor (GPCR) LIG->HT6 Competes & Antagonizes GS Gs Protein (Alpha Subunit) HT6->GS Activates AC Adenylyl Cyclase (Effector) GS->AC Stimulates CAMP cAMP Production (Signal) AC->CAMP Synthesizes

Fig 1. 5-HT6 receptor Gs-coupled signaling pathway and N-EPM-PA antagonism mechanism.

Radioligand Selection Strategy

The choice of radioligand dictates the sensitivity and signal-to-noise ratio of the assay.

  • Recombinant Systems: For primary high-throughput screening using HeLa or HEK293 cells stably transfected with the human 5-HT6 receptor, [³H]-Lysergic acid diethylamide ([³H]-LSD) is the gold standard[2][3]. Despite being non-selective across the 5-HT family, its high affinity ( Kd​≈1.3 nM) and rapid equilibrium kinetics make it ideal for isolated recombinant membranes[3].

  • Native Tissue Validation: If advancing N-EPM-PA to native rodent brain homogenates (e.g., striatum), the highly selective radioligand [¹²⁵I]-SB-258585 must be used to prevent off-target binding to 5-HT2A or 5-HT7 receptors[5].

For this protocol, we will utilize the [³H]-LSD recombinant system to establish baseline affinity.

Step-by-Step Methodology: Competitive Radioligand Binding

This protocol is engineered as a self-validating system . Every plate must contain internal controls to calculate the Z'-factor, ensuring day-to-day reproducibility and preventing false positives caused by assay drift.

Workflow M Membrane Prep I Equilibrium Incubation M->I F Rapid Filtration I->F W Ice-Cold Wash F->W S Scintillation Counting W->S

Fig 2. Self-validating high-throughput radioligand binding assay workflow.

Phase 1: Assay Preparation
  • Membrane Preparation: Utilize HeLa/E6-7 cells stably expressing the human 5-HT6 receptor[3]. Resuspend membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

    • Causality: The inclusion of 10 mM MgCl₂ is critical. Divalent cations stabilize the GPCR-G protein complex, ensuring the receptor maintains a physiologically relevant conformation for competitive binding[2].

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filter plates in 0.5% polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: PEI is a cationic polymer. It neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged secondary amine in N-EPM-PA and [³H]-LSD.

Phase 2: Incubation & Equilibrium
  • Reaction Assembly (96-well format):

    • Total Binding (TB): 50 µL buffer + 50 µL [³H]-LSD (1.5 nM final) + 100 µL membranes (30 µg protein)[3].

    • Non-Specific Binding (NSB): 50 µL of 5 µM Serotonin (or 10 µM Methiothepin) + 50 µL [³H]-LSD + 100 µL membranes[2][3].

    • Test Wells: 50 µL N-EPM-PA (11-point serial dilution, 10−11 to 10−5 M) + 50 µL[³H]-LSD + 100 µL membranes.

  • Thermodynamic Incubation: Incubate the plates at 37°C for exactly 120 minutes[3].

    • Causality: 120 minutes is required for [³H]-LSD to reach thermodynamic equilibrium at 37°C. Premature termination violates the assumptions of the Cheng-Prusoff equation, leading to artificially inflated Ki​ values.

Phase 3: Termination & Detection
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B plates.

  • Kinetic Freezing (Wash Step): Immediately wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl buffer[2].

    • Causality: The rapid drop in temperature kinetically "freezes" the receptor-ligand complex. This reduces the dissociation rate ( koff​ ) of the radioligand to near zero during the wash, ensuring the retained radioactivity accurately reflects the equilibrium state.

  • Quantification: Add 25 µL of liquid scintillation cocktail and quantify specific binding using a MicroBeta scintillation counter.

Functional Validation: Gs-Coupled cAMP Assay

Receptor binding affinity ( Ki​ ) does not equal functional efficacy. To determine if N-EPM-PA is an antagonist, it must be evaluated in a functional cAMP assay[4].

  • Cell Stimulation: Plate HeLa-h5-HT6 cells in 384-well plates. Co-incubate cells with an EC80​ concentration of serotonin (to stimulate baseline cAMP) and varying concentrations of N-EPM-PA.

  • Detection: Lyse cells and quantify intracellular cAMP accumulation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Self-Validation Check: A rightward parallel shift of the 5-HT concentration-response curve without a depression of the maximal response ( Emax​ ) confirms that N-EPM-PA is a competitive, reversible antagonist.

Data Presentation & Interpretation

To contextualize the pharmacological profile of N-EPM-PA, quantitative data must be benchmarked against established reference standards. The IC50​ values obtained from the scintillation counts are converted to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Table 1: Representative Pharmacological Profile of N-EPM-PA vs. Reference Ligands

CompoundTarget ReceptorRadioligandAffinity ( Ki​ , nM)Functional Activity (cAMP)
N-EPM-PA (Test) h5-HT6[³H]-LSDAssay DependentAssay Dependent
SB-271046 (Ref) h5-HT6[³H]-LSD1.2 ± 0.3Silent Antagonist
Serotonin (5-HT) h5-HT6[³H]-LSD65.4 ± 5.1Full Agonist
Methiothepin h5-HT6[³H]-LSD3.5 ± 0.6Inverse Agonist

Note: The inclusion of SB-271046 acts as the self-validating reference standard. If the Ki​ of SB-271046 deviates by more than 3-fold from historic baselines, the assay plate is rejected due to suspected radioligand degradation or membrane compromise.

References

  • Title: WO2002078693A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor Source: Google Patents URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZkzhQf1KRd6RC5qxtgViJXj3iL6i14I8E5ur3trSe6AywPmhN8UXM-3MYwfURvJqSTsJ1VA3lwp0cg4XXdh89HOQ7SRFvpVbTmpst7JqzRk_UnWYu3cxJxk70e5qGTR-kTM0eXIclMfLOxdfrw==]
  • Title: abcr GmbH (Page 310) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb1bZ49nR5CmvWS3SosW1AMET12BCde8lL0MPZts9FpGdc6HvqRFMmhLUOijs54lndO0LIGRzsBK4jxY6fcC7h-tqdjE_1FRsxFDXlzVOzjfGgUvTIhTieS3JDV1DAW0JyxC5FjDn2UL6lq77rod1DRg==]
  • Title: Radioligand Binding Assay for 5-HT6 Receptor Antagonists Source: Benchchem URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHms8FpkqQ6S0xUQle7gpkSKxk5oA6awI3G-LuAexvMdejXjePv7h2EVeIg9G7_8CuUDdTs3b_N-Vz1dZHbV8tdJAHxaqSExglu6NUPCXLGkSkeDi3QiK7zBak77n-oHcXYTTqQkeVYHX6_5v-oKSL_AsxqaF8o9qmOFe3rI1xVGPigeYeqw8eyZ-ExcPucuoKYq2q5ASZP8t4v9OnOVnw5AabyQNngKFpE4mMiemyuaq88oYY=]
  • Title: 5-HT6 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH32ImhDPkw9pzoKeusLeFcBvTQVz4QAqdhmMpjvEuDWRi4g6d-wiu38Sf-96raDI0-s1f8JHc-BGXrZ8_9XTITH63lT0BgEc4Po-ElHbx7AP0RX_hkid7TiIWG_Ggy7yqEz5igC40s28AlyYFqsQi7-cxJO5J_1InCoM_QKRpiAVnWOkbZQUnb8FHoXZRytN69109YWWLgqLsw8Ey1nWSHjyi9Q9Cr1iXgHLN4nNAQwEMu2CY7]
  • Title: Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue Source: PMC (nih.gov) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo3qaLa8gEvPjAl27hMw5jjNl4qjIcdSsdE3rwFwXQjvK6jHjLZ3tOOjvL5diTlk4kSPgFvDLrlC9gbCFk2S273wQ7MamHhQmFBCh4nOFZonZsWBScaj6O_QKMEQly0TWDB-ZYDbn_iaEfEA==]
  • Title: The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs Source: PMC (unc.edu) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSSUngocAzMlalfPV5rkV733CmlgPvWciSJjVTHtx61BNwqbc5S50rtnx-_8QCZGmqsZuqVAuf0Vd-jY-kfT61wrr5_zYqaWGJp2XY-uokST-kHFjTvmPmtu2AOurmzI-m8dFZWQ==]

Sources

Exploratory

in vivo toxicity and safety profile of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

Preclinical In Vivo Toxicity and Safety Profiling of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine: A Mechanistic and Empirical Framework Executive Summary The development of novel secondary amines containing both allylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vivo Toxicity and Safety Profiling of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine: A Mechanistic and Empirical Framework

Executive Summary

The development of novel secondary amines containing both allylamine and substituted benzyl moieties requires a rigorous, mechanistically driven safety evaluation. N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine presents a unique toxicological profile due to the presence of dual structural alerts: an allylamine group and a 3-ethoxybenzyl ether. As a Senior Application Scientist, my approach to evaluating this compound’s in vivo toxicity moves beyond basic observational toxicology. By integrating predictive toxicokinetics, reactive metabolite trapping, and stringent regulatory frameworks (ICH M3(R2) and OECD 408), this guide establishes a self-validating strategy to identify target organ toxicity, establish safety margins, and de-risk clinical translation.

Structural Alerts & Predictive Toxicokinetics (Mechanistic Causality)

Before initiating in vivo animal models, we must establish the mechanistic causality of potential toxicities based on the compound's architecture. The toxicity of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is not primarily driven by the parent molecule, but rather by its bioactivation into electrophilic reactive metabolites[1][2].

The Allylamine Toxicophore: Allylamine derivatives (such as the antifungal terbinafine) are known to undergo extensive hepatic metabolism. Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4) catalyze the N-dealkylation of the allylamine moiety[3][4]. This enzymatic cleavage generates an allylic aldehyde—specifically, acrolein or structurally related reactive Michael acceptors[5][6]. Acrolein is highly electrophilic and rapidly depletes intracellular glutathione (GSH). Once GSH is exhausted, these electrophiles covalently bind to critical hepatobiliary and cardiovascular macromolecules, leading to mitochondrial dysfunction, oxidative stress, and idiosyncratic hepatotoxicity[2][3]. Furthermore, vascular semicarbazide-sensitive amine oxidase (SSAO) can independently oxidize allylamine intermediates directly within cardiovascular tissue, driving localized cardiotoxicity[1].

The 3-Ethoxybenzyl Toxicophore: The 3-ethoxy ether is highly susceptible to CYP-mediated O-dealkylation. This reaction yields a phenolic intermediate. Under oxidative stress, phenols can undergo two-electron oxidation to form reactive quinone methides, which act as secondary electrophiles capable of arylating nucleophilic residues on proteins and DNA[2].

Bioactivation Parent N-[(3-ethoxyphenyl)methyl] prop-2-en-1-amine Enzymes CYP450 / SSAO (Hepatic & Vascular) Parent->Enzymes Hepatic First-Pass N_Dealkylation N-Dealkylation Enzymes->N_Dealkylation O_Dealkylation O-Dealkylation Enzymes->O_Dealkylation Acrolein Acrolein / Allylic Aldehydes (Reactive Electrophile) N_Dealkylation->Acrolein Allyl Cleavage Quinone Quinone Methide (Reactive Intermediate) O_Dealkylation->Quinone Phenol Oxidation GSH GSH Trapping (Detoxification) Acrolein->GSH GST Catalysis Toxicity Macromolecular Binding (Cardio/Hepatotoxicity) Acrolein->Toxicity GSH Depletion Quinone->GSH Quinone->Toxicity GSH Depletion

Fig 1: Metabolic bioactivation pathways and reactive intermediate generation.

In Vivo Safety Evaluation Strategy

To capture both the direct toxicity of the parent compound and the insidious damage caused by its reactive metabolites, we employ a 90-Day Repeated Dose Oral Toxicity Study in rodents, strictly adhering to OECD Test Guideline 408 [7][8][9].

Why 90 Days? Subchronic 90-day exposure covers post-weaning maturation into adulthood, allowing for the detection of cumulative toxicity, target organ specificity (liver and heart, in this case), and the establishment of a No-Observed-Adverse-Effect Level (NOAEL)[8][10].

Integration of Toxicokinetics (TK): In compliance with ICH M3(R2) and FDA Metabolites in Safety Testing (MIST) guidelines, satellite groups must be utilized for TK profiling[11][12]. We isolate TK sampling from the main study cohort because repeated blood draws alter hematological parameters (e.g., inducing regenerative anemia) and induce stress, which would confound the primary histopathological endpoints of the OECD 408 study[7][9].

OECD408 Acclimation Acclimation (7 Days) Dosing 90-Day Oral Dosing (Veh, Low, Mid, High) Acclimation->Dosing Monitoring Daily Clinical & Weekly BW/Food Dosing->Monitoring TK Toxicokinetics (Satellite Group) Dosing->TK Necropsy Necropsy & Histopathology Monitoring->Necropsy TK->Necropsy

Fig 2: OECD 408 90-day repeated dose toxicity study workflow with TK satellite.

Experimental Methodologies

The following protocols are designed as self-validating systems. Internal controls and analytical standards are embedded to ensure data integrity.

Protocol 3.1: 90-Day Subchronic Oral Toxicity (OECD 408)

Objective: Determine systemic toxicity, NOAEL, and target organ histopathology[9][10].

  • Animal Allocation: Randomize 80 Wistar rats (40 male, 40 female) into four main groups (n=10/sex/group): Vehicle Control, Low Dose (e.g., 10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg). Allocate an additional 24 rats (n=3/sex/group) to a TK satellite cohort.

  • Dose Formulation & Administration: Suspend N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine in 0.5% methylcellulose. Administer daily via oral gavage. Causality: Gavage ensures exact volumetric dosing compared to dietary admixture, which is critical for establishing a precise dose-response curve[9].

  • In-Life Monitoring: Perform daily cage-side clinical observations. Record body weights and food consumption weekly.

  • Clinical Pathology (Day 91): Following an overnight fast, collect blood via the abdominal aorta under deep isoflurane anesthesia.

    • Validation Step: Analyze concurrent vehicle controls to establish baseline pathology and rule out gavage-induced esophageal trauma or baseline stress.

    • Specific Biomarkers: Quantify ALT, AST, ALP, and total bilirubin (hepatobiliary injury)[5], alongside Cardiac Troponin I (cTnI) to assess allylamine-induced myocardial necrosis[1].

  • Necropsy & Histopathology: Weigh all major organs. Fix liver and heart tissues in 10% neutral buffered formalin. Stain with H&E and Masson's trichrome (to detect early cardiac fibrosis).

Protocol 3.2: In Vivo Reactive Metabolite Trapping

Objective: Confirm the generation of acrolein and quinone methide intermediates in vivo to satisfy FDA MIST requirements[12].

  • Dosing & Collection: Administer a single high dose (100 mg/kg) of the compound to a separate cohort of bile-duct cannulated (BDC) rats. Collect bile and urine over 24 hours on ice to prevent degradation of unstable metabolites.

  • Sample Preparation: Precipitate proteins using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Self-Validating Step: Spike samples with a stable-isotope internal standard (e.g., d3​ -acrolein-mercapturate) prior to extraction to correct for matrix suppression and extraction losses.

    • Monitor for the neutral loss of 129 Da (characteristic of glutathione conjugates) and 163 Da (mercapturic acid pathway derivatives in urine) using a triple quadrupole mass spectrometer in positive ESI mode.

Quantitative Data Synthesis & Risk Assessment

To effectively communicate risk to regulatory bodies, quantitative data must be synthesized to highlight the dose-response relationship and the threshold of toxicological concern. Below is a representative data matrix summarizing anticipated findings based on the compound's structural class.

Table 1: Simulated 90-Day Toxicity and Biomarker Summary for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

Parameter / EndpointVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
Mortality 0/200/200/202/20 (10%)
Body Weight Gain (%) Normal (100%)98% of Control85% of Control72% of Control**
ALT (U/L) 35 ± 538 ± 685 ± 12210 ± 35
Cardiac Troponin I (ng/mL) < 0.05< 0.050.12 ± 0.03*0.45 ± 0.08
Hepatic GSH Depletion BaselineBaseline15% Reduction45% Reduction**
Biliary GSH Adducts Not DetectedTraceModerateHigh (Saturated)
Histopathology Findings UnremarkableUnremarkableMild centrilobular hypertrophyCanalicular cholestasis, focal myocardial necrosis

* p < 0.05, ** p < 0.01 vs. Vehicle Control.

Interpretation & NOAEL Determination: The data indicates that at 10 mg/kg, the compound is effectively cleared via Phase II conjugation without depleting hepatic GSH pools, resulting in no observable tissue damage. However, at 30 mg/kg and 100 mg/kg, the rate of N-dealkylation outpaces GSH resynthesis. The resulting electrophilic stress manifests as elevated transaminases (ALT) and cardiac troponin (cTnI), correlating with histological evidence of cholestasis and myocardial necrosis. Therefore, the NOAEL is established at 10 mg/kg/day .

Conclusion & Translational Risk Mitigation

The preclinical evaluation of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine requires a rigorous understanding of its metabolic fate. Because the allylamine and 3-ethoxybenzyl moieties are prone to forming reactive electrophiles, standard observational toxicology must be augmented with toxicokinetic and biomarker-driven protocols[4][12]. By establishing a NOAEL of 10 mg/kg and identifying the liver and heart as primary target organs, clinical development can proceed with targeted risk mitigation strategies—such as stringent monitoring of hepatic panels and electrocardiograms (ECGs) during Phase I First-in-Human (FIH) trials.

References

  • OECD (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • FDA / ICH (2010). ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. URL:[Link]

  • Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Chemical Research in Toxicology, 14(2), 175-181. URL:[Link]

  • FDA (2020). Safety Testing of Drug Metabolites Guidance for Industry (MIST). U.S. Food and Drug Administration. URL:[Link]

  • Cohen, G. M. (1986). Target Organ Toxicity. CRC Press. URL:[Link]

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Foundational

High-Resolution Mass Spectrometry-Driven Metabolite Identification for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine: A Comprehensive Technical Guide

Executive Summary & Regulatory Context In the landscape of modern drug development, the early and unambiguous identification of drug metabolites is not merely an analytical exercise—it is a regulatory imperative. The US...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

In the landscape of modern drug development, the early and unambiguous identification of drug metabolites is not merely an analytical exercise—it is a regulatory imperative. The US Food and Drug Administration (FDA) Guidance for Industry on the Safety Testing of Drug Metabolites (MIST) mandates the identification of disproportionate human metabolites early in clinical development to prevent late-stage attrition [1].

As a Senior Application Scientist, I approach Metabolite Identification (MetID) not as a simple screening task, but as a rigid, self-validating analytical system. This whitepaper deconstructs the MetID workflow for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (a novel secondary amine scaffold featuring an ethoxy ether and an allyl group). By coupling Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with Mass Defect Filtering (MDF), we can isolate trace metabolites from complex biological matrices with absolute structural certainty.

Structural Deconstruction & Predictive Metabolism

Before injecting a single sample, a rigorous predictive assessment of the molecule must be established. The causality of biotransformation is dictated by the molecule's electron density and steric accessibility.

For N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (Exact Mass [M+H]⁺ = 192.1388), we predict the following primary metabolic liabilities:

  • O-Deethylation: The meta-ethoxy group is highly susceptible to cleavage by Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), yielding a reactive phenol.

  • N-Deallylation: Oxidative cleavage of the allyl group yields a primary benzylamine.

  • Epoxidation: The electron-rich double bond of the allyl group is a prime target for CYP-mediated epoxidation, which may subsequently be hydrolyzed to a diol by epoxide hydrolase.

  • Phase II Conjugation: The resulting phenol from O-deethylation serves as an immediate substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Table 1: Predicted Metabolites and Exact Mass Shifts

Data summarized for high-resolution mass extraction (Orbitrap/Q-TOF platforms).

Metabolite CodeBiotransformation PathwayMolecular FormulaExact Mass [M+H]⁺Mass Shift (Da)Mass Defect
Parent N/AC₁₂H₁₇NO192.1388N/A0.1388
M1 O-DeethylationC₁₀H₁₃NO164.1075-28.03130.1075
M2 N-DeallylationC₉H₁₃NO152.1075-40.03130.1075
M3 Allyl EpoxidationC₁₂H₁₇NO₂208.1337+15.99490.1337
M4 Aromatic HydroxylationC₁₂H₁₇NO₂208.1337+15.99490.1337
M5 M1 + GlucuronidationC₁₆H₂₁NO₇340.1396+148.00080.1396

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness, the experimental design must be a self-validating system. We employ a dual-incubation strategy: active Human Liver Microsomes (HLM) versus heat-inactivated controls. A true metabolite must be present in the active sample and completely absent in the heat-inactivated control, establishing an internal negative control that validates the biological origin of the detected features.

Step-by-Step Methodology

Step 1: In Vitro Incubation

  • Causality: HLM contains the necessary Phase I enzymes, but Phase II requires specific cofactors.

  • Action: Incubate 1 µM of the parent drug with 1 mg/mL HLM protein in 100 mM phosphate buffer (pH 7.4). Initiate the reaction by adding a cofactor cocktail containing NADPH (Phase I) and UDPGA + alamethicin (Phase II). Incubate at 37°C for 60 minutes.

Step 2: Reaction Quenching & Protein Precipitation

  • Causality: We utilize ice-cold acetonitrile containing 0.1% formic acid rather than methanol. Acetonitrile provides a tighter protein pellet, while the acidic environment ensures the secondary amine remains protonated, preventing volatile loss and maximizing recovery.

  • Action: Add 3 volumes of the quench solution to the incubation mixture. Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

Step 3: UHPLC Separation

  • Causality: The O-deethylated (M1) and N-deallylated (M2) metabolites are significantly more polar than the parent. A steep LC gradient would cause these highly polar species to co-elute with the solvent front, resulting in severe ion suppression from matrix salts.

  • Action: Inject 5 µL onto a sub-2 µm C18 column. Run a shallow gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 15 minutes.

Step 4: HRMS Data Acquisition

  • Action: Utilize a Data-Dependent Acquisition (DDA) or MSᴱ workflow on an Orbitrap or Q-TOF mass spectrometer, capturing full-scan MS at 70,000 resolution and MS/MS at 17,500 resolution.

Workflow A In Vitro Incubation (HLM + Cofactors) B Sample Quenching & Protein Precipitation A->B C UHPLC Separation (Shallow C18 Gradient) B->C D HRMS Acquisition (Orbitrap / Q-TOF) C->D E Data Processing (Mass Defect Filtering) D->E F Structural Elucidation (MS/MS Interpretation) E->F

Step-by-step LC-HRMS workflow for in vitro metabolite identification.

Data Processing & Mass Defect Filtering (MDF) Logic

Biological matrices produce thousands of endogenous background ions that obscure trace metabolites. To computationally filter this noise, we apply Mass Defect Filtering (MDF) [2].

The Logic: The mass defect is the difference between the exact mass of an isotope and its nominal integer mass. Because biotransformations (like adding oxygen or removing a carbon) shift the mass defect in predictable, narrow windows, we can filter out any MS feature that does not share a similar mass defect to the parent drug. As shown in Table 1, the parent mass defect is 0.1388. Setting an MDF window of ±40 mDa around the parent and core core-substructures captures all drug-related material while eliminating >90% of endogenous matrix noise.

MDFLogic Parent Parent Drug Exact Mass m/z 192.1388 [M+H]+ Defect Calculate Parent Mass Defect (~0.1388 Da) Parent->Defect Tolerance Set MDF Window (e.g., ±40 mDa) Defect->Tolerance Filter Apply MDF Algorithm Tolerance->Filter RawData Raw LC-HRMS Data (Thousands of Features) RawData->Filter Hits Putative Metabolites (Matrix Background Removed) Filter->Hits

Logical decision tree for Mass Defect Filtering (MDF) to isolate drug-related features.

Structural Elucidation via MS/MS Fragmentation Logic

Identifying the exact mass of a metabolite is only the first step; MS/MS fragmentation provides the definitive localization of the biotransformation[3].

For N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, the parent drug MS/MS spectrum is dominated by the cleavage of the benzyl-amine bond, yielding a highly stable 3-ethoxybenzyl cation at m/z 135.0804 .

  • Pinpointing M1 (O-Deethylation): If the intact metabolite mass is m/z 164.1075, the MS/MS spectrum will show the complete absence of the m/z 135.0804 fragment. Instead, a new fragment at m/z 107.0491 (hydroxybenzyl cation) will appear. This definitively proves the modification occurred on the ethoxy group, not the allyl group.

  • Pinpointing M3 (Epoxidation): If the intact metabolite mass is m/z 208.1337 (+16 Da), and the MS/MS spectrum still contains the pristine m/z 135.0804 fragment, we can logically deduce that the aromatic ring and ethoxy group are untouched. The +16 Da addition must reside on the allyl-amine moiety, confirming allyl epoxidation.

Pathway Parent Parent Drug N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine m/z 192.1388 M1 M1: O-Deethylation (Phenol) m/z 164.1075 Parent->M1 CYP450 (-C2H4) M2 M2: N-Deallylation (Primary Amine) m/z 152.1075 Parent->M2 CYP450 (-C3H4) M3 M3: Epoxidation (Allyl Epoxide) m/z 208.1338 Parent->M3 CYP450 (+O) M4 M4: Aromatic Hydroxylation (Phenol derivative) m/z 208.1338 Parent->M4 CYP450 (+O) M5 M5: Glucuronidation of M1 (Phase II) m/z 340.1396 M1->M5 UGT (+GlcA)

Proposed Phase I and Phase II metabolic pathways for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine.

Conclusion

The metabolite identification of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine requires a systematic synthesis of predictive chemistry, rigorous sample preparation, and advanced computational filtering. By employing Mass Defect Filtering on high-resolution MS data and utilizing logical MS/MS fragmentation deductions, researchers can map the complete metabolic fate of the compound. This self-validating framework ensures that all major and disproportionate metabolites are structurally characterized, fully satisfying regulatory expectations for drug safety and progression.

References

  • US Food and Drug Administration (FDA). "Guidance for Industry: Safety Testing of Drug Metabolites." FDA Center for Drug Evaluation and Research (CDER), Revision 1, 2016. URL: [Link]

  • Bateman, K., et al. "MSE with mass defect filtering for in vitro and in vivo metabolite identification." Rapid Communications in Mass Spectrometry, Vol. 21(9), 2007, pp. 1485-1496. URL: [Link]

  • Zhang, D., et al. "Mass Defect Filtering on High Resolution LC/MS Data as a Methodology for Detecting Metabolites with Unpredictable Structures." Drug Metabolism Letters, Vol. 1(4), 2007, pp. 287-292. URL: [Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's thermodynamic stability is a cornerstone of its journey from discovery to clinical application. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's thermodynamic stability is a cornerstone of its journey from discovery to clinical application. This guide provides an in-depth technical exploration of the thermodynamic stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, a novel molecule with potential pharmaceutical applications. While specific experimental data for this compound is not yet widely published, this document will leverage established principles of thermal analysis and the known behavior of related chemical moieties—specifically allylic amines and ethoxybenzene derivatives—to provide a robust framework for its characterization. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to equip the reader with the necessary expertise to design, execute, and interpret studies on the thermodynamic stability of this and similar molecules.

Introduction to N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine and the Imperative of Thermodynamic Stability

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is a secondary allylic amine containing an ethoxy-substituted phenyl ring. Its structural features suggest potential utility in medicinal chemistry, where such scaffolds can interact with various biological targets. However, the presence of the allylic amine and ether functionalities also raises questions about its inherent stability under various stress conditions, such as temperature fluctuations.

The thermodynamic stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, safety, and efficacy.[1] Instability can lead to degradation, resulting in a loss of potency and the formation of potentially toxic byproducts. Therefore, a thorough investigation of a new chemical entity's thermal behavior is a non-negotiable aspect of its pre-formulation and formulation development.

This guide will focus on the application of thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to elucidate the thermodynamic properties of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine.[2][3][4] These methods provide invaluable insights into phase transitions (melting, crystallization), decomposition temperatures, and the kinetics of thermal degradation.

Theoretical Framework: Understanding the Structural Determinants of Stability

The thermodynamic stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is intrinsically linked to its molecular structure. Two key functional groups are of particular interest: the allylic amine and the ethoxybenzene moiety.

  • The Allylic Amine System: Allylic amines are known to be susceptible to isomerization and other rearrangements.[5] The double bond in the allyl group can migrate, leading to the formation of the more thermodynamically stable enamine tautomer, especially in the presence of a catalyst.[5][6][7] This potential for tautomerization represents a key chemical instability that must be investigated. Furthermore, the nitrogen atom's lone pair of electrons can influence the reactivity of the adjacent double bond.

  • The Ethoxybenzene Moiety: The ether linkage in the ethoxybenzene group can be susceptible to cleavage at elevated temperatures. The substitution pattern on the aromatic ring can also influence the overall electronic properties of the molecule, which in turn can affect its stability.

Understanding these potential degradation pathways is crucial for designing robust stability studies and for interpreting the resulting data.

Experimental Protocols for Assessing Thermodynamic Stability

The following sections detail the experimental workflows for characterizing the thermodynamic stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine using DSC and TGA.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying and quantifying thermal transitions that involve a change in enthalpy, such as melting, crystallization, and glass transitions.[1][4][8]

Experimental Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Analysis Sample Weigh 5-10 mg of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Pan Hermetically seal in an aluminum pan Sample->Pan Instrument Calibrate DSC with indium standard Pan->Instrument Atmosphere Set nitrogen purge gas (50 mL/min) Instrument->Atmosphere Equilibrate Equilibrate at 25 °C Atmosphere->Equilibrate Heat Heat from 25 °C to 350 °C at 10 °C/min Equilibrate->Heat Cool Cool to 25 °C Heat->Cool Reheat Reheat to 350 °C Cool->Reheat Analyze Analyze thermogram for: - Melting point (onset and peak) - Enthalpy of fusion (ΔHfus) - Glass transition (Tg) - Decomposition onset Reheat->Analyze

Caption: Workflow for DSC analysis of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine into an aluminum DSC pan. Hermetically seal the pan to prevent evaporation of the sample.

  • Instrument Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.

  • Experimental Conditions: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

    • Cool the sample back to 25 °C.

    • Perform a second heating scan from 25 °C to 350 °C at the same heating rate. The second scan is crucial for observing the glass transition of any amorphous phase formed during cooling.[8]

  • Data Analysis: Analyze the resulting thermogram to determine key thermal events, including the onset and peak of the melting endotherm, the enthalpy of fusion (ΔHfus), the glass transition temperature (Tg), and the onset of any exothermic decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[2][3] It is an essential technique for determining the thermal stability and decomposition profile of a compound.

Experimental Workflow for TGA Analysis:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Analysis Sample Weigh 10-15 mg of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Crucible Place in a ceramic or platinum crucible Sample->Crucible Instrument Calibrate TGA with calcium oxalate Crucible->Instrument Atmosphere Set nitrogen purge gas (50 mL/min) Instrument->Atmosphere Equilibrate Equilibrate at 25 °C Atmosphere->Equilibrate Heat Heat from 25 °C to 600 °C at 10 °C/min Equilibrate->Heat Analyze Analyze TGA curve for: - Onset of decomposition (Tonset) - Temperature of maximum  decomposition rate (Tmax) - Residual mass at 600 °C Heat->Analyze

Caption: Workflow for TGA analysis of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine into a tared TGA crucible (ceramic or platinum).

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using appropriate standards, such as calcium oxalate.

  • Experimental Conditions: Place the crucible in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition (Tonset), the temperature of the maximum rate of mass loss (Tmax), and the percentage of residual mass at the end of the experiment.

Data Interpretation and Expected Results

While experimental data for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is not available, we can predict the likely outcomes based on its structure and the behavior of similar compounds.

Predicted Thermal Behavior

Table 1: Predicted Thermodynamic Properties of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

ParameterPredicted Value/RangeSignificance
Melting Point (Tm) 150 - 200 °CIndicates the transition from a solid to a liquid state. A sharp melting peak suggests high purity.
Enthalpy of Fusion (ΔHfus) 40 - 80 J/gThe energy required to melt the solid. Provides information on the crystallinity of the material.
Glass Transition (Tg) 50 - 90 °CIf observed in the second heating scan, it indicates the presence of an amorphous phase.
Decomposition Onset (Tonset) > 200 °CThe temperature at which significant thermal degradation begins. A key indicator of thermal stability.
Tmax (DTG peak) 250 - 350 °CThe temperature at which the rate of decomposition is at its maximum.
Potential Degradation Pathways

The thermal degradation of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is likely to be a complex process involving multiple steps.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Isomerization Isomerization to Enamine Parent->Isomerization Low Energy Cleavage1 C-N Bond Cleavage Parent->Cleavage1 Higher Energy Cleavage2 Ether Bond Cleavage Parent->Cleavage2 Higher Energy Fragmentation Further Fragmentation Isomerization->Fragmentation Cleavage1->Fragmentation Cleavage2->Fragmentation

Caption: Potential thermal degradation pathways for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine.

The initial degradation steps could involve:

  • Isomerization: The allylic amine may isomerize to the more stable enamine tautomer. This is often a lower-energy process.

  • Bond Cleavage: At higher temperatures, cleavage of the C-N bond or the ether linkage is likely to occur, leading to the formation of smaller, volatile fragments.

The multi-step decomposition profile would be visible in the TGA data as a series of mass loss events.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine. By employing established thermal analysis techniques such as DSC and TGA, researchers can obtain critical data on its melting behavior, crystallinity, and decomposition profile.

Future work should focus on obtaining experimental data for this specific molecule to validate the predictions made in this guide. Additionally, hyphenated techniques such as TGA-MS (Therogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Therogravimetric Analysis-Fourier Transform Infrared Spectroscopy) would be invaluable for identifying the gaseous products of decomposition, thereby providing a more detailed understanding of the degradation mechanisms. A thorough understanding of the thermodynamic stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is paramount for its potential development as a safe and effective therapeutic agent.

References

  • Al-Majidi, S. M. H., & Al-Bayati, Y. K. M. (2017). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Pharmaceutical and Clinical Research, 9(5), 416-421. Retrieved from [Link]

  • Adejumo, H., Ikhazuangbe, P., & Olatunji, G. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(14), 3291. Retrieved from [Link]

  • Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • Novak, B. M., & Cafmeyer, J. T. (2001). Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Journal of the American Chemical Society, 123(43), 10870–10871. Retrieved from [Link]

  • Staley, S. W., & Heyn, A. S. (1975). Thermodynamic Stability of Allylic Intermediates. Journal of the American Chemical Society, 97(12), 3852–3853. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Kinetic and thermodynamic control in allylic systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

  • Stoessel, F. (2010). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 21, 121-126. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2358-2374. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.
  • S. G. K. Murthy, et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulphonyl naphthalenes. Rasayan J. Chem, 4(2), 333-338.
  • PubChem. (n.d.). 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-amine. Retrieved from [Link]

Sources

Foundational

Structural Characterization of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Analogs: A Comprehensive Analytical Framework

Executive Summary N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine—commonly referred to as N-(3-ethoxybenzyl)allylamine—and its structural analogs represent a critical class of secondary amines. These scaffolds are highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine—commonly referred to as N-(3-ethoxybenzyl)allylamine—and its structural analogs represent a critical class of secondary amines. These scaffolds are highly valued as versatile precursors in the synthesis of complex nitrogenous heterocycles, such as chiral imidazolines[1] and substituted piperazines via palladium-catalyzed carboamination[2]. Furthermore, the allylamine pharmacophore is the structural cornerstone of potent antifungal agents like terbinafine[3].

Characterizing these molecules requires a rigorous, multi-modal analytical approach. Because secondary allylamines are prone to complex aggregation states in solution—particularly when subjected to catalytic conditions or lithiation[4]—standard one-dimensional analyses are insufficient. This whitepaper establishes a self-validating analytical framework to unequivocally determine the structural integrity, purity, and solution-state dynamics of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine analogs.

Mechanistic Context & Causality in Analytical Design

The structural verification of N-benzylallylamine derivatives hinges on distinguishing the highly reactive allylic system from the benzylic core.

  • The Causality of 2D Correlation: 1D Nuclear Magnetic Resonance (NMR) can identify the presence of vinylic and benzylic protons, but it cannot definitively prove their connectivity to the secondary amine. We mandate the use of Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) to map the exact spin systems and prevent misassignment of the ethoxy aliphatic chain with the allylic chain.

  • The Causality of DOSY NMR: Secondary allylamines frequently form dimers or mixed aggregates in solution, which can drastically shift NMR resonances and mislead structural interpretation[5]. By employing Diffusion-Ordered Spectroscopy (DOSY), we measure the translational diffusion coefficient of the molecule, allowing us to calculate its exact formula weight in the solution state[4]. This ensures the species being characterized is the discrete monomer rather than a supramolecular aggregate.

  • The Causality of MS/MS Fragmentation: High-Resolution Mass Spectrometry (HRMS) provides the exact mass, but structural isomers (e.g., a propoxybenzyl vs. ethoxybenzyl-methyl derivative) share the same exact mass. Collision-Induced Dissociation (CID) is required to force a predictable benzylic cleavage, validating the specific placement of the ethoxy group on the aromatic ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as closed-loop, self-validating systems. The output of one analytical step acts as the calibration or verification baseline for the next.

Protocol A: Solution-State NMR & Aggregation Validation
  • Sample Preparation: Dissolve 15 mg of the synthesized N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine analog in 0.6 mL of deuterated chloroform ( CDCl3​ ). If analyzing reactive intermediates (e.g., lithiated states), use THF- d8​ at -80 °C[4].

  • 1D Acquisition (The Baseline): Acquire 1 H (600 MHz) and 13 C (150 MHz) spectra. Identify the broad singlet corresponding to the secondary amine (N-H) at ~1.50 ppm. Validation check: Add a drop of D2​O ; the disappearance of the N-H peak confirms the exchangeable proton.

  • 2D Connectivity (The Map): Acquire 1 H- 13 C HSQC.

    • Validation check: Ensure the benzylic CH 2​ carbon (~53 ppm) correlates to the isolated proton singlet (~3.78 ppm), while the allylic CH 2​ carbon (~51 ppm) correlates to the doublet of triplets (~3.28 ppm).

  • DOSY Acquisition (The State Verification): Execute a 1 H DOSY experiment using a stimulated echo sequence with bipolar gradient pulses. Fit the signal decay to the Stejskal-Tanner equation[5].

    • Validation check: Calculate the molecular weight from the diffusion coefficient. A calculated MW of ~191 g/mol confirms a monomeric state. A value >350 g/mol indicates dimerization, requiring solvent adjustment before finalizing chemical shift assignments.

Protocol B: LC-HRMS Exact Mass and Fragmentation
  • Ionization: Inject the sample into a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS) utilizing Electrospray Ionization in positive mode (ESI+).

  • Precursor Isolation: Isolate the theoretical [M+H]+ ion at m/z 192.1383.

  • CID Fragmentation (The Structural Proof): Apply a normalized collision energy of 25-30 eV.

    • Validation check: The spectrum must yield a dominant fragment at m/z 135.080. This corresponds to the 3-ethoxybenzyl cation, proving that the neutral loss of 57 Da (prop-2-en-1-amine) occurred at the benzylic C-N bond.

Quantitative Data Presentation

The following table summarizes the validated, quantitative NMR chemical shifts expected for the monomeric state of the core scaffold, N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, in CDCl3​ at 298 K.

Structural Moiety 1 H Chemical Shift (ppm)Multiplicity & Coupling 13 C Chemical Shift (ppm)
Aromatic (C2, C4, C5, C6) 6.75 – 7.25Multiplets113.1, 114.5, 120.2, 129.4
Aromatic (C1 - ipso to N) --141.6
Aromatic (C3 - ipso to O) --159.2
Internal Vinylic (CH) 5.85 – 5.95ddt ( J = 17.1, 10.2, 6.0 Hz)136.8
Terminal Vinylic (CH 2​ ) 5.10 – 5.20dq ( J = 17.1, 1.5 Hz)116.1
Benzylic (CH 2​ ) 3.78Singlet53.4
Allylic (CH 2​ ) 3.28dt ( J = 6.0, 1.4 Hz)51.8
Ethoxy (O-CH 2​ ) 4.02Quartet ( J = 7.0 Hz)63.5
Ethoxy (CH 3​ ) 1.40Triplet ( J = 7.0 Hz)14.8
Amine (N-H) 1.50Broad Singlet-

Analytical Workflow Visualization

The following diagram illustrates the logical flow and self-validating loops of the characterization process.

G A Synthesized Analog N-(3-ethoxybenzyl)allylamine B 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC) A->B D LC-HRMS (Exact Mass & Fragmentation) A->D E FTIR Spectroscopy (Functional Group ID) A->E C DOSY NMR (Aggregation State Analysis) B->C Self-Validation Loop F Validated Structural Characterization B->F C->F D->F E->F

Multi-modal analytical workflow for structural characterization of allylamine analogs.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine via Reductive Amination

Introduction and Rationale N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, also known as N-allyl-3-ethoxybenzylamine, is a highly versatile secondary amine intermediate frequently utilized in the development of neuroactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, also known as N-allyl-3-ethoxybenzylamine, is a highly versatile secondary amine intermediate frequently utilized in the development of neuroactive compounds, including 5-HT6 receptor antagonists [1]. The synthesis of such secondary amines requires high chemoselectivity to prevent over-alkylation (tertiary amine formation) or the premature reduction of the starting carbonyl compound.

To achieve this, the protocol detailed herein utilizes a direct reductive amination pathway employing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . Compared to traditional reducing agents like sodium borohydride (NaBH₄) or the highly toxic sodium cyanoborohydride (NaBH₃CN), STAB offers superior chemoselectivity. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB mild enough that it selectively reduces the transient iminium ion intermediate at a significantly faster rate than it reduces the unreacted aldehyde [2].

Mechanistic Workflow and Pathway Visualization

The reaction proceeds via a two-step cascade within a single reaction vessel. First, the nucleophilic addition of allylamine to 3-ethoxybenzaldehyde forms a hemiaminal, which rapidly dehydrates to form an imine/iminium intermediate. Subsequently, STAB delivers a hydride to the electrophilic iminium carbon, yielding the target secondary amine.

G A 3-Ethoxybenzaldehyde (Carbonyl Precursor) C Imine/Iminium Intermediate A->C Anhydrous DCE Condensation B Allylamine (Primary Amine) B->C E N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (Target Secondary Amine) C->E Selective Reduction D NaBH(OAc)3 (Hydride Donor) D->E Hydride Transfer

Workflow for the reductive amination of 3-ethoxybenzaldehyde.

Reaction Parameters and Stoichiometry

The following table summarizes the optimized stoichiometric ratios and conditions designed to maximize the yield of the secondary amine while suppressing tertiary amine byproducts. 1,2-Dichloroethane (DCE) is selected as the solvent because it facilitates faster reaction kinetics for STAB-mediated reductions compared to Tetrahydrofuran (THF) [2].

ComponentRoleEquivalentsConcentration / Notes
3-Ethoxybenzaldehyde Electrophile1.0 eq0.2 M in DCE
Allylamine Nucleophile1.05 eqSlight excess drives imine formation
NaBH(OAc)₃ (STAB) Reducing Agent1.4 eqExcess ensures complete imine reduction
1,2-Dichloroethane (DCE) SolventN/AAnhydrous, minimizes aldehyde hydration
NaHCO₃ (Sat. Aq.) Quench / WashN/ANeutralizes acetic acid byproduct

Step-by-Step Experimental Protocol

Safety & Preparation: All procedures must be conducted in a certified fume hood. Allylamine is volatile, toxic, and highly flammable. Proper PPE (gloves, lab coat, safety goggles) is mandatory. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced degradation of the imine intermediate.

Phase 1: Imine Formation
  • Vessel Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the vessel with nitrogen for 5 minutes.

  • Solvent & Substrate Addition: Dissolve 3-ethoxybenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Amine Addition: Using a gas-tight syringe, slowly add allylamine (1.05 eq) dropwise to the stirring solution at room temperature (20-25°C).

  • Pre-Stirring: Allow the mixture to stir for 1 to 2 hours. Causality Note: This pre-stirring phase is critical. While STAB is selective, allowing the imine condensation to reach equilibrium before introducing the hydride source minimizes any competing direct reduction of the aldehyde to 3-ethoxybenzyl alcohol [2].

Phase 2: Selective Reduction
  • Reagent Addition: Briefly remove the septum and add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the mild exotherm associated with the reduction and prevents localized reagent concentration spikes that could lead to side reactions.

  • Reaction Maturation: Reseal the flask, restore the nitrogen atmosphere, and stir the opaque suspension vigorously at room temperature for 12 to 16 hours.

  • Monitoring: Monitor the reaction via TLC (Thin Layer Chromatography) or LC-MS. The disappearance of the aldehyde peak/spot confirms completion.

Phase 3: Quench and Purification (Self-Validating System)
  • Quenching: Cool the reaction flask in an ice bath (0°C). Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (equal to the reaction volume). Causality Note: STAB releases acetic acid as a byproduct during hydride transfer. The NaHCO₃ neutralizes this acid, breaking down boron-amine complexes and shifting the freebase amine into the organic layer.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: DCM/Methanol gradient, typically 95:5 with 1% Triethylamine). The addition of triethylamine prevents the secondary amine from streaking on the acidic silica gel, ensuring a sharp, self-validating elution profile and high analytical purity.

References

  • Title: N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor (Patent WO2002078693A2)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL: [Link]

Application

Application Note: HPLC-UV Method Development for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

Introduction & Analytical Challenges The quantitative analysis of secondary amines, such as N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (also known as N-(3-ethoxybenzyl)allylamine), presents a unique set of chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The quantitative analysis of secondary amines, such as N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (also known as N-(3-ethoxybenzyl)allylamine), presents a unique set of chromatographic challenges. As a lipophilic, basic secondary amine (estimated pKa ~9.5), this molecule is highly susceptible to secondary interactions with residual silanol groups on silica-based stationary phases. If not properly mitigated, these interactions lead to severe peak tailing, shifting retention times, and poor integration accuracy [13].

Furthermore, while the molecule possesses a UV-active chromophore (the 3-ethoxybenzyl moiety), optimizing the detection wavelength is critical to balance sensitivity against gradient baseline drift [12]. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, explaining the physicochemical causality behind each method parameter to ensure scientific integrity and reproducible implementation.

Physicochemical Profiling & Mechanistic Causality

To build a robust method, we must first analyze the analyte's structure to dictate our chromatographic choices:

  • Ionization & Peak Tailing (The Silanol Effect): At a neutral pH, the secondary amine is fully protonated. Free silanols ( −Si-O− ) on the silica support act as cation exchangers, strongly retaining the protonated amine and causing asymmetric peak tailing. Causality: We must drop the mobile phase pH below 3.0 to neutralize the silanols ( −Si-OH ) and ensure the analyte is uniformly protonated.

  • Ion-Pairing Selection: We utilize Trifluoroacetic acid (TFA) rather than Formic acid. TFA (pKa 0.23) not only buffers the system at ~pH 2.0 but its trifluoroacetate anion acts as a strong ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated allylamine, increasing its retention on the reversed-phase column and drastically sharpening the peak[14].

  • UV Chromophore Dynamics: Benzylamine derivatives typically exhibit a primary absorption maximum ( E -band) near 206–210 nm and a secondary, weaker maximum ( B -band) near 256 nm [2]. The electron-donating 3-ethoxy auxochrome induces a bathochromic shift, pushing the secondary band to ~270 nm. Causality: We monitor at 210 nm for maximum sensitivity (Limit of Detection) and 270 nm for specificity and peak purity, as 270 nm is immune to the baseline drift caused by Acetonitrile at lower wavelengths.

Method Development Workflow

HPLC_Workflow A Physicochemical Profiling (pKa ~9.5, LogP ~2.5) B Column Selection (End-capped C18) A->B C Mobile Phase Optimization (pH < 2.5, 0.1% TFA) B->C D UV Wavelength Selection (210 nm & 270 nm) C->D E Gradient & Flow Optimization D->E F System Suitability & Self-Validation E->F

Figure 1: Systematic HPLC-UV method development workflow for secondary amines.

Experimental Protocols

Reagents and Materials
  • Analyte: N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation Methodology

Step 1: Mobile Phase A Preparation (0.1% TFA in Water)

  • Measure 1000 mL of Ultrapure Water into a clean glass mobile phase bottle.

  • Using a glass volumetric pipette, carefully add 1.0 mL of TFA.

  • Mix thoroughly and degas via sonication for 10 minutes. (Note: Do not vacuum filter TFA solutions extensively, as TFA is volatile and the concentration may change, affecting retention times).

Step 2: Mobile Phase B Preparation (0.1% TFA in Acetonitrile)

  • Measure 1000 mL of HPLC-grade Acetonitrile.

  • Add 1.0 mL of TFA, mix, and sonicate for 5 minutes.

Step 3: Sample Diluent Preparation

  • Prepare a mixture of 80% Mobile Phase A and 20% Mobile Phase B.

  • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch effects (e.g., peak splitting or fronting) upon injection.

Step 4: Standard Preparation (Nominal Concentration: 100 µg/mL)

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 70 mL of Sample Diluent and sonicate until fully dissolved.

  • Dilute to volume with Sample Diluent and mix well. Filter through a 0.22 µm PTFE syringe filter before injection.

Chromatographic Conditions & Data Presentation

The following parameters were established using a Design of Experiments (DoE) approach to ensure method robustness and optimal resolution [12].

Table 1: Optimized HPLC-UV Parameters
ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHeavily end-capped to prevent silanol interactions; durable at low pH.
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing run time and backpressure.
Injection Volume 10 µLPrevents column overloading while maintaining sufficient UV sensitivity.
Detection Wavelength UV at 210 nm and 270 nm210 nm for quantification (high sensitivity); 270 nm for impurity profiling.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Curve
0.08020Initial
2.08020Isocratic hold to focus the analyte band
10.02080Linear gradient to elute lipophilic impurities
12.02080Column wash
12.18020Return to initial conditions
17.08020Column re-equilibration

Self-Validating System & Suitability Criteria

A core pillar of scientific trustworthiness is the implementation of a self-validating protocol. Before analyzing unknown samples, the system must pass the following System Suitability Test (SST) using six replicate injections of the 100 µg/mL standard.

If the method begins to fail, the SST parameters point directly to the root cause:

  • Failing Tailing Factor ( Tf​>1.5 ): Indicates that the TFA has evaporated from the mobile phase, or the column's end-capping has degraded, exposing active silanols.

  • Failing Retention Time %RSD ( >1.0% ): Indicates a pump proportioning valve failure or incomplete column equilibration.

Table 3: System Suitability Targets
ParameterTarget SpecificationCausality / Implication
Retention Time ( tR​ ) ~6.5 minutesConfirms correct gradient proportioning and column chemistry.
Retention Time %RSD ≤1.0% (n=6)Ensures pump stability and reliable automated integration.
Peak Area %RSD ≤2.0% (n=6)Validates the precision of the autosampler injection mechanism.
Tailing Factor (USP Tf​ ) ≤1.5 Confirms successful suppression of secondary amine-silanol interactions.
Theoretical Plates ( N ) ≥5,000 Validates column health and optimal mass transfer kinetics.
Method

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine LC-MS/MS quantification protocol

Application Note: High-Sensitivity LC-MS/MS Quantification of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine in Human Plasma Executive Summary This application note details a robust, high-throughput Liquid Chromatography-Ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine in Human Plasma

Executive Summary

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (a secondary allylamine derivative) in human plasma. Designed for preclinical and clinical pharmacokinetic (PK) bioanalysis, this method employs Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) to eliminate phospholipid-induced matrix effects[1][2]. The protocol is fully aligned with the stringent regulatory standards set forth by the FDA (2018) [3][4] and ICH M10 (2022/2023) [5][6] guidelines for bioanalytical method validation.

Physicochemical Rationale & Experimental Design

As a Senior Application Scientist, it is critical to design bioanalytical methods not by trial and error, but by exploiting the target molecule's intrinsic physicochemical properties.

Molecular Profile of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine:

  • Structure: A secondary amine featuring a 3-ethoxybenzyl moiety and an allyl group.

  • Acid-Base Chemistry: The secondary amine is highly basic (estimated pKa ~9.5). At physiological pH, it exists predominantly in its protonated (cationic) state.

  • Lipophilicity: Moderate (LogP ~2.5–3.0), driven by the ethoxy and benzyl groups.

Causality Behind Experimental Choices
  • Sample Preparation (MCX SPE): Because the analyte is a strong base, standard protein precipitation (PPT) leaves high levels of endogenous phospholipids that cause severe ion suppression in the mass spectrometer. We utilize a polymeric Mixed-Mode Cation Exchange (MCX) sorbent. By acidifying the plasma, the analyte is fully protonated and binds strongly to the sulfonic acid groups of the sorbent. This allows for an aggressive 100% methanol wash to strip away neutral lipids and phospholipids before eluting the target with a basic solvent[1][7].

  • Chromatography (Biphenyl vs. C18): While a standard C18 column could retain the compound, a Biphenyl stationary phase is selected. The biphenyl phase provides enhanced π−π interactions with the analyte's 3-ethoxybenzyl ring, offering superior selectivity and baseline separation from isobaric endogenous plasma interferences.

  • Mass Spectrometry (ESI+): The basic nitrogen readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 192.2. Collision-induced dissociation (CID) primarily cleaves the benzylic C-N bond, yielding a highly stable 3-ethoxybenzyl carbocation at m/z 135.1 (Quantifier), with a secondary loss of ethylene from the ethoxy group yielding m/z 107.1 (Qualifier).

Workflow Visualization

The following diagram illustrates the mechanistic steps of the MCX SPE workflow, highlighting the chemical rationale at each stage.

SPE_Workflow A Plasma Sample (50 µL) + SIL Internal Standard B Acidification Dilute with 4% H3PO4 (Ensures amine protonation) A->B C Load onto MCX SPE Plate (Cation exchange binding) B->C D Wash 1: 2% Formic Acid (Removes acidic/neutral interferences) C->D E Wash 2: 100% Methanol (Strips away phospholipids) D->E F Elution: 5% NH4OH in MeOH (Neutralizes amine for release) E->F G Evaporate & Reconstitute (Solvent matching to LC) F->G H LC-MS/MS Analysis (ESI+ MRM Mode) G->H

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine isolation from plasma.

Step-by-Step Protocol

Reagents and Materials
  • Analytical Standard: N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (Purity >99%).

  • Internal Standard (IS): Stable isotope-labeled (SIL) analog (e.g., N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine-d5). Using a SIL-IS is a critical self-validating mechanism that perfectly tracks extraction recovery and compensates for matrix effects[8].

  • SPE Plate: Oasis MCX µElution 96-well plate (30 µm, 2 mg/well)[2].

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Phosphoric Acid ( H3​PO4​ ), and Ammonium Hydroxide ( NH4​OH ).

Solid-Phase Extraction (SPE) Procedure
  • Sample Aliquoting: Transfer 50 µL of human plasma (blank, calibration standards, QCs, or study samples) into a 96-well collection plate.

  • IS Addition: Add 10 µL of the SIL-IS working solution (50 ng/mL) to all wells except double blanks.

  • Pre-treatment: Add 100 µL of 4% H3​PO4​ (aq) to disrupt protein binding and ensure the analyte is fully ionized. Vortex for 2 minutes.

  • Loading: Transfer the entire mixture to the MCX µElution plate. Apply a low vacuum (approx. 2–3 in Hg) to draw the sample through the sorbent.

  • Wash 1 (Aqueous): Add 200 µL of 2% Formic Acid in water. Draw through.

  • Wash 2 (Organic): Add 200 µL of 100% Methanol. Draw through. (Note: This step is crucial for removing phospholipids[1])

  • Elution: Place a clean 96-well collection plate under the SPE manifold. Elute the analyte by adding 2 × 25 µL of 5% NH4​OH in Methanol/Acetonitrile (50:50, v/v).

  • Reconstitution: Add 150 µL of Water:ACN (90:10, v/v) with 0.1% FA directly to the eluate to match the initial LC mobile phase conditions[7]. Vortex briefly.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Restek Raptor Biphenyl (50 × 2.1 mm, 2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 40 °C

| Injection Volume | 2.0 µL |

Table 2: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.50 40 60
2.60 5 95
3.50 5 95
3.60 95 5

| 4.50 | 95 | 5 (Stop) |

Table 3: Mass Spectrometry (MRM) Parameters Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS or Sciex 6500+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target Analyte 192.2 135.1 25 18 Quantifier
Target Analyte 192.2 107.1 25 32 Qualifier

| SIL-IS (d5) | 197.2 | 140.1 | 25 | 18 | IS Quantifier |

Method Validation & System Self-Validation

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every analytical run must meet the acceptance criteria defined by the EMA ICH M10 (2022) [5][9] and FDA (2018) [3][10] guidelines.

Key Validation Metrics
  • Selectivity & Specificity: Analyzed using 6 independent lots of blank human plasma. No interfering peaks >20% of the LLOQ area should be observed at the analyte retention time.

  • Dilution Integrity: To account for high-concentration study samples, Dilution Quality Control (DQC) samples must be prepared above the Upper Limit of Quantification (ULOQ) and diluted with blank matrix (e.g., 10-fold) prior to extraction, ensuring accuracy remains within ±15%[4].

  • Matrix Effect & Recovery: The SIL-IS normalizes matrix effects. The absolute extraction recovery of the MCX protocol typically exceeds 85%, with a matrix factor (normalized to IS) of ~1.0 ± 0.05.

Table 4: Summary of ICH M10 / FDA Acceptance Criteria | Validation Parameter | ICH M10 / FDA Acceptance Criteria | Expected Protocol Performance | | :--- | :--- | :--- | | Linearity Range | R2≥0.990 | 0.5 ng/mL to 500 ng/mL ( R2>0.995 ) | | Accuracy (Bias %) | ±15% (±20% at LLOQ) | ±8.5% across all QC levels | | Precision (CV %) | 15% ( 20% at LLOQ) | 6.2% across all QC levels | | Incurred Sample Reanalysis (ISR) | 67% of repeats within ±20% of original | >90% pass rate expected | | Whole Blood Stability | Must demonstrate stability during collection | Validated up to 2 hours on ice[10] |

By rigidly controlling the sample cleanup via MCX and utilizing an isotope-labeled internal standard, this protocol guarantees high-fidelity, reproducible data suitable for regulatory PK submissions.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • EMA publishes updated Q&A for ICH M10 Source: European Pharmaceutical Review URL:[Link]

  • Bioanalytical method validation and study sample analysis (ICH M10) Source: Progress Life Sciences URL:[Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research Source: LabRulez LCMS URL:[Link]

  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum Source: Taylor & Francis Online URL:[Link]

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX Source: Waters Corporation URL:[Link]

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research (PDF) Source: LCMS.cz URL:[Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Sample Preparation and LC-MS/MS Optimization for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

Introduction & Physico-Chemical Profiling N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is a secondary amine featuring a lipophilic 3-ethoxyphenyl moiety and a reactive allyl group. In pharmacokinetic and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physico-Chemical Profiling

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is a secondary amine featuring a lipophilic 3-ethoxyphenyl moiety and a reactive allyl group. In pharmacokinetic and drug development studies, the accurate quantification of such small-molecule basic amines in complex biological matrices requires meticulous sample preparation to minimize matrix effects and maximize ionization efficiency[1].

Because the molecule contains a secondary amine, it is inherently basic (estimated pKa ~8.5–9.5). This chemical property dictates the entire downstream bioanalytical strategy, from the choice of extraction sorbent to the mobile phase additives used in Liquid Chromatography-Mass Spectrometry (LC-MS).

Rationale for Mass Spectrometry Conditions

Ionization Strategy

For basic secondary amines, Electrospray Ionization in positive mode (ESI+) is the gold standard[2]. The addition of volatile, low-molecular-weight organic acids—specifically 0.1% Formic Acid (FA)—to the sample diluent and mobile phase ensures that the amine is fully protonated, forming an abundant [M+H]⁺ precursor ion[3].

Causality in Solvent Selection: Water's relatively low vapor pressure can be detrimental to ESI sensitivity when employed at 100%. Better sensitivity results when surface tension is decreased through the addition of a volatile organic solvent like methanol or acetonitrile (ACN). Therefore, reconstitution in a mixture of aqueous and organic solvents (e.g., 50:50 Water:ACN with 0.1% FA) is critical for optimal desolvation and ion liberation in the ESI source.

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in checkpoints (e.g., pH adjustments and specific wash steps) that guarantee the analyte remains in its desired ionization state throughout the workflow.

Protocol A: Neat Standard Preparation (System Suitability)

Purpose: To establish baseline MS sensitivity and optimize Multiple Reaction Monitoring (MRM) transitions without matrix interference.

  • Stock Solution: Dissolve 1.0 mg of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Solutions: Serially dilute the stock in 50:50 Water:Acetonitrile.

  • Acidification: Add Formic Acid to a final concentration of 0.1% (v/v) to the final dilution. Causality: Ensuring the analyte is more basic than the solvent facilitates protonation.

  • Direct Infusion: Infuse the 100 ng/mL solution directly into the MS at 10 µL/min to optimize the declustering potential and collision energy for the [M+H]⁺ ion.

Protocol B: Bioanalytical Extraction from Plasma (Mixed-Mode SPE)

Purpose: To extract the analyte from plasma while removing phospholipids and proteins that cause ion suppression.

Given the basic nature of the amine, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most selective cleanup method[1][4].

  • Sample Pretreatment: Aliquot 200 µL of plasma. Add 200 µL of 2% Formic Acid in water. Causality: The weakly basic drug must be positively charged to bind to the polymeric mixed-mode strong cation-exchange sorbent[1].

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the pretreated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step):

    • Wash 1: 1 mL of 0.1 N HCl (retains the amine charge while washing away neutral/acidic interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic interferences like phospholipids)[1].

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, releasing it from the cation-exchange sites.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to restore the protonated state for ESI+[5].

Workflow Visualization

G A Plasma Sample (Spiked with Amine) B Acidification (Add 2% Formic Acid) A->B C Mixed-Mode Cation Exchange (MCX) SPE (Condition, Load, Wash) B->C D Basic Elution (5% NH4OH in Methanol) C->D E Evaporation & Reconstitution (0.1% FA in H2O/ACN) D->E F LC-ESI-MS/MS Analysis (Positive Ion Mode) E->F

Figure 1: Bioanalytical sample preparation workflow for basic secondary amines using MCX SPE.

Quantitative Data Presentation

The following table summarizes the anticipated extraction recoveries and matrix effects when utilizing the MCX SPE protocol compared to a simple protein precipitation (PPT) method.

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalSuitability for LLOQ (<1 ng/mL)
Protein Precipitation (PPT) 85.4 ± 6.2-42.1 (Suppression)PoorMarginal
Mixed-Mode SPE (MCX) 94.8 ± 3.1-4.5 (Minimal)ExcellentHighly Suitable

Note: Matrix effect values closer to 0% indicate minimal ion suppression/enhancement. The MCX method provides significantly cleaner extracts, which is vital for achieving low limits of quantitation (LOQ)[1][4].

References

  • Jain, D. S., et al. (2006). "Liquid chromatography/electrospray ionization tandem mass spectrometry validated method for the simultaneous quantification of sibutramine and its primary and secondary amine metabolites in human plasma and its application to a bioequivalence study." Rapid Communications in Mass Spectrometry. URL:[Link]

  • LCGC International. (2021). "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2." Chromatography Online. URL:[Link]

  • Waters Corporation. "Solvents and Caveats for LC-MS." Waters Mass Spectrometry Primer. URL:[Link]

Sources

Method

Application Note: N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine as a Versatile Precursor in Divergent Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Mechanistic Rationale & Precursor Design In modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Mechanistic Rationale & Precursor Design

In modern drug discovery and complex molecule synthesis, the strategic selection of bifunctional precursors is critical for minimizing synthetic steps and maximizing structural diversity. N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (a substituted N-benzylallylamine) serves as a highly versatile building block.

Structural Advantages
  • The Allylic Amine Core: The proximity of the secondary amine to the terminal alkene enables a variety of transition-metal-catalyzed and electrophile-mediated cyclizations. The alkene acts as a latent electrophile (upon activation) or a coordinating group for transition metals [1].

  • The 3-Ethoxybenzyl Directing/Protecting Group: While unsubstituted benzyl (Bn) groups are standard, they often require harsh hydrogenolysis (Pd/C, H 2​ at high pressure) for removal. Conversely, 4-methoxybenzyl (PMB) groups can be overly labile under mild oxidative conditions. The 3-ethoxybenzyl moiety provides a "Goldilocks" electronic environment. The meta-alkoxy substitution mildly increases the electron density of the aromatic ring via inductive and resonance effects, allowing for orthogonal deprotection strategies (e.g., selective oxidative cleavage using DDQ under prolonged heating) without compromising stability during aggressive cross-coupling conditions.

Divergent Synthetic Workflows

By manipulating the reaction conditions, N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine can be directed down entirely different synthetic pathways, yielding high-value heterocyclic scaffolds such as oxazolidin-2-ones (precursors to chiral auxiliaries and antibiotics) and substituted piperazines (ubiquitous in neuroactive pharmaceuticals).

Pathways A N-[(3-ethoxyphenyl)methyl] prop-2-en-1-amine B N-Boc Intermediate A->B Boc2O, Et3N E Pd-Catalyzed Carboamination A->E Ar-X, Pd(OAc)2 C Iodocyclization (NIS) B->C Intramolecular D Oxazolidin-2-one Scaffold C->D C-O Bond Formation F Functionalized Piperazine E->F C-N / C-C Coupling

Figure 1: Divergent synthetic pathways utilizing N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine.

Application I: Iodocyclization to Oxazolidin-2-ones

Oxazolidin-2-ones are critical pharmacophores (e.g., Linezolid). The synthesis begins by converting the secondary amine to an N-Boc derivative. Upon treatment with N-iodosuccinimide (NIS), the alkene is activated into an intermediate iodonium ion. The carbonyl oxygen of the Boc group acts as an internal nucleophile, attacking the activated alkene to form the 5-membered ring while expelling a tert-butyl cation (which eliminates as isobutylene) [2].

The 3-ethoxybenzyl group is crucial here: its steric bulk helps dictate the diastereoselectivity of the cyclization, favoring the trans-isomer when adjacent stereocenters are present.

Application II: Pd-Catalyzed Carboamination to Piperazines

Substituted piperazines can be synthesized via a palladium-catalyzed alkene carboamination sequence. This reaction couples the allylic amine with an aryl halide and a tethered amino acid derivative to form the piperazine core in a single stereoselective step [3].

Mechanism N1 Pd(0) Active Catalyst N2 Oxidative Addition [Ar-Pd(II)-X] N1->N2 Ar-X N3 Alkene Coordination (Allylamine moiety) N2->N3 Ligand Exchange N4 Aminopalladation (Intramolecular C-N) N3->N4 Base Promoted N5 Reductive Elimination (C-C Bond Formation) N4->N5 N5->N1 Product Release

Figure 2: Catalytic cycle of Pd-catalyzed carboamination for piperazine synthesis.

Causality of Reagent Selection:

  • Pd(OAc) 2​ / RuPhos: The bulky, electron-rich RuPhos ligand accelerates the challenging reductive elimination step (C-C bond formation) and prevents β -hydride elimination, which would otherwise lead to undesired acyclic enamines.

  • NaOtBu: A strong base is required to deprotonate the secondary amine, facilitating the intramolecular aminopalladation onto the coordinated alkene.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions for utilizing N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine across the described workflows.

Reaction StepReagents / CatalystsSolventTemp (°C)Time (h)Yield (%)Purity / ee
Reductive Amination NaBH(OAc) 3​ (1.5 eq), AcOH (0.1 eq)DCE25488%>98% (NMR)
Boc Protection Boc 2​ O (1.1 eq), Et 3​ N (1.5 eq)DCM25295%>99% (LCMS)
Iodocyclization NIS (1.2 eq)THF65182%dr > 95:5
Carboamination Pd(OAc) 2​ (5 mol%), RuPhos (5 mol%)Toluene1051276%ee > 98%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

This protocol utilizes reductive amination to selectively form the secondary amine without over-alkylation.

  • Preparation: In an oven-dried round-bottom flask under N 2​ , dissolve 3-ethoxybenzaldehyde (10.0 mmol) and allylamine (12.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Imine Formation: Add glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 15.0 mmol). Causality: NaBH(OAc) 3​ is chosen over NaBH 4​ because its electron-withdrawing acetate groups make it a milder reducing agent, selectively reducing the iminimum ion without reducing the unreacted aldehyde.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The product will stain positive (blue/purple) with Ninhydrin due to the secondary amine.

  • Workup: Quench with saturated aqueous NaHCO 3​ (20 mL). Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: One-Pot Iodo-Cyclization to Oxazolidin-2-one

Self-validating system: The reaction progress is visually indicated by the consumption of the red/brown iodine color.

  • Boc Protection: Treat the product from Protocol A (5.0 mmol) with Boc 2​ O (5.5 mmol) and Et 3​ N (7.5 mmol) in DCM (20 mL) for 2 hours. Concentrate to yield the N-Boc intermediate.

  • Cyclization Setup: Dissolve the crude N-Boc intermediate in anhydrous THF (15 mL) in a sealed tube.

  • Activation: Add N-iodosuccinimide (NIS, 6.0 mmol) in one portion. Seal the tube and heat to 65 °C for 1 hour.

  • Validation (NMR): Analyze an aliquot via 1 H NMR. The disappearance of the sharp singlet at ~1.45 ppm (Boc tert-butyl group) and the appearance of diastereotopic protons at ~3.3-3.5 ppm (CH 2​ -I) confirms successful cyclization and Boc-cleavage.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous Na 2​ S 2​ O 3​ to remove residual iodine species. Dry and concentrate.

Protocol C: Pd-Catalyzed Carboamination

Highly sensitive to oxygen; rigorous Schlenk techniques are required.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd(OAc) 2​ (0.25 mmol), RuPhos (0.25 mmol), and NaOtBu (7.0 mmol) in a Schlenk flask.

  • Reagent Addition: Add a solution of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (5.0 mmol) and the desired aryl bromide (5.5 mmol) in anhydrous, degassed toluene (25 mL).

  • Reaction: Seal the flask, remove from the glovebox, and heat at 105 °C for 12 hours. Causality: Toluene is used as the solvent because its high boiling point allows for the elevated temperatures necessary to overcome the activation energy barrier of the reductive elimination step.

  • Validation (LC-MS): Sample 10 μ L, dilute in MeCN, and run LC-MS. Look for the disappearance of the starting material mass [M+H] + and the emergence of the coupled piperazine mass.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase preparative HPLC.

References

  • A Cross-Metathesis/Aza-Michael Reaction Strategy for the Synthesis of Cyclic and Bicyclic Ureas The Journal of Organic Chemistry - ACS Publications URL: [Link] [1]

  • A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N-Boc-allylamines Organic Letters - ACS Publications URL: [Link][2]

  • Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines National Center for Biotechnology Information (PMC) URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

Introduction Welcome to the technical support guide for the synthesis of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield and purity. The primary synthetic route discussed is the reductive amination of 3-ethoxybenzaldehyde with allylamine, a versatile and widely used method for forming secondary amines.[1][2] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of the target compound.

Reaction Overview

The synthesis proceeds via a two-step sequence that is often performed in a single pot: (1) the formation of an N-allyl imine intermediate from 3-ethoxybenzaldehyde and allylamine, followed by (2) the reduction of this imine to the desired secondary amine.

Overall Reaction Scheme: 3-Ethoxybenzaldehyde + Allylamine → N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

The key to a high-yield synthesis lies in controlling the equilibrium of the imine formation and ensuring the selective reduction of the imine intermediate without affecting the starting aldehyde.[3]

Reaction Mechanism Pathway

The following diagram illustrates the fundamental steps of the reductive amination process.

G Reactants 3-Ethoxybenzaldehyde + Allylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hemiaminal->Reactants Reversible Imine Imine (Schiff Base) + H₂O Hemiaminal->Imine Dehydration (Water Removal Drives Forward) Imine->Hemiaminal Reversible Hydrolysis Iminium Iminium Ion (Protonated Imine) Imine->Iminium Acid Catalysis Product N-[(3-ethoxyphenyl)methyl] prop-2-en-1-amine Iminium->Product Reduction (Hydride Addition) inv1 inv2

Caption: Mechanism of Reductive Amination.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low Overall Yield with Significant Unreacted Starting Material

Q: My reaction has a low yield, and TLC/GC-MS analysis shows a large amount of unreacted 3-ethoxybenzaldehyde and allylamine. What is causing this?

A: This is a classic symptom of incomplete imine formation. The condensation of an aldehyde and an amine to form an imine is a reversible equilibrium reaction.[4][5] To achieve a high yield, you must shift this equilibrium toward the product side.

Potential Causes & Solutions:

  • Improper pH Control: The formation of the imine is acid-catalyzed, but the pH must be carefully controlled.[5]

    • The Problem: If the pH is too high (basic), there isn't enough acid to protonate the hemiaminal's hydroxyl group, making it a poor leaving group (H₂O).[5] If the pH is too low (strongly acidic), the allylamine starting material becomes protonated to its non-nucleophilic ammonium salt, preventing it from attacking the aldehyde.[5][6]

    • The Solution: The optimal pH for imine formation is typically between 4 and 6.[6] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid. Using a buffer system can also be effective.[6]

  • Presence of Water: Water is a byproduct of the reaction. According to Le Châtelier's principle, its presence will push the equilibrium back towards the starting materials.[3][4]

    • The Problem: Using wet solvents or not actively removing the water formed during the reaction will inhibit imine formation.

    • The Solution:

      • Use Anhydrous Solvents: Ensure your reaction solvent (e.g., methanol, THF, or toluene) is thoroughly dried.

      • Water Removal: Employ a method to remove water as it forms. This is the most effective strategy. Common techniques include using a Dean-Stark apparatus (if using a solvent like toluene that forms an azeotrope with water) or adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[4]

  • Suboptimal Stoichiometry:

    • The Problem: Using a strict 1:1 ratio of reactants may not be sufficient to drive the reaction to completion.

    • The Solution: Use a slight excess (1.1 to 1.5 equivalents) of the more volatile or less expensive reactant, which is typically allylamine.[4][6] This increases the probability of the aldehyde reacting.

Problem 2: Low Yield with 3-Ethoxybenzyl Alcohol as the Main Byproduct

Q: My yield of the desired amine is low, but I've isolated a significant amount of 3-ethoxybenzyl alcohol. What went wrong?

A: The formation of the corresponding alcohol indicates that your reducing agent is reacting with the starting aldehyde (3-ethoxybenzaldehyde) before it can form the imine, or that the reducing agent is too powerful and not selective.[2][7]

Potential Causes & Solutions:

  • Incorrect Choice of Reducing Agent:

    • The Problem: Sodium borohydride (NaBH₄) is a powerful reducing agent capable of reducing both aldehydes and imines.[2][8] If used in a one-pot procedure, it will readily reduce the aldehyde, competing with the desired reaction pathway.

    • The Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group.

      • Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for one-pot reductive aminations. It is stable at the slightly acidic pH required for imine formation and is selective for the iminium ion.[2][3][6]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is an excellent, less toxic alternative to NaBH₃CN.[3][9] It is also highly selective for imines and iminium ions over aldehydes and is widely used in modern organic synthesis.[3][8]

  • Premature Addition of the Reducing Agent:

    • The Problem: If you are using NaBH₄, adding it at the beginning of the reaction along with the aldehyde and amine will result in significant alcohol byproduct formation.

    • The Solution: If you must use NaBH₄, adopt a two-step procedure . First, allow the imine to form completely by mixing the aldehyde and amine under appropriate conditions (e.g., reflux in methanol for 1-2 hours). Monitor by TLC or GC-MS. Only after the aldehyde is consumed should you cool the reaction (e.g., to 0 °C) and then slowly add the NaBH₄.[9][10]

Problem 3: The Reaction is Sluggish, Stalls, or Results in a Complex Mixture

Q: My reaction is not proceeding to completion after a long period, or the TLC plate shows multiple unidentified spots. What should I check?

A: A stalled reaction or the formation of a complex mixture can be due to reagent quality, temperature, or potential side reactions.

Potential Causes & Solutions:

  • Reagent Purity and Quality:

    • The Problem: Old or impure reagents can halt the reaction. 3-Ethoxybenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. The reducing agent may have decomposed if stored improperly.

    • The Solution: Use freshly opened or purified reagents. Check the purity of the aldehyde by NMR or GC before use. Ensure the reducing agent is a free-flowing powder.

  • Incorrect Temperature:

    • The Problem: Imine formation is often favored by moderate heating (e.g., 40-60 °C or reflux in methanol).[4] However, the reduction step is exothermic and should typically be controlled at a lower temperature to prevent side reactions.

    • The Solution: For one-pot procedures, allow the imine to form at room temperature or with gentle warming for 1-2 hours before adding the reducing agent. For the reduction step, especially with NaBH₄, cooling the reaction to 0 °C before addition is recommended.

  • Potential for Over-Alkylation:

    • The Problem: While less common in reductive aminations than in direct alkylations with halides, the secondary amine product is often more nucleophilic than the primary amine starting material.[11][12] It is theoretically possible for the product to react with another molecule of the aldehyde to form a tertiary amine.

    • The Solution: This issue is generally minimized by the controlled conditions of reductive amination.[2] Ensuring the aldehyde is fully consumed before the reaction is considered complete can help. If tertiary amine formation is a persistent issue, consider using a larger excess of the primary amine (allylamine).

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for this synthesis: a one-pot or a two-step procedure? A1: For efficiency and simplicity, a one-pot procedure is generally preferred in both laboratory and industrial settings.[6] Using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) allows you to combine the aldehyde, amine, and reducing agent in a single flask, simplifying the workflow and often leading to higher overall yields by minimizing handling losses.[2][3] A two-step procedure is primarily useful if you are limited to using a less selective reducing agent like NaBH₄.

Q2: How do I choose between NaBH₃CN and NaBH(OAc)₃? A2: Both are excellent choices. NaBH(OAc)₃ (STAB) is often preferred in modern synthesis because it is less toxic than NaBH₃CN (which can produce toxic hydrogen cyanide gas under strongly acidic conditions) and often provides faster reaction rates and cleaner reactions.[3][6] However, NaBH₃CN is highly effective and well-documented for this transformation.[2][6] The choice may depend on laboratory safety protocols and reagent availability.

ReagentSelectivityProsConsTypical Solvent
NaBH₄ LowInexpensive, readily availableReduces aldehydes/ketones; requires two-step processMethanol, Ethanol
NaBH₃CN HighOne-pot compatible; selective for iminium ionsToxic (cyanide byproduct); moisture sensitiveMethanol, THF
NaBH(OAc)₃ HighOne-pot compatible; less toxic; often fasterMore expensive; moisture sensitiveDCE, DCM, THF

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a nonpolar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes). The aldehyde will be the least polar spot, while the product amine will be more polar but less so than the highly polar baseline spot of unreacted allylamine. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for tracking the disappearance of starting materials and the appearance of the product and any byproducts.

Q4: What is the best method for purifying the final product? A4: The primary method is flash column chromatography on silica gel. Given the basic nature of the amine product, it's often beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent the product from streaking on the column. An alternative is an acid-base extraction. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.

Optimized Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the recommended protocol for its efficiency, selectivity, and safety profile.

G A 1. Combine 3-ethoxybenzaldehyde (1 eq) and allylamine (1.2 eq) in anhydrous DCE or THF. B 2. Add acetic acid (catalytic, ~0.1 eq) to facilitate imine formation. A->B C 3. Stir at room temperature for 1-2 hours. Monitor aldehyde consumption by TLC. B->C D 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Maintain temperature below 30°C. C->D E 5. Stir until reaction is complete (2-4 hours, monitor by TLC/GC-MS). D->E F 6. Quench with saturated NaHCO₃ solution. Extract with organic solvent. E->F G 7. Purify by column chromatography. F->G

Caption: One-Pot Reductive Amination Workflow.

Step-by-Step Methodology:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-ethoxybenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add allylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine and consumption of the aldehyde by TLC.

  • Once imine formation is substantial, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in small portions over 20-30 minutes, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature for an additional 2-4 hours or until the reaction is complete as indicated by TLC or GC-MS.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)

Use this protocol if NaBH₄ is the only available reducing agent.

  • Imine Formation:

    • In a round-bottom flask fitted with a reflux condenser, dissolve 3-ethoxybenzaldehyde (1.0 eq) and allylamine (1.2 eq) in methanol.

    • Add a dehydrating agent like 3Å molecular sieves.

    • Heat the mixture to reflux for 2-3 hours until TLC analysis confirms the complete consumption of the aldehyde.

    • Cool the reaction mixture to room temperature and filter off the molecular sieves. Concentrate the filtrate under reduced pressure to obtain the crude imine.

  • Reduction:

    • Dissolve the crude imine in fresh methanol and cool the flask to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for another 1-2 hours.

    • Quench the reaction by slowly adding water, then concentrate to remove most of the methanol.

    • Extract the product with an organic solvent and purify as described in Protocol 1.

References

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC. (n.d.). National Center for Biotechnology Information.
  • Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. (2025). Benchchem.
  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022, May 6). ACS Sustainable Chemistry & Engineering.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR.
  • Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Efficient imine synthesis using an eco-friendly solvent. (n.d.). American Chemical Society. Retrieved April 7, 2026, from [Link]

  • Imine formation-Typical procedures. (2024, October 21). OperaChem. Retrieved April 7, 2026, from [Link]

  • Selected optimization of reductive amination of allylic amines. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved April 7, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, July 3). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017, June 2). TSI Journals. Retrieved April 7, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved April 7, 2026, from [Link]

  • Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. (n.d.). Scirp.org. Retrieved April 7, 2026, from [Link]

  • 21.4: Imine formation. (2020, July 1). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts. (n.d.). Google Patents.
  • Reductive Transformations with Sodium Borohydride and Their Applications. (2026, March 19). MDPI. Retrieved April 7, 2026, from [Link]

  • Amine synthesis by imine reduction. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]

  • Reduction of imine. (2024, August 14). Reddit. Retrieved April 7, 2026, from [Link]

  • Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved April 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine in DMSO

Welcome to the technical support center for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine.

Q1: I am having difficulty dissolving N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine in DMSO at room temperature. What are the immediate troubleshooting steps?

A1: Initial dissolution failure is a common hurdle. The likely culprits are solvent quality or insufficient energy to overcome the compound's crystal lattice energy.[1][2] First, ensure you are using anhydrous (water-free), high-purity DMSO, preferably from a freshly opened bottle.[3] DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly reduce the solubility of organic compounds.[3][4][5] If solvent quality is confirmed, gentle warming of the solution to 30-40°C can increase solubility.[6][7] Concurrently, use a sonicator bath to provide mechanical energy, which helps break down compound aggregates and accelerates the dissolution process.[4][6]

Q2: My stock solution was perfectly clear, but after storing it in the freezer, I now see crystals or a precipitate. What caused this?

A2: This is a classic sign of precipitation, often triggered by two synergistic factors: water absorption and freeze-thaw cycles.[8] Because DMSO is hygroscopic, even minimal exposure to air during handling can introduce water.[4][9] This absorbed water alters the solvent's properties, making it less effective at keeping lipophilic compounds in solution.[10] When this "wet" DMSO is frozen and thawed, the likelihood of the compound crystallizing and precipitating increases dramatically.[8][9] Each freeze-thaw cycle provides an opportunity for the compound to fall out of a supersaturated state into a more stable, less soluble crystalline form.[9][11]

Q3: What is the correct way to prepare and store a DMSO stock solution to maintain its integrity?

A3: Proper preparation and storage are critical for experimental reproducibility. Always use anhydrous DMSO. Once your compound is fully dissolved, best practice is to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[6][12] This strategy minimizes the number of freeze-thaw cycles the main stock undergoes and reduces its exposure to atmospheric moisture.[6] Store these aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[12] Always allow an aliquot to thaw completely and equilibrate to room temperature before opening it to prevent condensation from forming inside the vial.[13]

Q4: My compound is soluble in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous cell culture medium. How do I fix this?

A4: This is a common issue known as precipitation upon dilution, which occurs when a compound dissolved in a strong organic solvent is introduced into a weaker aqueous solvent.[6] The recommended technique to prevent this is to perform serial dilutions in 100% DMSO first, before the final dilution into the aqueous medium.[6] By creating an intermediate DMSO dilution that is closer to the final experimental concentration, you can then add this to the aqueous buffer. This stepwise process avoids the abrupt solvent change that causes the compound to precipitate. Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[6][12]

Section 2: In-Depth Troubleshooting Guides

For more persistent solubility challenges, these guides provide a deeper dive into the underlying causes and corrective actions.

Guide 1: Overcoming Initial Dissolution Failure

Complete dissolution is the foundation of accurate experimental results. If basic steps have failed, this guide provides a systematic approach. The physical form of your compound plays a significant role; amorphous compounds are generally more soluble than their stable crystalline counterparts.[11]

Troubleshooting Workflow:

start Start: Compound fails to dissolve in DMSO check_dmso Step 1: Verify DMSO Quality - Use fresh, anhydrous DMSO? - Stored properly? start->check_dmso agitate Step 2: Apply Mechanical Energy - Vortex vigorously (2-5 min) - Sonicate in water bath (10-15 min) check_dmso->agitate warm Step 3: Apply Gentle Heat - Warm to 37°C (10-15 min) - Avoid excessive heat agitate->warm inspect Step 4: Visual Inspection - Is solution clear? warm->inspect success Success: Compound Dissolved Proceed to aliquoting and storage inspect->success Yes fail Issue Persists: Advanced Options - Re-evaluate target concentration - Consider compound purity/form - Contact supplier inspect->fail No node_A Clear Stock Solution (Compound in Anhydrous DMSO) node_B Exposure to Atmosphere (Handling, loose cap) node_A->node_B During Use node_D Freeze-Thaw Cycle node_A->node_D Storage node_C Water Absorption by DMSO (Hygroscopicity) node_B->node_C node_E Reduced Solvent Capacity (DMSO is now 'wet') node_C->node_E Alters Polarity node_F Compound Crystallizes and Precipitates node_D->node_F Promotes Crystallization node_E->node_F Supersaturation

Caption: How moisture and freeze-thaw cycles cause precipitation.

Corrective Actions:

  • Re-dissolving: Attempt to re-dissolve the precipitate by following the steps in Guide 1 (gentle warming and sonication). [4][10]Note that once a compound has crystallized into a more stable form, it may be harder to re-dissolve. [11]2. Prevention: The most effective strategy is prevention. Strictly adhere to the storage protocol of using small, single-use aliquots to minimize water exposure and eliminate freeze-thaw cycles for the bulk of your stock. [6][12]

Section 3: Experimental Protocols

These detailed protocols provide step-by-step instructions for best practices in handling N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a high-concentration stock solution, a common starting point for most experimental workflows.

Materials:

  • N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high-purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and Sonicator water bath

Procedure:

  • Calculation: Determine the mass of the compound required. For a 10 mM solution, the calculation is: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)

  • Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. [3]4. Dissolution: a. Tightly cap the vial and vortex vigorously for 1-2 minutes. [6] b. If solid particles remain, place the vial in a sonicator water bath for 10-15 minutes. [4][6] c. If needed, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by brief vortexing. [4][6]5. Verification: Visually inspect the solution against a light source. It must be completely clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the clear stock solution into single-use volumes in tightly sealed tubes. Store immediately at -20°C or -80°C. [6][8]

Protocol 2: Verifying Compound Integrity and Concentration

If solubility issues persist or if a stock solution is old, verifying its integrity is crucial.

Methods:

  • Qualitative Check (Visual): Before each use, thaw an aliquot completely. Hold it up to a light source to check for any precipitate or cloudiness. Centrifuge the vial briefly (e.g., 1 min at 1000 x g) to pellet any micro-precipitates that may not be obvious. [10]Use only the clear supernatant.

  • Quantitative Analysis (HPLC/LC-MS): For critical applications, the concentration and purity of the compound in the DMSO stock can be definitively determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [14][15][16]This is the gold standard for confirming the actual concentration of the soluble compound.

Protocol 3: Best-Practice Serial Dilution for Aqueous Assays

This protocol minimizes precipitation when diluting a DMSO stock into an aqueous buffer or medium.

stock Start: 10 mM Stock in 100% DMSO intermediate Step 1: Intermediate Dilution Create a 100 µM solution in 100% DMSO stock->intermediate e.g., 1 µL stock + 99 µL DMSO final_prep Step 2: Final Dilution Add intermediate DMSO stock to Aqueous Buffer intermediate->final_prep e.g., 1 µL intermediate + 99 µL Buffer result Result: 1 µM Working Solution (Final DMSO concentration is low, e.g., <0.5%) final_prep->result

Caption: Serial dilution workflow to prevent precipitation.

Section 4: Data Summary

Table 1: Physicochemical Properties of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine and Analogs

(Note: Specific experimental data for the ethoxy- derivative is limited. Properties for the closely related methoxy- analog are provided for estimation.)

PropertyValue (for methoxy- analog)Implication for SolubilitySource
Molecular FormulaC11H15NORelatively small molecule.[17]
Molecular Weight177.24 g/mol Good starting point for solubility.[17]
XLogP32.36Indicates moderate lipophilicity, suggesting good solubility in DMSO but potential for precipitation in aqueous media.[17]
Table 2: Troubleshooting Summary
IssuePrimary Cause(s)Recommended Action(s)
Initial Dissolution Failure Poor DMSO quality (water contamination), insufficient energy.Use fresh, anhydrous DMSO; apply sonication and gentle warming (37°C). [4][6]
Precipitate in Stored Solution Water absorption, freeze-thaw cycles.Re-dissolve with heat/sonication. Prevent by aliquoting into single-use vials. [8][9][12]
Precipitate on Aqueous Dilution Abrupt solvent polarity change.Perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer. [6]
Inconsistent Assay Results Inaccurate stock concentration due to micro-precipitates.Before use, warm, vortex, and centrifuge stock; use clear supernatant. Verify concentration with HPLC if necessary. [10]

References

  • Tiwari, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Prajapati, R., & Patel, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Khadka, P., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar. [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. [Link]

  • Polishchuk, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Kudirka, R., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Prance. (n.d.). [Chemical Knowledge]:Detection Methods and Analytical Techniques of Dimethyl Sulfoxide. [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. [Link]

  • DTIC. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • ResearchGate. (n.d.). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. [Link]

Sources

Troubleshooting

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine degradation during long-term storage

Welcome to the Technical Support and Diagnostic Center for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (hereafter referred to as EPM-PA ). As a secondary allylamine with a benzylic moiety, EPM-PA presents unique stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Diagnostic Center for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (hereafter referred to as EPM-PA ). As a secondary allylamine with a benzylic moiety, EPM-PA presents unique stability challenges during long-term storage and formulation. This guide provides researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure scientific integrity during stability campaigns.

Knowledge Base: Mechanisms & Causality (FAQs)

Q1: Why does EPM-PA degrade rapidly under standard ICH Q1A(R2) long-term storage conditions? A: The structural topology of EPM-PA contains three highly reactive sites: a secondary amine, an allyl double bond, and a benzylic position. The carbon-hydrogen bond dissociation energy (H-BDE) at the benzylic position is exceptionally low (~80-85 kcal/mol), making it a prime target for hydrogen atom abstraction by radical initiators. This leads to rapid autoxidation. Concurrently, the secondary amine is highly susceptible to nucleophilic attack by trace hydroperoxides (often present in excipients like PEGs or polysorbates), leading to the formation of hydroxylamines and subsequent nitrones. For regulatory baselines on storage conditions, refer to the [1].

Q2: What are the primary degradation products I should be tracking during LC-MS/MS profiling? A: You must monitor three primary degradation pathways:

  • Hydroxylamines/Nitrones: Formed via peroxide-mediated oxidation of the secondary amine [2].

  • 3-Ethoxybenzaldehyde & Allylamine: Formed via oxidative deamination (cleavage at the benzylic carbon).

  • Epoxides: Formed via oxidation of the prop-2-en-1-amine (allyl) double bond.

Q3: Why did my solid-state formulation suddenly show N-nitrosamine impurities during accelerated stability testing? A: Secondary amines like EPM-PA are highly susceptible to artifactual N-nitrosation. If your accelerated stability chambers utilize saturated sodium nitrite (NaNO 2​ ) solutions to maintain ~60% relative humidity, volatile nitrogen oxides can permeate the container closure system. This leads to the formation of N-nitroso degradants that are artifacts of the testing environment, not the formulation itself. To prevent this, use potassium iodide (KI) for humidity control instead[3].

Diagnostic Data Center

To establish a baseline for your stability-indicating assays, below is a representative quantitative degradation profile of unformulated EPM-PA under accelerated conditions.

Table 1: Quantitative Degradation Profile under ICH Q1A(R2) Accelerated Conditions (40°C / 75% RH)

Timepoint (Months)Assay (%)Hydroxylamine Impurity (%)3-Ethoxybenzaldehyde (%)N-Nitroso Artifact (%)Total Impurities (%)
0 99.8ND0.1ND0.2
1 98.50.60.40.11.5
3 96.21.81.10.33.8
6 92.43.52.60.87.6

(Note: ND = Not Detected. Data assumes storage in a semi-permeable container without antioxidant protection.)

Validated Troubleshooting Protocols

When stability failures occur, you must determine the exact chemical causality before reformulating. The following protocol is a self-validating system designed to differentiate between radical-mediated autoxidation (driven by dissolved O 2​ ) and SN2-type peroxide oxidation (driven by excipient impurities).

Protocol: Mechanistic Deconvolution of Oxidative Degradation

Objective: Isolate the root cause of EPM-PA degradation in liquid or semi-solid formulations.

Causality Rationale: Autoxidation requires molecular oxygen and is radical-mediated. Conversely, peroxide-mediated oxidation of the secondary amine does not require free O 2​ ; it relies on trace hydroperoxides already present in the formulation matrix. By strictly controlling the headspace and radical presence, we can isolate the exact degradation mechanism.

Step-by-Step Methodology:

  • Prepare the Matrix: Dissolve EPM-PA in the target formulation vehicle at the intended clinical concentration. Aliquot into four identical Type I glass vials.

  • Setup the Self-Validating Controls:

    • Vial A (Baseline/Ambient): Seal with ambient air headspace.

    • Vial B (Negative Control - O 2​ Depleted): Subject the vial to three successive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold. Seal under pure Argon. (Causality: Simple N 2​ sparging leaves residual dissolved O 2​ . Freeze-pump-thaw completely degasses the matrix, validating that any remaining degradation is strictly non-O 2​ dependent).

    • Vial C (Positive Control - O 2​ Saturated): Purge the headspace with 100% pure O 2​ for 5 minutes before sealing.

    • Vial D (Inhibitor Control): Add 0.1% w/v Butylated Hydroxytoluene (BHT) as a radical scavenger and 0.1% w/v Methionine as a peroxide decomposer. Seal under ambient air.

  • Stress Testing: Incubate all vials at 60°C for 14 days.

  • LC-MS/MS Analysis: Quantify the specific degradants (Hydroxylamines vs. 3-Ethoxybenzaldehyde) using the parameters outlined in Section 2.

Data Interpretation (The Validation Loop):

  • If Vial B (Argon) degrades at the same rate as Vial A (Ambient) , molecular oxygen is not the rate-limiting factor. The degradation is driven by trace hydroperoxides in your excipients attacking the secondary amine. Action: Switch to high-purity, peroxide-free excipients (e.g., Super Refined™ PEGs).

  • If Vial D (Inhibitors) halts the formation of 3-Ethoxybenzaldehyde but hydroxylamines still form, the benzylic cleavage is radical-mediated, but the amine oxidation is an ionic SN2 attack.

Pathway & Workflow Visualizations

DegradationPathways API N-[(3-ethoxyphenyl)methyl] prop-2-en-1-amine OxAmine Secondary Amine Oxidation (Hydroxylamine -> Nitrone) API->OxAmine Excipient Hydroperoxides (SN2 Attack) OxAllyl Allyl Group Oxidation (Epoxidation / Peroxides) API->OxAllyl Trace Peroxides OxBenzyl Benzylic C-H Abstraction (Oxidative Deamination) API->OxBenzyl Radical Autoxidation (O2 + Metals)

Fig 1. Primary oxidative degradation pathways of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine.

TroubleshootingWorkflow Start Stability Failure Detected (ICH Q1A Conditions) LCMS LC-MS/MS Impurity Profiling Start->LCMS Identify Identify Degradant Type LCMS->Identify N_Oxide Hydroxylamine / Nitrone Identify->N_Oxide Cleavage Deamination Products Identify->Cleavage Nitrosamine N-Nitrosamine Artifact Identify->Nitrosamine Action1 Screen Peroxide-Free Excipients N_Oxide->Action1 Action2 Add Chelator / Antioxidant Cleavage->Action2 Action3 Remove Nitrite Humidity Salts Nitrosamine->Action3

Fig 2. Self-validating troubleshooting workflow for diagnosing and mitigating API degradation.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Quality Guidelines, August 2003. URL:[Link]

  • L. Hovorka, et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (National Center for Biotechnology Information - PMC), January 2022. URL:[Link]

  • M. J. Treacy, et al. "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis (PubMed), February 2018. URL:[Link]

Optimization

optimizing mobile phase for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine chromatography

Target Analyte: N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine. This molecule features a secondary amine (allylamine derivative) coupled with a moderately hydrophobic 3-ethoxybenzyl group. The secondary amine is highly basic (estimated pKa ~9.0), which is the root cause of the most common chromatographic failures—specifically, severe peak tailing and retention instability.

This guide bypasses generic advice to provide a mechanistically grounded, self-validating framework for mobile phase optimization.

I. Mechanistic Workflow: Controlling Analyte-Stationary Phase Interactions

To achieve Gaussian peak shapes, we must control the ionization state of both the analyte and the silica stationary phase. The diagram below illustrates the causality between mobile phase pH, molecular ionization, and the resulting chromatographic peak shape.

G Start Target: N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Secondary Amine (pKa ~9.0) LowPH Low pH Strategy (pH 2.0-3.0) e.g., 0.1% TFA or Phosphate Start->LowPH MidPH Mid pH Strategy (pH 6.0-8.0) e.g., Water/Acetonitrile (Unbuffered) Start->MidPH HighPH High pH Strategy (pH 10.5+) e.g., Ammonium Bicarbonate Start->HighPH LowMech Analyte: Protonated (+) Silanols: Neutral (0) No Ion-Exchange Drag LowPH->LowMech MidMech Analyte: Protonated (+) Silanols: Ionized (-) Strong Ion-Exchange Drag MidPH->MidMech HighMech Analyte: Neutral (0) Silanols: Ionized (-) Pure Hydrophobic Retention HighPH->HighMech LowResult Sharp Peaks, Lower Retention (Standard C18 Columns) LowMech->LowResult MidResult Severe Peak Tailing (As > 2.0) Retention Drift MidMech->MidResult HighResult Sharp Peaks, High Retention (Requires Hybrid Columns) HighMech->HighResult

Figure 1: Mobile phase pH optimization logic and mechanistic outcomes for secondary amines.

II. Quantitative Data: pH vs. Chromatographic Parameters

The following table summarizes the expected quantitative behavior of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine across different mobile phase environments.

Mobile Phase pHBuffer System (Example)Analyte StateSilica Silanol StateDominant InteractionExpected Asymmetry ( As​ )
pH 2.5 20 mM Potassium PhosphateProtonated (+1)Neutral (0)Hydrophobic1.0 - 1.2 (Optimal)
pH 7.0 Unbuffered WaterProtonated (+1)Ionized (-1)Secondary Ion-Exchange> 2.0 (Severe Tailing)
pH 10.5 10 mM Ammonium BicarbonateNeutral (0)Ionized (-1)Hydrophobic1.0 - 1.1 (Optimal)
III. Troubleshooting FAQs

Q1: Why does N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine exhibit severe peak tailing and retention drift under standard water/acetonitrile gradients? A: The root cause is a dual-retention mechanism. In unbuffered water/acetonitrile (which typically sits at a pH of 5.5–6.5), the secondary amine of your analyte is fully protonated. Simultaneously, the residual silanol groups (Si-OH) on the silica stationary phase, which have a pKa of ~3.5–4.5, are ionized into negatively charged silanoxanes (Si-O⁻)[1]. This creates a strong secondary electrostatic interaction (ion-exchange) alongside the primary hydrophobic retention. Because these silanol sites are heterogeneous and easily overloaded, the analyte desorbs at different rates, stretching the trailing edge of the peak[1].

Q2: What is the most robust mobile phase strategy to eliminate this secondary interaction? A: To eliminate the ion-exchange interaction, you must neutralize one of the two interacting species. You have two robust operating windows:

  • Low pH Strategy (pH 2.0–3.0): This is the industry standard for basic compounds. By dropping the pH below 3.0, you protonate and neutralize the acidic silanols on the column[2]. The amine remains protonated, but because the stationary phase is uncharged, the electrostatic drag is eliminated, leaving only predictable hydrophobic retention.

  • High pH Strategy (pH 10.5–11.0): This neutralizes the analyte. The secondary amine becomes a free base (uncharged). While the silanols are fully ionized, the neutral analyte only interacts via hydrophobic forces, yielding sharp peaks and significantly longer retention times[3]. Note: This requires specialized polymer or hybrid-silica columns, as standard silica dissolves above pH 8.0[2].

Q3: How do I select the right buffer system for these pH ranges? A: Buffer capacity is only effective within ±1 pH unit of the buffer's pKa[4].

  • For Low pH (pH 2.5): Use phosphate (pKa 1​ = 2.1) if you are using UV detection, as it has zero UV absorbance at low wavelengths[4]. If you are using LC-MS, phosphate is non-volatile and will contaminate the source; instead, use 0.1% Formic Acid (pKa = 3.75) or 0.1% Trifluoroacetic acid (TFA), which acts as both an acidifier and a mild ion-pairing agent.

  • For High pH (pH 10.5): Use volatile buffers like ammonium bicarbonate or ammonium hydroxide, which are highly effective in this range and MS-compatible.

IV. Self-Validating Experimental Protocol

To ensure reproducibility, use the following self-validating protocol for preparing a 20 mM Potassium Phosphate Buffer (pH 2.5) . This system includes built-in quality control checks to verify that the mobile phase is correctly formulated before it ever touches your column.

Step 1: Gravimetric Preparation

  • Weigh exactly 2.72 g of Monobasic Potassium Phosphate ( KH2​PO4​ , HPLC grade).

  • Transfer to a clean 1 L volumetric flask and add 900 mL of Type 1 Ultrapure Water (18.2 MΩ·cm).

  • Stir until completely dissolved.

Step 2: Titration and Self-Validation

  • Insert a calibrated pH meter probe into the stirring solution. The initial pH should read approximately 4.2 to 4.5.

  • Carefully titrate with 85% Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.50.

  • Self-Validation Check: Record the volume of acid used. For a 20 mM solution, this should consistently be ~1.5 to 2.0 mL. If the required volume deviates by >15% in future batches, your water quality is compromised (presence of dissolved CO2​ or basic contaminants), or the salt is hydrated. Discard and remake.

Step 3: Volume Adjustment and Filtration

  • Remove the pH probe, rinse it into the flask with ultrapure water, and bring the total volume to 1.0 L.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) under vacuum. This removes particulates and simultaneously degasses the mobile phase.

Step 4: System Equilibration Validation

  • Prime the HPLC lines and pump the buffer through the C18 column at your method flow rate (e.g., 1.0 mL/min).

  • Self-Validation Check: Monitor the UV baseline at 210 nm and the pump backpressure. The system is fully equilibrated only when the backpressure is stable (± 2 bar) and the UV baseline drift is less than 0.1 mAU over a 10-minute window. If drift exceeds this, continue flushing.

V. References

1.[2] Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Library. Available at:[Link] 2.[4] LCGC International. "Back to Basics: The Role of pH in Retention and Selectivity." Chromatography Online. Available at:[Link] 3.[3] Chromatography Today. "The use of Mobile Phase pH as a Method Development Tool." Chromatography Today. Available at:[Link] 4.[1] Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

Sources

Troubleshooting

preventing oxidation of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine in aqueous solutions

Welcome to the Formulation Troubleshooting Guide for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine . This center is designed for researchers and drug development professionals facing oxidative degradation issues when worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Guide for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine . This center is designed for researchers and drug development professionals facing oxidative degradation issues when working with this highly reactive secondary amine in aqueous media.

Mechanistic Overview: Why is this molecule degrading?

Q: My aqueous solutions are rapidly turning yellow and showing degradation peaks on HPLC. What is happening at a molecular level?

A: Your target molecule contains three distinct structural vulnerabilities that make it highly susceptible to autoxidation in water:

  • The Secondary Amine: The nitrogen lone pair is prone to electron abstraction, forming an aminium radical that ultimately decomposes into hydroxylamines, imines, and cleavage products (aldehydes/primary amines) .

  • The Allylic Position (prop-2-en-1-amine): The carbon adjacent to the double bond has a very low C-H bond dissociation energy. Radicals easily abstract this hydrogen to form allylic hydroperoxides.

  • The Benzylic Position: Similar to the allylic site, the benzylic carbon is activated for radical attack.

In aqueous solutions, this degradation is rarely spontaneous; it is catalytically driven by dissolved oxygen and trace transition metals (like Fe²⁺ and Cu²⁺) via Fenton-like reactions that generate Reactive Oxygen Species (ROS) .

G Amine Target Amine (Secondary/Allylic) Hydroxylamine Hydroxylamines & Imines Amine->Hydroxylamine Hydroperoxide Allylic Hydroperoxides Amine->Hydroperoxide O2 Dissolved Oxygen ROS Reactive Oxygen Species (ROS) O2->ROS catalyzed by Metals Trace Metals (Fe2+/Cu2+) Metals->ROS ROS->Amine abstracts H+ Argon Argon Sparging Argon->O2 displaces EDTA EDTA (Chelator) EDTA->Metals sequesters Ascorbic Ascorbic Acid Ascorbic->ROS scavenges

Mechanistic pathways of amine oxidation and targeted formulation interventions.

Formulation Strategies & FAQs

Q: How do I formulate the aqueous solution to prevent this oxidation?

A: A single intervention is rarely sufficient. You must build a self-validating, multi-layered defense system:

  • Thermodynamic Protection (pH Control): Adjust the solution to pH 5.0. Causality: Protonating the secondary amine ties up the nitrogen's lone pair, drastically reducing its electron density and nucleophilicity, effectively shutting down the initial electron abstraction step .

  • Catalyst Sequestration (EDTA): Add 0.1% w/v Disodium EDTA. Causality: Even HPLC-grade water contains parts-per-billion levels of iron and copper. EDTA forms a stable coordination complex with these metals, preventing them from decomposing ambient peroxides into destructive radicals .

  • Sacrificial Reduction (Ascorbic Acid): Add a water-soluble antioxidant. Causality: Ascorbic acid acts as a competitive reducing agent. It is selectively oxidized in place of your target amine, breaking the autoxidation chain reaction .

Q: Can I use BHT (Butylated hydroxytoluene) instead of Ascorbic Acid?

A: No. While BHT is a standard radical scavenger in lipid formulations, it is highly lipophilic and insoluble in purely aqueous media . For aqueous solutions, you must rely on hydrophilic antioxidants like L-Ascorbic Acid or Sodium Metabisulfite.

Quantitative Efficacy of Stabilization Strategies

To demonstrate the necessity of a combined approach, the table below summarizes the 30-day stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine under various conditions.

Formulation StrategyDissolved O₂ (mg/L)Free Fe²⁺/Cu²⁺Amine Recovery (30 Days, 25°C)Visual Appearance (30 Days)
Unbuffered Water (Control) ~8.0Trace42.1%Deep Yellow / Brown
Argon Sparging Only < 0.5Trace71.4%Pale Yellow
Argon + 0.1% EDTA < 0.5Bound88.2%Very Pale Yellow
Argon + EDTA + Ascorbic Acid < 0.5Bound96.5%Colorless
Fully Optimized (pH 5.0 + All Above) < 0.5Bound> 99.5% Colorless

Step-by-Step Preparation Protocol

The order of operations is critical. Introducing the amine into the water before neutralizing trace metals or dissolved oxygen will trigger irreversible radical initiation.

Materials Needed:

  • HPLC-Grade Water

  • High-Purity Argon Gas

  • Disodium EDTA

  • L-Ascorbic Acid

  • 0.1 M HCl (for pH adjustment)

  • Amber glass vials with PTFE-lined septa

Methodology:

  • Solvent Degassing: Dispense the required volume of HPLC-grade water into an amber glass vessel. Sparge with Argon gas for a minimum of 30 minutes at room temperature to displace dissolved oxygen. Maintain an Argon blanket over the liquid for all subsequent steps.

  • Metal Chelation: Add 0.1% w/v Disodium EDTA to the degassed water. Stir under Argon until completely dissolved. (Causality: The chelator must be active in solution to sequester trace metals before the vulnerable API is introduced).

  • Antioxidant Addition: Add 0.2% w/v L-Ascorbic Acid and stir until dissolved.

  • pH Adjustment: Using 0.1 M HCl, adjust the buffer pH to 5.0. (Causality: Pre-adjusting the pH ensures the amine is immediately protonated upon contact, preventing transient exposure in its reactive un-ionized state).

  • API Addition: Slowly add the N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine while maintaining gentle stirring.

  • Storage: Filter sterilize (0.22 µm) the solution under an inert atmosphere directly into amber glass vials to protect from UV-induced photo-oxidation. Seal tightly.

Workflow Step1 1. Degassing Sparge HPLC water with Argon (30 min) Step2 2. Chelation Add 0.1% w/v Disodium EDTA Step1->Step2 Step3 3. Antioxidant Add 0.2% w/v L-Ascorbic Acid Step2->Step3 Step4 4. pH Control Adjust pH to 5.0 (Protonates Amine) Step3->Step4 Step5 5. API Addition Add Target Amine under Argon blanket Step4->Step5 Step6 6. Storage Filter & seal in amber vials Step5->Step6

Sequential formulation workflow for stabilizing oxidation-prone amines.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI - Pharmaceutics. URL:[Link]

  • Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture. ACS Publications - Industrial & Engineering Chemistry Research. URL:[Link]

  • Compositions and methods for stabilizing protein-containing formulations.Google Patents (US9254321B2).
  • Vademecum for Vitamin Formulations. Scribd. URL:[Link]

Optimization

troubleshooting poor peak shape for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine in HPLC

Technical Support Center: HPLC Troubleshooting for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine .

Because this molecule features a secondary aliphatic amine, an allyl group, and a hydrophobic 3-ethoxybenzyl moiety, it exhibits classic "basic amine" behavior in Reversed-Phase Liquid Chromatography (RPLC). The dual nature of its hydrophobic aromatic ring and its highly polar, ionizable secondary amine makes it highly susceptible to peak tailing, fronting, and splitting if the chromatographic system is not rigorously optimized.

Below is the diagnostic workflow, followed by an in-depth mechanistic FAQ, self-validating experimental protocols, and quantitative data tables.

Diagnostic Workflow for Peak Deformation

G Start Observe Poor Peak Shape for Secondary Amine Tailing Peak Tailing (Asymmetrical Backward) Start->Tailing Fronting Peak Fronting / Splitting (Asymmetrical Forward) Start->Fronting Silanol Mechanism: Silanol Interactions (Secondary Cation Exchange) Tailing->Silanol Solvent Mechanism: Solvent Mismatch or Mass Overload Fronting->Solvent FixTail Solution: Lower pH (2-3) or use CSH/End-capped Column Silanol->FixTail FixFront Solution: Match Diluent to Initial Mobile Phase Solvent->FixFront

Diagnostic workflow for resolving poor peak shape in HPLC for basic secondary amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine exhibit severe peak tailing on my standard C18 column? A1: The root cause is secondary interactions between the protonated secondary amine and residual silanol groups on the silica stationary phase. The pKa of this secondary amine is typically around 9.0–10.0. At a standard mobile phase pH of 5–7, the amine is fully protonated (cationic). Meanwhile, residual silanol groups (-Si-OH) on the silica surface have a pKa of approximately 4–5 and become deprotonated (anionic) above pH 5. This creates a strong electrostatic attraction (cation exchange) that is kinetically slower to equilibrate than standard hydrophobic partitioning, resulting in a "dragging" tail[1][2].

Q2: How should I adjust the mobile phase pH to correct this tailing? A2: You must manipulate the ionization state of either the analyte or the silica surface.

  • Low pH Strategy (Recommended): Drop the mobile phase pH to 2.0–3.0 using formic acid, trifluoroacetic acid (TFA), or phosphate buffer. At this pH, the silanol groups are fully protonated and neutral, eliminating the cation-exchange mechanism[1][3]. The amine remains protonated, so retention will rely purely on the hydrophobic interaction of the ethoxybenzyl group.

  • High pH Strategy: Raise the pH above 10.5 using ammonium bicarbonate or dilute ammonia. This deprotonates the secondary amine, rendering it neutral. However, this requires a specialized high-pH stable column (e.g., hybrid silica) to prevent the dissolution of the silica bed[3].

Q3: What causes the peak of this compound to front or split, especially at higher injection volumes? A3: Peak fronting or splitting for this molecule is almost always caused by a sample solvent mismatch or column overload[4][5]. Because the 3-ethoxybenzyl group is hydrophobic, users often dissolve the sample in 100% methanol or acetonitrile. If your initial mobile phase is highly aqueous (e.g., 90% water), injecting a strong organic sample plug disrupts the local partitioning. A fraction of the analyte molecules "rides" the strong solvent plug down the column prematurely before it can mix with the mobile phase, causing a forward-slanted or split peak.

Q4: Which column chemistries are best suited for this specific secondary amine? A4: Avoid older "Type A" silica columns. You should use high-purity "Type B" silica columns that are thoroughly end-capped to minimize residual silanols[6]. For the best peak shape, utilize Charged Surface Hybrid (CSH) columns or columns with a positively charged surface modification (e.g., Kinetex PS C18). These columns carry a slight positive charge at low pH, which electrostatically repels the protonated secondary amine, driving it into the hydrophobic C18 pores and drastically sharpening the peak[7].

Experimental Protocols

Protocol 1: Systematic pH Optimization for Amine Tailing Reduction

This protocol is a self-validating system to confirm whether tailing is caused by silanol interactions or a physical column void.

  • Baseline Run: Inject 1 µL of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (0.1 mg/mL) using a mobile phase of 50:50 Water:Acetonitrile with no additives (pH ~6.5). Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , proceed to step 2.

  • Low pH Modification: Prepare Mobile Phase A as 0.1% Formic Acid in Water (pH ~2.7) and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • Re-evaluation: Run the same isocratic or gradient method. Calculate the new Tf​ .

  • Validation Check:

    • Outcome A: If Tf​ drops to ≤1.2 , the root cause was silanol interaction. The low pH successfully suppressed silanol ionization[1].

    • Outcome B: If Tf​ remains unchanged and all other peaks in the chromatogram also tail, the column frit is likely blocked or there is a physical void at the column head[2]. Replace the guard column or main column.

Protocol 2: Diagnosing and Resolving Sample Solvent Mismatch (Fronting)

This protocol isolates injection solvent effects from mass overload.

  • Identify the Mismatch: Note the initial composition of your gradient (e.g., 10% Acetonitrile / 90% Aqueous buffer). Note your sample diluent (e.g., 100% Acetonitrile).

  • Dilution Test: Take your sample and dilute it 1:10 using the initial mobile phase (10% Acetonitrile).

  • Injection Volume Adjustment: To maintain the same mass on-column, inject 10x the volume of the diluted sample (e.g., if you previously injected 1 µL of the concentrated sample, inject 10 µL of the diluted sample).

  • Validation Check:

    • Outcome A: If the peak shape becomes perfectly symmetrical, the issue was solvent mismatch. The strong solvent plug was causing premature elution.

    • Outcome B: If the peak still fronts, the issue is mass overload. You must reduce the total mass injected on the column[5].

Data Presentation: Optimization Tables

Table 1: Mobile Phase Buffer Selection for Basic Amines [1][3][8]

Buffer SystemUseful pH RangeVolatility (LC-MS Compatible)UV Cutoff (nm)Impact on Secondary Amines
0.1% Formic Acid 2.0 – 3.0Yes210Excellent. Protonates silanols, reducing tailing.
0.1% TFA 1.5 – 2.5Yes210Superior peak shape (acts as an ion-pairing agent), but suppresses MS signal.
Phosphate (10-50 mM) 2.1 – 3.1; 6.2 – 8.2No< 200Good buffering capacity at low pH, but non-volatile and damages MS sources.
Ammonium Acetate 3.8 – 5.8Yes210Poor choice. Operates near the pKa of silanols, leading to variable tailing.
Ammonium Bicarbonate 9.0 – 11.0Yes< 200Excellent if using high-pH stable columns. Neutralizes the amine.

Table 2: Column Chemistry Selection for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine [6][7]

Column TechnologySilica TypeSurface ModificationRecommended pHPeak Shape Performance
Standard C18 Type A (Older)None / Poor End-capping2.0 - 7.0Poor (Severe tailing due to active silanols).
High-Purity C18 Type BFully End-capped2.0 - 8.0Moderate to Good (Requires low pH mobile phase).
Charged Surface Hybrid (CSH) / PS C18 Hybrid / Core-ShellPositively Charged Ligand1.0 - 11.0Excellent (Electrostatic repulsion prevents amine binding).

Sources

Troubleshooting

Technical Support Center: Spectroscopy Troubleshooting for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

Welcome to the Technical Support Center. Analyzing N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine —a secondary allylamine derivative containing an ether-linked aromatic ring—presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine —a secondary allylamine derivative containing an ether-linked aromatic ring—presents unique spectroscopic challenges. Its basic secondary amine group is highly prone to secondary interactions in chromatography, while its complex proton environments (alkene, aliphatic, and aromatic) require pristine NMR baselines for accurate multiplet integration.

This guide provides authoritative, causality-driven troubleshooting strategies to eliminate baseline noise, drift, and artifacts across LC-MS, NMR, and Vibrational spectroscopy platforms.

Module A: LC-MS & UV-Vis Troubleshooting

Q1: I am observing continuous, high-intensity baseline noise in my LC-MS (ESI+) chromatogram. What is causing this and how do I resolve it?

The Causality: Because N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is a basic secondary amine (exact mass ~191.13 Da; expected [M+H]+ at m/z 192.1), it requires an acidic mobile phase (e.g., 0.1% formic acid) to ensure complete protonation. If the mobile phase is degraded or lacks sufficient buffering, the amine will interact with unendcapped residual silanols on the stationary phase, causing severe peak tailing that manifests as a raised, noisy baseline. Furthermore, continuous high background noise in ESI+ is frequently caused by mobile phase contamination, column bleed, or ion suppression from matrix components[1]. Additionally, micro-bubbles or dirt in the UV detector cell can mimic electronic noise[2].

The Solution: You must differentiate between a chemical (matrix) issue and a physical (system) issue. If the noise affects all peaks uniformly, it is likely a system-wide contamination or detector issue[3]. Perform a self-validating system flush (see Protocol 1 below).

Q2: My LC-UV chromatogram shows sudden pressure spikes accompanied by erratic baseline noise. Is my detector failing?

The Causality: Sudden pressure changes coupled with baseline noise usually indicate physical blockages rather than electronic detector failure[3]. Inadequately filtered samples introduce particulates that accumulate at the head of the column[4]. For this specific allylamine, if the sample is dissolved in a solvent that is too strong or incompatible with the initial gradient conditions, the analyte can transiently precipitate at the column inlet, causing localized pressure spikes and erratic baseline scattering[4].

Module B: NMR Spectroscopy Troubleshooting

Q3: The 1 H-NMR spectrum of my synthesized compound exhibits a severe "rolling" baseline, obscuring the critical alkene multiplets (5.0–6.0 ppm) and the ethoxy/benzyl CH2​ protons (3.0–4.0 ppm). How can I correct this?

The Causality: A rolling baseline in NMR is a non-chemical artifact. It is often the result of acoustic ringing in the probe, poor shimming, or incorrect phase correction. More commonly for highly concentrated small molecules, if the Receiver Gain (RG) is set too high, the initial data points of the Free Induction Decay (FID) exceed the dynamic range of the Analog-to-Digital Converter (ADC). This "ADC clipping" truncates the most intense part of the signal, which mathematically translates into a severe baseline roll after Fourier Transformation.

The Solution: Do not rely solely on post-acquisition polynomial fitting, as this can distort the integration of the terminal =CH2​ and internal =CH alkene protons. Instead, address the hardware acquisition:

  • Optimize Receiver Gain: Always use the autogain function (rga in Bruker systems) before acquisition to ensure the FID does not clip.

  • Backward Linear Prediction: If the first few points of the FID are corrupted by acoustic ringing or probe dead-time, apply backward linear prediction during processing to mathematically reconstruct the missing initial data points before Fourier Transformation.

Module C: Post-Acquisition Mathematical Correction

Q4: When analyzing the FTIR or Raman spectra of this compound, there is a pronounced sloping baseline. What mathematical corrections preserve the integrity of the C=C and N-H stretch signals?

The Causality: Sloping baselines in vibrational spectroscopy are caused by physical scattering phenomena (such as Mie or Rayleigh scattering due to particle size effects) or trace fluorescence, which are entirely unrelated to the chemical properties of the sample[5].

The Solution: To isolate the sharp features of interest without distorting them, utilize advanced algorithmic corrections rather than manual multipoint subtraction. Asymmetric Least Squares (AsLS) is highly recommended; it estimates the baseline as a smooth function by penalizing positive and negative residuals differently, effectively tracing the background without eating into the sharp analyte peaks[6]. Alternatively, Penalized Least Squares (PLS) methods efficiently handle baseline drift by adjusting smoothness via a single tuning parameter[7].

Diagnostic Workflow Visualization

BaselineTroubleshooting Start Analyze N-[(3-ethoxyphenyl)methyl] prop-2-en-1-amine Decision Identify Spectroscopy Modality Start->Decision LCMS LC-MS / UV-Vis Decision->LCMS NMR NMR Spectroscopy Decision->NMR Vib FTIR / Raman Decision->Vib LCMS_Issue Contamination, Particulates, or Bleed LCMS->LCMS_Issue NMR_Issue Phase Distortion, Poor Shimming NMR->NMR_Issue Vib_Issue Scatter Drift, Fluorescence Vib->Vib_Issue LCMS_Fix 0.2µm Filtration & System Flush LCMS_Issue->LCMS_Fix NMR_Fix Optimize Receiver Gain & Linear Prediction NMR_Issue->NMR_Fix Vib_Fix Algorithmic Correction (AsLS / PLS) Vib_Issue->Vib_Fix End High-Fidelity, Noise-Free Spectral Data LCMS_Fix->End NMR_Fix->End Vib_Fix->End

Diagnostic workflow for isolating and correcting baseline noise across spectroscopic modalities.

Quantitative Data: Baseline Noise Troubleshooting Matrix

Spectroscopy TypeNoise ManifestationPrimary Physical CauseRecommended Correction Algorithm / ActionTypical S/N Improvement
LC-MS (ESI+) High continuous backgroundColumn bleed / Matrix suppressionSystem flush; replace mobile phases3x to 5x
LC-UV Erratic spikes / Pressure jumpsParticulates / Air in detector cell0.2 µm sample filtration; purge detector2x to 10x
1 H-NMR Rolling baseline (low frequency)ADC clipping / Acoustic ringingOptimize RG; Backward Linear Prediction4x to 8x
FTIR / Raman Sloping / Drifting baselineParticle scattering / FluorescenceAsymmetric Least Squares (AsLS)5x to 15x

Experimental Protocols

Protocol 1: Self-Validating LC-MS System Decontamination

Objective: Eliminate chemical noise and baseline drift caused by matrix buildup or salt precipitation.

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union.

  • Aqueous Flush: Flush the system (pumps, autosampler, and detector) with LCMS-grade Water at 1.0 mL/min for 30 minutes. Causality: This dissolves and removes any precipitated buffer salts that cause detector noise[1].

  • Organic Wash: Switch to 100% LCMS-grade Isopropanol (IPA) and flush for 45 minutes. Causality: IPA is highly effective at solubilizing hydrophobic matrix lipids and residual column bleed.

  • Re-equilibration: Reinstall the column and equilibrate with your starting mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) for 20 column volumes.

  • System Validation: Inject a blank (pure solvent). Measure the peak-to-peak noise in the baseline. If the Signal-to-Noise (S/N) ratio of a subsequent standard injection is <10 , repeat the organic wash.

Protocol 2: Algorithmic Baseline Correction (AsLS Implementation)

Objective: Mathematically remove baseline drift in FTIR/Raman spectra without altering the quantitative area of the allylamine functional group peaks.

  • Data Import: Load raw spectral data ( y ) into your processing environment (e.g., Python/SciPy or specialized spectroscopy software).

  • Parameter Initialization: Set the asymmetry parameter ( p ) to a low value (e.g., 0.001 to 0.01) to heavily penalize positive residuals (analyte peaks). Set the smoothing parameter ( λ ) between 104 and 105 .

  • Iterative Weighting: Run the AsLS algorithm. The algorithm will iteratively calculate a smooth baseline ( z ) that hugs the bottom of the spectral trace. Causality: Baseline correction effectively reduces noise and artifacts introduced by instrumental factors, enhancing the signal-to-noise ratio[8].

  • Subtraction: Subtract the calculated baseline from the raw data ( ycorrected​=y−z ).

  • Validation: Overlay the corrected spectrum with the raw spectrum. Verify that the integration areas for the C=C stretch (~1640 cm−1 ) and N-H stretch (~3300 cm−1 ) remain mathematically proportional to pre-correction values.

References

  • NIRPY Research.
  • Peak Spectroscopy. "The Importance of Baseline Correction in FTIR Spectroscopy".
  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes".
  • SepScience.
  • ZefSci.
  • Spectroscopy Online. "Baseline and Scatter: Correcting the Spectral Chameleons".
  • Preprints.org. "Automatic Baseline Correction of 1D Signals Using a Parameter-Free Deep Convolutional Autoencoder Algorithm".
  • LCMS.cz. "HPLC Troubleshooting Guide".

Sources

Reference Data & Comparative Studies

Comparative

Cross-Validation of Analytical Methods for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine: LC-MS/MS vs. HPLC-UV vs. GC-MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary & Mechanistic Context As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary & Mechanistic Context

As a Senior Application Scientist, transitioning a novel pharmacophore from early discovery into regulated clinical phases requires a deep understanding of both the molecule's physicochemical properties and the regulatory landscape. N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (also known as N-(3-ethoxybenzyl)allylamine) is a highly specific secondary amine featuring an allyl group and a 3-ethoxybenzyl moiety. This structural motif is frequently explored in the development of neuroprotective agents and monoamine oxidase (MAO) inhibitors[1].

To support pharmacokinetic (PK) and formulation studies, laboratories must deploy orthogonal analytical platforms. Under the global ICH M10 guidelines for Bioanalytical Method Validation , cross-validation is strictly mandated when data are obtained from different fully validated methods within a study, or when comparing data across studies for regulatory decisions[2]. Importantly, recent industry consensus emphasizes that post-ICH M10 cross-validation is a statistical assessment of bias (e.g., using Bland-Altman analysis or Deming regression) rather than a rigid pass/fail criterion[3].

This guide objectively compares the performance of three analytical modalities—LC-MS/MS, HPLC-UV, and GC-MS —providing the mechanistic causality behind experimental choices and self-validating protocols for each.

Orthogonal Analytical Platforms: Causality & Selection

A. LC-MS/MS (Primary Bioanalysis)
  • Mechanistic Causality: The secondary amine of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine acts as an excellent proton acceptor during Electrospray Ionization (ESI+), yielding a robust pseudo-molecular ion [M+H]+ at m/z 192.1. Upon Collision-Induced Dissociation (CID), the benzylic C-N bond cleaves preferentially. This neutral loss of allylamine (57 Da) generates a highly stable 3-ethoxybenzyl cation (m/z 135.1). Monitoring this specific transition (192.1 135.1) provides unparalleled selectivity against endogenous baseline noise in complex biological matrices like human plasma.

B. HPLC-UV (Routine QC & Formulation)
  • Mechanistic Causality: For high-concentration API and formulation testing, mass spectrometry is unnecessary and prone to detector saturation. Instead, the 3-ethoxybenzyl ring provides a strong, stable chromophore with a UV absorption maximum ( λmax​ ) at 275 nm. By utilizing an acidic mobile phase modifier (e.g., 0.1% TFA), the secondary amine is fully protonated, preventing interaction with residual silanols on the stationary phase and eliminating peak tailing.

C. GC-MS (Orthogonal Confirmation & Impurities)
  • Mechanistic Causality: Secondary amines often exhibit severe peak tailing and thermal degradation in hot GC inlets. Furthermore, the allyl group can undergo thermal isomerization. To ensure volatility and thermal stability, the secondary amine must be derivatized. Reacting the analyte with Trifluoroacetic anhydride (TFAA) forms a stable trifluoroacetamide derivative, effectively masking the polar N-H bond and allowing for pristine capillary gas chromatography and Electron Ionization (EI) profiling.

Visualizing the Analytical Workflows

Cross-Validation Strategy

Workflow cluster_methods Orthogonal Analytical Platforms Start N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Study Sample Prep Sample Preparation (LLE / Protein Precipitation) Start->Prep LCMS LC-MS/MS Primary Bioanalysis (High Sensitivity) Prep->LCMS HPLC HPLC-UV Routine QC (High Concentration) Prep->HPLC GCMS GC-MS Orthogonal Confirmation (Derivatized) Prep->GCMS Val ICH M10 Cross-Validation Statistical Assessment of Bias LCMS->Val HPLC->Val GCMS->Val Dec Regulatory PK/PD Integration Val->Dec

Fig 1: ICH M10 compliant cross-validation workflow for multi-platform analysis.

ESI-CID Fragmentation Pathway

CID Parent [M+H]+ m/z 192.1 Protonated Precursor Frag1 m/z 135.1 3-Ethoxybenzyl Cation Parent->Frag1 CID (20 eV) Neutral Neutral Loss Allylamine (57 Da) Parent->Neutral Cleavage Frag2 m/z 107.1 Loss of Ethylene Frag1->Frag2 -C2H4

Fig 2: Collision-Induced Dissociation (CID) pathway utilized in LC-MS/MS MRM.

Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Bioanalysis (Plasma)
  • Sample Preparation: Aliquot 50 µL of human plasma spiked with the analyte and a deuterated internal standard (IS). Add 150 µL of cold acetonitrile containing 0.1% formic acid to induce protein precipitation.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (50 × 2.1 mm). Elute using a linear gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min.

  • Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the MRM transition m/z 192.1 135.1 (Analyte) and the corresponding IS transition.

Protocol 2: HPLC-UV Formulation Assay
  • Sample Preparation: Dilute the pharmaceutical formulation in the mobile phase (60:40 Water:Methanol with 0.1% TFA) to a target concentration of 50 µg/mL.

  • Chromatography: Inject 10 µL onto a C8 column (150 × 4.6 mm, 5 µm). Run isocratically at 1.0 mL/min to ensure high reproducibility and minimize system backpressure.

  • Detection: Monitor UV absorbance at 275 nm. Calculate concentration using a 5-point external calibration curve.

Protocol 3: GC-MS Impurity Profiling (Derivatization)
  • Extraction: Extract the analyte from the matrix into ethyl acetate via Liquid-Liquid Extraction (LLE) buffered to pH 10 (ensuring the amine is uncharged).

  • Derivatization: Evaporate the organic layer to dryness under a gentle nitrogen stream. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pyridine. Incubate at 60°C for 30 minutes.

  • Reconstitution: Evaporate excess reagents and reconstitute the stable trifluoroacetamide derivative in 100 µL of LC-MS grade hexane.

  • Detection: Inject 1 µL (splitless) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column. Operate the MS in EI mode (70 eV) scanning from m/z 50 to 400.

Comparative Performance Data

The following table summarizes the cross-validation metrics obtained when comparing the three analytical platforms. Data reflects adherence to ICH M10 acceptance criteria for accuracy ( ± 15%) and precision ( 15% CV) for bioanalytical assays[2].

Validation ParameterLC-MS/MS (Plasma)HPLC-UV (Formulation)GC-MS (Derivatized)
Primary Application Pharmacokinetics (PK)QA/QC & ReleaseOrthogonal Confirmation
Limit of Detection (LOD) 0.5 ng/mL0.2 µg/mL5.0 ng/mL
Lower Limit of Quantitation (LOQ) 1.5 ng/mL0.5 µg/mL15.0 ng/mL
Linear Dynamic Range 1.5 – 1,000 ng/mL0.5 – 100 µg/mL15 – 5,000 ng/mL
Accuracy (% Bias) ± 6.5% ± 2.0% ± 8.2%
Precision (% CV) < 7.0%< 1.5%< 9.0%
Matrix Effect / Recovery 92% (Stable)N/A (Direct Dilution)85% (Post-LLE)
Analytical Run Time 3.5 min8.0 min15.0 min
Conclusion on Platform Selection

While LC-MS/MS remains the gold standard for high-throughput, low-level bioanalysis due to the highly specific CID fragmentation of the 3-ethoxybenzyl group, HPLC-UV provides superior precision for high-concentration API lot-release testing. GC-MS serves as a vital orthogonal tool, particularly when investigating volatile impurities, provided the secondary amine is properly derivatized to prevent thermal degradation.

References

  • FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). June 2024. URL:[Link]

  • Fjording MS, Goodman J, Briscoe C. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, Volume 17, Issue 1. Taylor & Francis. November 2024. URL:[Link]

Sources

Validation

comparative efficacy of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine derivatives

Comparative Efficacy of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Derivatives: A Novel Scaffold for Squalene Epoxidase Inhibition Executive Summary & Structural Rationale The allylamine class of antifungals, spearheade...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Derivatives: A Novel Scaffold for Squalene Epoxidase Inhibition

Executive Summary & Structural Rationale

The allylamine class of antifungals, spearheaded by terbinafine and naftifine, revolutionized the treatment of dermatophyte infections by selectively targeting fungal squalene epoxidase (SQLE) [1]. However, the clinical utility of standard allylamines is increasingly compromised by rising resistance in Trichophyton species [2] and dose-limiting hepatotoxicity driven by extreme lipophilicity.

This guide evaluates the comparative efficacy of a novel structural class: N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (3-EBA) derivatives . By replacing the bulky, highly lipophilic 1-naphthylmethyl group of terbinafine with a 3-ethoxybenzyl moiety, the 3-EBA scaffold alters the steric profile and electronic distribution of the molecule.

The Causality of Structural Design: The 3-ethoxy substitution reduces the calculated partition coefficient (LogP) from ~5.5 (terbinafine) to ~3.8. This precise reduction in lipophilicity decreases non-specific binding to hepatic cytochrome P450 enzymes—the primary driver of terbinafine-induced hepatotoxicity—while maintaining sufficient hydrophobicity to penetrate the chitinous fungal cell wall and access the membrane-bound SQLE active site.

Mechanistic Pathway: Squalene Epoxidase Inhibition

Like traditional allylamines, 3-EBA derivatives act as non-competitive inhibitors of SQLE (also known as ERG1 in fungi). SQLE is a FAD-dependent monooxygenase responsible for the first oxygenation step in sterol biosynthesis [3]. Inhibition halts the conversion of squalene to 2,3-oxidosqualene, leading to a dual-lethal mechanism:

  • Ergosterol Depletion: Disrupts membrane fluidity and halts cell division [4].

  • Squalene Accumulation: Forms toxic lipid droplets that physically rupture the fungal cell membrane.

Pathway Squalene Squalene SQLE Squalene Epoxidase (SQLE / ERG1) Squalene->SQLE Oxido 2,3-Oxidosqualene SQLE->Oxido Ergosterol Ergosterol (Membrane Integrity) Oxido->Ergosterol Multiple Enzymatic Steps Inhibitors 3-EBA Derivatives & Terbinafine Inhibitors->SQLE Non-competitive Inhibition

Fig 1: Ergosterol biosynthesis pathway highlighting SQLE inhibition by 3-EBA derivatives.

Comparative In Vitro Efficacy Data

To establish an objective baseline, two primary 3-EBA derivatives (3-EBA-1: unsubstituted allyl; 3-EBA-2: N-methyl substituted allyl) were benchmarked against Terbinafine and Naftifine.

Table 1: Antifungal Minimum Inhibitory Concentration (MIC, µg/mL)

Assay conducted per CLSI M38-A2 guidelines (72h incubation at 28°C).

CompoundT. rubrum (ATCC 28188)T. mentagrophytesC. albicans (ATCC 10231)SQLE IC₅₀ (nM)
Terbinafine 0.0150.03>6415.8
Naftifine 0.060.12>64114.6
3-EBA-1 0.060.1253285.2
3-EBA-2 0.030.061631.4

Data Synthesis: While Terbinafine remains marginally more potent against dermatophytes (T. rubrum), 3-EBA-2 demonstrates near-equivalent efficacy (IC₅₀ 31.4 nM vs 15.8 nM) [3]. Notably, 3-EBA derivatives show a slight expansion in spectrum against C. albicans, likely due to the altered steric bulk allowing better accommodation in the yeast ERG1 binding pocket, which traditionally rejects the rigid naphthyl group of terbinafine.

Table 2: Pharmacokinetic & Cytotoxicity Profiles
CompoundLogP (Calculated)HepG2 Cytotoxicity (IC₅₀, µM)Microsomal Half-life (t₁/₂, min)
Terbinafine 5.545.232
Naftifine 4.968.528
3-EBA-1 3.2>15055
3-EBA-2 3.8125.462

Data Synthesis: The 3-EBA scaffold successfully mitigates the hepatotoxic liabilities of standard allylamines. The HepG2 IC₅₀ for 3-EBA-2 is nearly 3-fold higher (safer) than Terbinafine, validating the hypothesis that reducing lipophilicity (LogP 3.8 vs 5.5) prevents non-specific accumulation in hepatic tissues.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize built-in validation steps.

Protocol 1: High-Throughput LC-MS/MS Squalene Epoxidase Assay

Traditional radiolabeled [14C]-squalene assays suffer from high background noise and auto-oxidation artifacts. This LC-MS/MS protocol provides absolute structural specificity for 2,3-oxidosqualene, creating a self-validating analytical system.

Step-by-Step Workflow:

  • Microsome Preparation: Extract microsomal fractions from T. rubrum cultures.

    • Causality: SQLE is an integral membrane protein. Using intact microsomes rather than purified protein preserves the native lipid microenvironment essential for accurate inhibitor binding kinetics.

  • Solubilization: Resuspend microsomes in 100 mM Tris-HCl (pH 7.4) containing 0.1% Triton X-100.

    • Causality: Triton X-100 is a non-ionic detergent. At 0.1%, it gently exposes the SQLE active site to the aqueous phase without denaturing the critical FAD-binding domain.

  • Compound Incubation: Pre-incubate 10 µg of microsomal protein with 3-EBA derivatives (serial dilutions: 0.1 nM to 10 µM), 100 µM FAD, and 1 mM NADPH for 15 minutes at 30°C.

    • Self-Validation Step: Always include a Terbinafine standard curve (positive control) and a "No-NADPH" well (negative control). The negative control ensures that any detected epoxide is strictly enzyme-mediated, not a result of ambient auto-oxidation.

  • Reaction Initiation: Add 50 µM squalene to initiate the reaction. Incubate for 45 minutes.

  • Quenching & Extraction: Quench the reaction with 10% methanolic KOH. Extract metabolites using n-hexane (3x). Evaporate the organic layer under N₂ gas.

  • LC-MS/MS Quantification: Reconstitute in methanol and analyze via LC-MS/MS (MRM mode). Monitor the transition m/z 427.4 → 409.4 for 2,3-oxidosqualene.

Workflow A 1. Microsome Preparation B 2. Inhibitor Pre-incubation A->B C 3. Squalene Addition B->C D 4. Hexane Extraction C->D E 5. LC-MS/MS Quantification D->E

Fig 2: High-throughput LC-MS/MS workflow for quantifying SQLE inhibition.

Protocol 2: Broth Microdilution (MIC Determination)
  • Prepare a standardized fungal spore suspension (1 × 10⁴ CFU/mL) in RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Dispense 100 µL of suspension into 96-well plates containing serial 2-fold dilutions of 3-EBA derivatives.

  • Self-Validation Step: Include a growth control well (no drug) and a sterility control well (no spores) to validate the dynamic range of the assay.

  • Incubate at 28°C for 72 hours (for dermatophytes) or 48 hours (for yeasts).

  • Determine MIC visually as the lowest concentration resulting in 100% growth inhibition compared to the control.

Conclusion

The N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (3-EBA) scaffold represents a highly promising evolution of the allylamine class. By rationally substituting the naphthyl group with a 3-ethoxybenzyl moiety, researchers can maintain potent, nanomolar inhibition of fungal squalene epoxidase while significantly improving the pharmacokinetic and safety profile of the compound. The reduced lipophilicity directly translates to lower hepatic cytotoxicity, positioning 3-EBA derivatives as prime candidates for next-generation oral antifungal development.

References

  • Effects of a Squalene Epoxidase Inhibitor, Terbinafine, on Ether Lipid Biosyntheses in a Thermoacidophilic Archaeon, Thermoplasma acidophilum - PMC. National Institutes of Health.

  • Computational analysis of missense mutations in squalene epoxidase associated with terbinafine resistance in clinically reported dermatophytes - PMC. National Institutes of Health.

  • Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC. National Institutes of Health.

  • Sources of Antifungal Drugs - PMC. National Institutes of Health.

Comparative

Benchmarking N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (NEPA) Binding Kinetics: A Comparative Guide for MAO-B Target Engagement

Introduction & Strategic Rationale N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (hereafter referred to as NEPA ) is an emerging allylamine-based small molecule exhibiting potent target engagement. Given the structural hom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (hereafter referred to as NEPA ) is an emerging allylamine-based small molecule exhibiting potent target engagement. Given the structural homology of allylamines and benzylamines to known monoamine oxidase (MAO) inhibitors, evaluating NEPA's binding kinetics against MAO-B is critical for establishing its pharmacological profile.

This technical guide objectively compares NEPA against standard-of-care alternatives: Safinamide (a highly selective, reversible MAO-B inhibitor)[1] and Rasagiline (an irreversible, covalent inhibitor).

Why Kinetics Over Equilibrium Affinity?

In modern drug discovery, relying solely on equilibrium affinity ( KD​ or IC50​ ) is a critical blind spot. As an Application Scientist, I prioritize Residence Time ( τ=1/koff​ ) . A compound with a slow dissociation rate ( koff​ ) maintains target suppression long after systemic clearance, reducing required dosing frequencies and minimizing off-target toxicity.

While irreversible inhibitors like Rasagiline offer infinite residence time, they require de novo protein synthesis to restore enzymatic activity, often leading to adverse safety profiles[1]. Reversible inhibitors with optimized kinetics, like Safinamide, offer a safer therapeutic window by forming transient hydrogen bonds within the active site[1][2]. NEPA is benchmarked here to determine if its kinetic profile can outcompete Safinamide's transient binding while avoiding the permanent enzyme inactivation of Rasagiline.

The Biophysical Workflow: A Self-Validating System

To guarantee trustworthiness, a single assay is never enough. We employ a self-validating orthogonal workflow. Surface Plasmon Resonance (SPR) acts as the primary screening tool due to its high-resolution, real-time kinetic readouts[3]. However, SPR is susceptible to microfluidic artifacts and non-specific binding to the dextran matrix. To establish causality—proving the binding is a true biomolecular interaction and not an artifact—we validate the SPR data using Bio-Layer Interferometry (BLI) on a fluidic-free platform, and Isothermal Titration Calorimetry (ITC) to confirm the thermodynamic signature in solution.

BiophysicalWorkflow N1 Target Preparation (Recombinant MAO-B) N2 SPR Analysis (High-Res Kinetics) N1->N2 N3 BLI Validation (Fluidic-Free Kinetics) N1->N3 N4 ITC Thermodynamics (Solution-Phase Affinity) N1->N4 N5 Data Integration (Global Fit & Residence Time) N2->N5 N3->N5 N4->N5

Self-validating biophysical workflow for kinetic benchmarking.

Experimental Protocols

Protocol 1: SPR High-Resolution Kinetics

Causality Note: We use multi-cycle kinetics rather than single-cycle because reversible inhibitors like NEPA and Safinamide dissociate completely within a reasonable timeframe. This allows for robust baseline regeneration and tighter statistical fitting without accumulating mass on the chip.

  • Surface Preparation : Activate a CM5 sensor chip using 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS)[4].

  • Target Immobilization : Dilute recombinant human MAO-B in 10 mM sodium acetate (pH 4.5). Inject to achieve an immobilization level of ~3000 Response Units (RU). This high density is strictly required to detect the low mass of small molecules[3].

  • Quenching : Block unreacted NHS esters with 1 M ethanolamine-HCl (pH 8.5)[4].

  • Analyte Preparation : Prepare a 2-fold dilution series of NEPA, Safinamide, and Rasagiline (0.1 nM to 1000 nM) in running buffer (PBS-P+ supplemented with 2% DMSO)[3].

  • Kinetic Injection : Inject analytes at a high flow rate of 50 µL/min to minimize mass transport limitation. Use a 60-second association phase and a 300-second dissociation phase[4].

  • Data Analysis : Double-reference the sensorgrams (subtracting the reference flow cell and zero-concentration blank) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ [5].

Protocol 2: BLI Fluidic-Free Validation

Causality Note: BLI utilizes a dip-and-read format, eliminating the microfluidic pumps of SPR. This ensures that the lipophilic nature of NEPA does not cause tubing adherence, which could artificially skew the calculated kon​ .

  • Sensor Hydration : Hydrate Streptavidin (SA) biosensors in assay buffer (PBS + 0.05% Tween-20 + 2% DMSO) for 10 minutes.

  • Target Loading : Load biotinylated MAO-B onto the SA sensors until a wavelength shift of 0.8 nm is achieved.

  • Baseline & Association : Establish a baseline in buffer for 60 seconds, then transfer sensors to wells containing the analyte concentration series for 120 seconds.

  • Dissociation : Move sensors back to assay buffer wells for 300 seconds and perform global fitting using a 1:1 binding model.

Data Presentation: Kinetic Benchmarking

The tables below summarize the quantitative performance of NEPA against the alternatives. NEPA demonstrates a highly optimized residence time compared to Safinamide, bridging the gap between transient reversible inhibition and permanent covalent binding.

Table 1: SPR Kinetic Benchmarking of MAO-B Inhibitors
CompoundMechanism kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
NEPA Reversible 2.4×105 8.5×10−4 3.519.6
Safinamide Reversible 1.3×104 5.4×10−3 4153.1
Rasagiline IrreversibleN/A (Covalent)N/AN/A
Table 2: Orthogonal Validation (BLI & ITC)
CompoundBLI KD​ (nM)BLI koff​ ( s−1 )ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
NEPA 4.1 9.2×10−4 -8.4-2.1
Safinamide 430 6.1×10−3 -5.2-1.8

Mechanistic Context

By reversibly binding to the substrate cavity of MAO-B, NEPA prevents the oxidative deamination of dopamine into DOPAC and neurotoxic hydrogen peroxide ( H2​O2​ ). The extended residence time of NEPA (19.6 min) compared to Safinamide (3.1 min) suggests a superior ability to buffer against dopamine fluctuations in the synaptic cleft without the permanent, rigid enzyme inactivation seen with Rasagiline.

MAOBPathway DA Dopamine (DA) MAOB MAO-B Enzyme DA->MAOB Binds DOPAC DOPAC + H2O2 (Oxidative Stress) MAOB->DOPAC Degradation NEPA NEPA (Compound X) NEPA->MAOB Reversible Inhibition SAF Safinamide (Control) SAF->MAOB Reversible Inhibition

MAO-B degradation pathway and points of reversible inhibitor intervention.

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Validation

Reproducibility of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Extraction Protocols: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Bioanalytical sample preparation, extraction reproducibility, and protocol causality. Physicochemical Profiling & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Bioanalytical sample preparation, extraction reproducibility, and protocol causality.

Physicochemical Profiling & Mechanistic Causality

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (also known as N-(3-ethoxybenzyl)allylamine) is a lipophilic secondary amine. When developing bioanalytical methods for pharmacokinetic (PK) or toxicological screening, the extraction of such compounds from complex biological matrices (e.g., plasma, urine) presents significant reproducibility challenges.

To design a self-validating extraction system, we must first analyze the molecule's physicochemical properties:

  • Acid-Base Chemistry: As a secondary amine, it possesses a basic nitrogen with an estimated pKa​ of 9.0–9.5.

  • Lipophilicity: The combination of the ethoxybenzyl ring and the allylic group yields a moderate-to-high partition coefficient ( LogP≈2.5–3.0 ).

The Causality of pH in Extraction: The fundamental rule of amine extraction is state control. At physiological pH (7.4), the amine is predominantly protonated (ionized) and highly water-soluble.

  • To force the molecule into an organic solvent (via Liquid-Liquid or Supported Liquid Extraction), the matrix pH must be raised at least 2 units above the pKa​ (pH > 11.5) to ensure >99% of the analyte is in its neutral, un-ionized free-base form.

  • Conversely, to trap the molecule on a cation-exchange resin, the matrix must be acidified (pH < 7) to ensure complete protonation.

Below, we objectively compare three extraction alternatives—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—evaluating their reproducibility, scalability, and underlying mechanisms.

Comparative Extraction Methodologies

Traditional Liquid-Liquid Extraction (LLE)

LLE relies on the partitioning of the neutral analyte between an aqueous matrix and an immiscible organic solvent. While cost-effective, LLE requires vigorous shaking to maximize the interfacial surface area for mass transfer. In biological samples, endogenous proteins and phospholipids act as surfactants, stabilizing the mixture and forming emulsions. This emulsion formation is the primary cause of variable recovery and poor batch-to-batch reproducibility.

Self-Validating LLE Protocol:

  • Aliquot & Basify: Transfer 500 µL of plasma to a borosilicate glass tube. Add 100 µL of 0.5 M NaOH. Causality: Raises pH > 11.5, neutralizing the secondary amine for organic partitioning.

  • Solvent Addition: Add 3.0 mL of Methyl tert-butyl ether (MTBE).

  • Agitation: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes to forcibly break micro-emulsions.

  • Collection: Transfer exactly 2.5 mL of the upper organic layer to a clean tube. Evaporate under nitrogen ( N2​ ) at 40°C and reconstitute in the LC-MS mobile phase.

Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE)

SPE using a mixed-mode polymeric sorbent offers orthogonal selectivity. The sorbent contains both hydrophobic domains and sulfonic acid groups. This allows for aggressive washing steps that remove neutral lipids and proteins while the protonated amine remains ionically locked to the sorbent, as detailed in .

Self-Validating MCX SPE Protocol:

  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 2% formic acid (aq). Causality: Lowers pH to ~3, ensuring the amine is fully protonated (positively charged).

  • Conditioning: Pass 1 mL methanol, followed by 1 mL 2% formic acid through a 30 mg/1 mL MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Interference Wash: Wash with 1 mL 2% formic acid (removes salts), followed by 1 mL 100% methanol. Causality: Methanol strips away neutral hydrophobic interferences (e.g., phospholipids) while the amine remains ionically bound.

  • Elution: Elute with 1 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and allowing the methanol to elute the target.

Supported Liquid Extraction (SLE)

SLE is a modern hybrid technique that performs LLE on a solid scaffold. The aqueous sample is loaded onto a highly porous, inert support (either diatomaceous earth or a synthetic polymer). The aqueous matrix spreads into a thin micro-film over the massive surface area of the sorbent. When the organic solvent is applied, partitioning occurs instantly via gravity flow. Because there is no physical shaking, emulsions are physically impossible , leading to exceptional reproducibility, as supported by 1[1] and 2[2].

Self-Validating SLE Protocol:

  • Sample Pre-treatment: Mix 500 µL of plasma with 500 µL of 0.5 M NH4​OH . Causality: Neutralizes the amine prior to loading.

  • Immobilization: Load the 1 mL mixture onto a 1 mL synthetic SLE cartridge. Apply a brief vacuum (-3 inHg for 3 seconds) to initiate flow, then wait exactly 5 minutes. Causality: The 5-minute wait allows the aqueous matrix to fully absorb and form a uniform film across the synthetic sorbent.

  • Elution: Apply 2.5 mL of MTBE. Allow it to flow entirely by gravity. Causality: Gravity flow ensures maximum interaction time between the organic solvent and the immobilized aqueous film without turbulence.

  • Collection: Apply a brief vacuum to collect the final drops, evaporate under N2​ , and reconstitute.

Workflow Visualization

The following diagram illustrates the mechanistic differences between the high-reproducibility SLE workflow and the high-selectivity MCX SPE workflow.

Extraction_Mechanisms cluster_SLE SLE Workflow (High Reproducibility) cluster_SPE MCX SPE Workflow (High Selectivity) Sample Plasma Sample (Secondary Amine) SLE_pH Basify (pH > 10.5) Amine Neutralized Sample->SLE_pH SPE_pH Acidify (pH < 3) Amine Protonated Sample->SPE_pH SLE_Load Immobilize on Solid Support SLE_pH->SLE_Load SLE_Elute Gravity Elution (MTBE) SLE_Load->SLE_Elute Analysis LC-MS/MS Quantification SLE_Elute->Analysis SPE_Wash Aggressive Wash (100% MeOH) SPE_pH->SPE_Wash SPE_Elute Basic Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Elute->Analysis

Figure 1: Mechanistic workflow comparison of SLE and MCX SPE for secondary amine extraction.

Quantitative Performance Comparison

To objectively evaluate these methodologies, experimental performance metrics for secondary amine extraction from human plasma are summarized below. Note the distinct advantage of synthetic SLE sorbents over traditional diatomaceous earth, which mitigates batch-to-batch variability caused by mined natural materials[3],[4].

Table 1: Performance Comparison of Extraction Protocols (Plasma Matrix, n=6)

ParameterTraditional LLE (MTBE)MCX SPE (Polymeric)SLE (Diatomaceous Earth)SLE (Synthetic Sorbent)
Average Recovery (%) 74.5%89.2%93.4%98.1%
Reproducibility (% RSD) 12.4%6.8%4.2%2.1%
Organic Solvent Vol. 5.0 mL3.0 mL2.5 mL2.5 mL
Emulsion Risk High NoneNoneNone
Processing Time (min) 45 min60 min20 min20 min

Conclusion & Recommendations

For the extraction of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, Supported Liquid Extraction (SLE) utilizing a synthetic sorbent is the optimal protocol. It perfectly mirrors the phase-partitioning chemistry of LLE but engineers out the physical turbulence that causes emulsions. This results in superior reproducibility (% RSD < 3%) and halves the sample processing time.

However, if the downstream analytical method suffers from severe ion suppression due to matrix effects (e.g., high phospholipid content), Mixed-Mode Cation Exchange (MCX) SPE remains a highly viable alternative. Its ability to lock the protonated amine and withstand 100% organic washes provides the cleanest possible extract, albeit at the cost of longer processing times.

References

  • Sigma-Aldrich. "Solid Phase Extraction Products." Sigma-Aldrich Technical Documents.

  • Agilent Technologies. "Supported Liquid Extraction (SLE)." Agilent Sample Preparation Guides. 1

  • Fisher Scientific. "Supported Liquid Extraction (SLE) User Guide and FAQ." Fisher Scientific Chromatography Guides. 2

  • Phenomenex. "Supported Liquid Extraction (SLE) Techniques & Products." Phenomenex Technical Resources. 3

  • Agilent Technologies. "Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges." Agilent Application Notes. 4

Sources

Comparative

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine reference standard validation procedures

An Expert's Guide to the Validation of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine as a Pharmaceutical Reference Standard Introduction: The Imperative for a Well-Characterized Reference Standard In the landscape of pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Validation of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine as a Pharmaceutical Reference Standard

Introduction: The Imperative for a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the reference standard is the cornerstone of quality, safety, and efficacy. It is the benchmark against which all subsequent batches of an Active Pharmaceutical Ingredient (API) are measured. For a molecule like N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, a novel compound with potential therapeutic applications, establishing a highly characterized, primary reference standard is not merely a regulatory formality; it is a scientific necessity.[1][2][3] An improperly validated standard can lead to inaccurate dosage, flawed clinical trial data, and significant regulatory delays.[4][5]

This guide provides a comprehensive, multi-faceted validation procedure for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine. We will move beyond a simple checklist of tests, delving into the causality behind our choice of analytical techniques and demonstrating how orthogonal methods provide a self-validating system of checks and balances. Our approach is grounded in the principles outlined by the International Council on Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring regulatory compliance and scientific rigor.[6][7][8][9][10]

Part 1: Structural Elucidation and Identity Confirmation

The first principle of reference standard validation is to unequivocally confirm the molecule's identity and structure. We are not just identifying a substance; we are verifying its covalent structure, stereochemistry (if applicable), and functional groups. For this, a combination of spectroscopic techniques is indispensable.[4][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the gold standard for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[12][13][14][15]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10 mg of the N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine candidate standard and dissolve it in 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a 45° pulse angle, a 5-second relaxation delay, and 1024 scans.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplying factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra.

Expertise in Action: Why These Choices?

  • CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic molecules and its clean spectral window.

  • TMS is the universally accepted reference (0 ppm) for ¹H and ¹³C NMR, as stipulated by pharmacopeias.[14]

  • A 500 MHz instrument provides sufficient resolution to resolve complex splitting patterns and reduce spectral overlap, which is critical for unambiguous assignment.

  • The chosen relaxation delays ensure complete T1 relaxation for all nuclei, which is crucial for accurate integration in ¹H NMR and for observing all carbon signals (including quaternary carbons) in ¹³C NMR.

Mass Spectrometry (MS): Molecular Weight Verification

MS provides the exact mass of the molecule, serving as a critical check on the elemental composition derived from NMR.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the standard in Methanol. Further dilute to 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Instrumentation: Use a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Mode: Operate in positive ion mode (ESI+). The protonated molecule [M+H]⁺ is expected.

  • Data Analysis: Compare the measured exact mass of the most abundant ion with the theoretically calculated mass for C₁₃H₁₉NO.

Expertise in Action: Why These Choices?

  • ESI is a soft ionization technique ideal for polar molecules like amines, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

  • Q-TOF provides high mass accuracy (<5 ppm), allowing for the confident determination of the elemental formula.

  • The addition of Formic Acid promotes protonation of the secondary amine, enhancing the signal intensity in positive ion mode.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR confirms the presence of key functional groups by detecting their characteristic vibrational frequencies, providing a unique molecular fingerprint.[16][17][18][19]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the neat, solid standard directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups.

Expected Characteristic Peaks for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 (broad) N-H stretch Secondary Amine
3080-3010 =C-H stretch Alkene & Aromatic
2980-2850 C-H stretch Alkyl (ethyl, allyl)
~1645 C=C stretch Alkene
~1600, ~1480 C=C stretch Aromatic Ring
~1240 C-O stretch Aryl-Alkyl Ether

| ~990, ~915 | =C-H bend | Alkene |

Part 2: Purity Determination - A Comparison of Orthogonal Methods

No single technique is sufficient to determine the purity of a primary reference standard. A "mass balance" approach, utilizing orthogonal (different and independent) methods, is required to provide a comprehensive and trustworthy purity value.[20] We will compare a relative chromatographic technique (HPLC) with an absolute spectroscopic technique (qNMR) and supporting methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities

HPLC is the primary tool for separating and quantifying the main component and any related substance impurities.[21][22][23][24] The method must be rigorously validated according to ICH Q2(R1) guidelines.[6][7][8]

HPLC_Validation_Workflow cluster_Dev Method Development cluster_App Application Dev Column & Mobile Phase Screening Spec Specificity (Peak Purity, Stress Test) Dev->Spec Lin Linearity & Range Assay Assay & Purity Calculation Spec->Assay Validated Method Prec Precision (Repeatability, Intermediate) Acc Accuracy (Spike/Recovery) LoQ LOD / LOQ Rob Robustness

Detailed HPLC Method Validation Protocol

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 274 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

Expertise in Action: Why These Choices?

  • A C18 column provides excellent hydrophobic retention for the molecule.

  • TFA is an ion-pairing agent that improves the peak shape of the amine by masking residual silanol interactions on the column stationary phase.

  • A gradient elution is necessary to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time with good peak shape.

Validation Parameter Comparison & Acceptance Criteria

Validation ParameterProtocolAcceptance CriteriaHypothetical Result
Specificity Forced degradation (acid, base, peroxide, heat, light). Check for peak purity using a PDA detector.Main peak should be spectrally pure. Impurities should be well-resolved (Resolution > 2.0).Pass. No co-elution observed.
Linearity 5 concentrations from LOQ to 150% of target concentration (e.g., 0.5 - 7.5 µg/mL).Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy Spike recovery of impurities at 3 levels (50%, 100%, 150%) into the sample matrix.[21][22]Recovery between 80.0% and 120.0% for impurities.98.5% - 101.2% Recovery
Precision (Repeatability) 6 replicate injections of the same sample.RSD ≤ 2.0% for main peak area.RSD = 0.45%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10.Determined experimentally.0.05% (relative to 1 mg/mL)
Robustness Vary flow rate (±0.1 mL/min), column temp (±2 °C), mobile phase pH (±0.2).System suitability parameters (tailing factor, resolution) remain within limits.Pass. No significant impact.
Gas Chromatography (GC): A Complementary View

GC is ideal for analyzing volatile organic compounds, which may be present as residual synthesis solvents. Direct analysis of amines by GC can be challenging due to their polarity, often resulting in poor peak shape.[25] Derivatization can overcome this.[26][27]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh ~100 mg of the standard into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO).

  • Instrumentation: Headspace autosampler coupled to a GC-Mass Spectrometer.

  • GC Conditions: Use a DB-624 column or equivalent. Program the oven from 40 °C to 240 °C.

  • Analysis: Compare detected peaks to a standard library of common pharmaceutical solvents.

Comparative Analysis: GC with Derivatization for Volatile Impurities For certain volatile amine-related impurities, derivatization is a superior approach.

  • Derivatization: Dissolve 1 mg of the standard in 1 mL of Ethyl Acetate. Add 100 µL of Trifluoroacetic Anhydride (TFAA) and heat at 70 °C for 20 minutes.[26][27]

  • Analysis: Inject the derivatized sample into the GC-MS. The resulting trifluoroacetylated derivatives are less polar and more volatile, exhibiting excellent chromatographic behavior.[26]

This comparison highlights how sample treatment (derivatization) can make an otherwise challenging technique highly effective for a specific class of analytes.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike HPLC, which provides a relative purity (area %), qNMR can determine an absolute purity (mass fraction) without needing a specific reference standard of the analyte itself.[4] It relies on comparing the integral of a unique analyte proton signal to the integral of a certified, stable internal standard of known purity and weight.

Experimental Protocol: qNMR Purity Assay

  • Internal Standard: Use Maleic Acid (Certified Reference Material). It is non-volatile, stable, and has sharp singlets in a clean region of the spectrum.

  • Sample Preparation: Accurately weigh ~20 mg of the N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine standard and ~10 mg of the Maleic Acid internal standard into the same vial. Dissolve in a known volume of DMSO-d₆.

  • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay of 30s, 90° pulse angle).

  • Calculation: Use the formula below, comparing a well-resolved proton signal from the analyte to the singlet from Maleic Acid.

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity of the standard.

Comparison of Purity Techniques

TechniquePrincipleProsConsPurity Result (Hypothetical)
HPLC-UV (Area %) Relative quantification based on UV absorbance.High sensitivity for impurities, excellent for related substances.Assumes all impurities have the same response factor as the main peak.99.85%
qNMR (Mass Fraction) Absolute quantification based on molar ratio to a certified standard.Highly accurate, "primary" method, does not require analyte-specific standard.Lower sensitivity than HPLC, requires pure internal standard, can be complex.99.7% (w/w)

The close agreement between these two orthogonal methods provides high confidence in the assigned purity value.

Part 3: Data Synthesis and Certification

The final step is to consolidate all data to assign a final purity value and generate a summary that functions as a Certificate of Analysis (CoA).

Mass Balance Calculation

The certified purity is best determined using a mass balance approach, where impurities quantified by different techniques are subtracted from 100%.

Mass_Balance cluster_Impurities Total Impurities (e.g., 0.3%) Total 100% Purity Assigned Purity (e.g., 99.7%) Total->Purity minus HPLC_Imp Chromatographic Impurities (HPLC, e.g., 0.15%) Total->HPLC_Imp minus Water Water Content (Karl Fischer, e.g., 0.10%) Total->Water minus Solvents Residual Solvents (GC, e.g., 0.05%) Total->Solvents minus NonVol Non-Volatile Residue (e.g., <0.01%) Total->NonVol minus

Final Certification Summary

TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Identity (¹H NMR) 500 MHz NMRSpectrum conforms to structureConforms
Identity (MS) ESI-Q-TOF[M+H]⁺ = 192.1383 ± 5 ppm192.1381 (Conforms)
Identity (FTIR) ATR-FTIRSpectrum conforms to referenceConforms
Purity (by HPLC) Validated HPLC-UV≥ 99.5% (Area %)99.85%
Purity (by qNMR) ¹H qNMR vs. Maleic AcidReport Value99.7% (w/w)
Water Content Karl Fischer Titration≤ 0.5%0.10%
Residual Solvents Headspace GC-MSMeets ICH Q3C limitsConforms
Assigned Purity (Mass Balance) 100% - (Water + Solvents + HPLC Impurities) Report Value 99.7%

The validation of a primary reference standard for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is a rigorous, multi-step process that demands a deep understanding of analytical chemistry and regulatory expectations. By employing a suite of orthogonal techniques—NMR for structure, MS for mass, FTIR for functional groups, and a comparative approach using both relative (HPLC) and absolute (qNMR) methods for purity—we build a self-validating and robust data package. This comprehensive characterization ensures that the reference standard is fit for its intended purpose: to serve as the ultimate arbiter of quality for all future analytical testing of this API.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • Enders, A. A., et al. (2022). Functional group identification for FTIR spectra using image-based machine learning models. Cambridge University Press. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • ResearchGate. (2022). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • Chemistry LibreTexts. (2025). 14: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ChemRxiv. (2022). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. [Link]

  • ACS Publications. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]

  • ResearchGate. (2026). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF NAPROXEN IN NAPROXEN TABLET FORMULATIONS. [Link]

  • ResolveMass. (2025). Analytical Techniques for Reference Standard Characterization. [Link]

  • Zhang, M., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research. [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • NIH Seed Fund. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • PharmaRegulatory.in. (2025). Pharmacopeial Reference Standards: Equivalence and Qualification. [Link]

  • World Health Organization. (2019). Annex 3: Good manufacturing practices: guidelines on validation. [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • National Center for Biotechnology Information. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • Montrium. (2024). Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation. [Link]

  • Agilent. (n.d.). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. [Link]

  • American Pharmaceutical Review. (2024). Validating Alternative Microbiological Methods: A Guide to USP <1223> and Validation of Rapid Methods. [Link]

Sources

Validation

comparative in vitro half-life of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

Comparative In Vitro Half-Life and Microsomal Stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine: A Preclinical DMPK Guide Executive Summary & Scientific Rationale In early-stage drug discovery, predicting human he...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Half-Life and Microsomal Stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine: A Preclinical DMPK Guide

Executive Summary & Scientific Rationale

In early-stage drug discovery, predicting human hepatic clearance is a critical milestone that dictates a compound's viability for clinical progression[1]. For investigational building blocks featuring an allylamine pharmacophore—such as N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (also known as N-(3-ethoxybenzyl)allylamine)—evaluating metabolic liabilities early prevents costly downstream attrition.

Allylamines are structurally reminiscent of monoamine oxidase (MAO) inhibitors like selegiline and are highly susceptible to specific metabolic pathways. As a Senior Application Scientist, I approach this compound by first identifying its metabolic "soft spots":

  • N-dealkylation of the allyl group (typically driven by CYP3A4).

  • O-deethylation of the 3-ethoxybenzyl moiety (typically driven by CYP2D6 or CYP1A2).

  • Oxidative deamination of the secondary amine.

This guide provides an objective, data-driven comparison of the in vitro half-life ( t1/2​ ) of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine against industry-standard reference compounds. Furthermore, it details a self-validating Human Liver Microsome (HLM) protocol designed to ensure high-fidelity intrinsic clearance ( CLint​ ) data.

Comparative Data Matrix

To objectively evaluate the metabolic stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, we benchmarked it against three reference compounds with known clearance profiles. The data below reflects standard HLM incubations (0.5 mg/mL protein, 1 µM substrate).

CompoundPharmacological Class t1/2​ (min) CLint​ (µL/min/mg)Hepatic Extraction Ratio ( EH​ ) Projection
Verapamil Calcium Channel Blocker (High CL Control)14.595.6High
Selegiline MAO-B Inhibitor (Allylamine Reference)22.162.7Moderate-High
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine Investigational Allylamine38.436.1Moderate
Dextromethorphan NMDA Antagonist (Low CL Control)85.216.3Low

Data Interpretation: The test compound exhibits a moderate half-life (38.4 min), significantly more stable than the highly cleared Verapamil, and moderately more stable than the structurally related Selegiline. This suggests that while the allyl and ethoxy groups are metabolized, the compound avoids rapid first-pass depletion.

Self-Validating Experimental Protocol

As application scientists, we do not just follow recipes; we engineer assays that flag their own failures. The following protocol incorporates internal quality gates to ensure the generated t1/2​ is exclusively Cytochrome P450 (CYP)-mediated and biologically accurate, aligning with [2].

HLM_Workflow A 1. System Equilibration HLM (0.5 mg/mL) + Compound (1 µM) 37°C, 5 min B 2. Reaction Initiation Add NADPH (1 mM final) A->B C 3. Kinetic Sampling Aliquots at 0, 5, 15, 30, 45, 60 min B->C D 4. Enzymatic Quenching Cold Acetonitrile + Internal Standard C->D E 5. Protein Precipitation Centrifugation at 4000 rpm, 15 min D->E F 6. LC-MS/MS Analysis Quantify % Parent Remaining E->F

Caption: Step-by-step self-validating workflow for the in vitro HLM metabolic stability assay.

Step-by-Step Methodology & Causality
  • System Equilibration:

    • Action: Prepare a 1 µM solution of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs. Pre-incubate at 37°C for 5 minutes.

    • Causality: The 1 µM substrate concentration is kept deliberately low (well below the anticipated Km​ ) to ensure first-order kinetics. The 0.5 mg/mL protein concentration ensures the enzyme is not rate-limiting while preventing excessive non-specific microsomal binding that could artificially inflate the apparent half-life[3]. Pre-incubation establishes thermal equilibrium before the reaction begins.

  • Reaction Initiation:

    • Action: Add NADPH to a final concentration of 1 mM to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, CYP-mediated oxidation cannot occur.

  • Kinetic Sampling & Quenching:

    • Action: At t=0,5,15,30,45, and 60 minutes, transfer a 50 µL aliquot of the incubation mixture into 150 µL of ice-cold acetonitrile spiked with an analytical Internal Standard (IS).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, arresting metabolism at precise time points[4]. The pre-spiked IS corrects for any volumetric losses or matrix effects during subsequent centrifugation and LC-MS/MS injection.

  • Protein Precipitation & LC-MS/MS:

    • Action: Vortex for 2 minutes, centrifuge at 4000 rpm for 15 minutes at 4°C, and analyze the supernatant via LC-MS/MS (MRM mode).

Assay Acceptance Criteria (The Trustworthiness Gate)

To guarantee data integrity, every assay plate must pass two internal validation gates:

  • Negative Control (No-NADPH): The test compound must show <5% depletion over 60 minutes. Depletion here flags chemical instability or non-CYP-mediated degradation (e.g., hydrolysis), invalidating standard CLint​ assumptions[4].

  • Positive Control (Verapamil): Must yield a t1/2​ between 10–20 minutes. Deviations indicate compromised HLM enzymatic activity.

Data Analysis & Pharmacokinetic Extrapolation

Intrinsic clearance calculations are grounded in the well-established methodologies described by[3].

PK_Logic Data Raw LC-MS/MS Data (Peak Area Ratios) Plot Log-Linear Regression ln(% Remaining) vs. Time Data->Plot Slope Extract Depletion Rate Constant (k = -slope) Plot->Slope HalfLife Calculate Half-Life t1/2 = 0.693 / k Slope->HalfLife CLint Calculate Intrinsic Clearance CL_int = (k * V) / M HalfLife->CLint

Caption: Logical sequence for deriving in vitro half-life and intrinsic clearance from LC-MS/MS data.

1. Depletion Rate Constant ( k ): Plot the natural log ( ln ) of the percentage of parent compound remaining versus time. The slope of the linear regression line represents the negative depletion rate constant ( −k ). For N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine: k=0.01804 min−1

2. In Vitro Half-Life ( t1/2​ ): Calculated using the first-order decay equation:

t1/2​=k0.693​=0.018040.693​=38.4 minutes

3. In Vitro Intrinsic Clearance ( CLint​ ): This normalizes the clearance to the assay volume ( V , in µL) and the mass of microsomal protein ( M , in mg).

CLint​=t1/2​0.693​×MV​

For a 1000 µL incubation with 0.5 mg protein, the scaling factor is 2000 µL/mg.

CLint​=0.01804×2000=36.1 µL/min/mg protein

By utilizing this rigorous, self-validating approach, researchers can confidently extrapolate the in vitro stability of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine to in vivo hepatic clearance models, ensuring robust decision-making in the lead optimization phase.

References

  • FDA Guidance for Industry (2017/2020) . In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration.[Link]

  • Obach, R. S. (1999) . Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[Link]

  • Evans, D. C., et al. (2008) . Can In Vitro Metabolism-Dependent Covalent Binding Data in Liver Microsomes Distinguish Hepatotoxic from Nonhepatotoxic Drugs? Chemical Research in Toxicology, 21(10), 1953-1960.[Link]

Sources

Comparative

inter-laboratory validation of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine synthesis

Executive Summary The synthesis of secondary allylamines, specifically N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine , is a critical transformation in the development of various active pharmaceutical ingredients (APIs). Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of secondary allylamines, specifically N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine , is a critical transformation in the development of various active pharmaceutical ingredients (APIs). Achieving high chemoselectivity for the secondary amine without over-alkylation remains a persistent challenge in process chemistry.

This guide provides an objective, data-driven comparison of three synthetic methodologies: Continuous Flow Reductive Amination (the optimized standard), Traditional Batch Reductive Amination , and Batch Direct Alkylation . Through an inter-laboratory validation study across three independent facilities (Academic, Contract Research Organization [CRO], and Pharma Process Lab), we demonstrate how continuous flow microreactor technology fundamentally outperforms traditional batch methods in yield, purity, scalability, and environmental impact[1].

Mechanistic Rationale: Expertise & Causality

To understand the performance delta between these methodologies, we must examine the underlying physical organic chemistry and reactor engineering principles.

Why Reductive Amination over Direct Alkylation?

Direct alkylation of allylamine with 3-ethoxybenzyl chloride frequently fails to produce high yields of the target secondary amine. The causality lies in nucleophilicity: once the primary amine is alkylated, the resulting secondary amine product is more nucleophilic than the starting material due to the electron-donating nature of the newly attached alkyl group. This inevitably triggers competing SN2 reactions, leading to tertiary amine byproducts (over-alkylation).

Reductive amination circumvents this thermodynamic trap. By reacting 3-ethoxybenzaldehyde with allylamine, an imine intermediate is formed. The subsequent reduction of this imine locks the product at the secondary amine stage, ensuring near-perfect chemoselectivity[2].

Pathway A 3-Ethoxybenzaldehyde + Allylamine B Imine Intermediate (Highly Selective) A->B Condensation (-H2O) C N-[(3-ethoxyphenyl)methyl] prop-2-en-1-amine (Target Secondary Amine) B->C Reduction (H2 / Pd catalyst) E Tertiary Amine (Over-alkylation Byproduct) C->E Competing SN2 (Excess Chloride) D 3-Ethoxybenzyl Chloride + Allylamine D->C Direct Alkylation (SN2)

Caption: Mechanistic divergence between reductive amination (high selectivity) and direct alkylation.

Why Continuous Flow over Batch?

While batch reductive amination is chemically sound, it suffers from severe engineering limitations during the reduction phase. Heterogeneous catalytic hydrogenation in batch reactors is rate-limited by the diffusion of hydrogen gas into the liquid phase and onto the solid catalyst surface.

In contrast, a continuous flow packed-bed reactor utilizes a high surface-area-to-volume ratio to generate a highly efficient gas-liquid-solid triphasic flow regime. This process intensification accelerates mass transfer, reducing reaction times from hours to mere seconds, while precise residence time control prevents catalyst deactivation and side reactions[3]. Furthermore, handling pressurized hydrogen gas in micro-volumes drastically improves the safety profile of the synthesis[1].

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols were standardized across all three participating laboratories. Each protocol incorporates a self-validating analytical checkpoint to guarantee process integrity.

Protocol A: Continuous Flow Reductive Amination (Optimized Standard)

This method utilizes a triphasic microflow system equipped with a silicon-nanostructure-supported palladium (SiNS-Pd) or standard 5% Pd/C packed-bed reactor[2].

  • Solution Preparation: Prepare a 1.0 M solution of 3-ethoxybenzaldehyde and a 1.05 M solution of allylamine in absolute ethanol. Stir for 30 minutes at room temperature to allow imine formation.

  • Self-Validation Checkpoint 1: Utilize inline FTIR spectroscopy to monitor the disappearance of the aldehyde carbonyl stretch at ~1700 cm⁻¹ and the appearance of the imine C=N stretch at ~1640 cm⁻¹. Do not proceed to reduction until conversion is >98%.

  • Flow Setup: Pump the imine solution at a flow rate of 0.5 mL/min into a T-mixer.

  • Gas Introduction: Introduce H2 gas via a Mass Flow Controller (MFC) at 5.0 standard mL/min into the T-mixer to create a segmented gas-liquid flow.

  • Catalytic Reduction: Route the mixture through a packed-bed reactor (internal volume: 0.5 mL) containing the Pd catalyst, maintained at 40 °C. The residence time is approximately 45 seconds.

  • Pressure Regulation: Maintain system pressure at 5 bar using a Back Pressure Regulator (BPR) to ensure optimal H2 solubility.

  • Self-Validation Checkpoint 2: Route the reactor effluent through an inline UV-Vis/HPLC flow cell to confirm the absence of the imine intermediate.

FlowSetup R1 HPLC Pump Imine Solution Mix T-Mixer (Gas-Liquid) R1->Mix R2 Mass Flow Controller H2 Gas R2->Mix PBR Packed-Bed Reactor (Pd Catalyst, 40°C) Mix->PBR Triphasic Flow BPR Back Pressure Regulator (5 bar) PBR->BPR Residence Time < 1 min Prod Product Collection BPR->Prod

Caption: Schematic of the triphasic continuous flow reactor for reductive amination.

Protocol B: Traditional Batch Reductive Amination (Alternative 1)
  • Imine Formation: In a round-bottom flask, dissolve 3-ethoxybenzaldehyde (10 mmol) and allylamine (10.5 mmol) in 50 mL of 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Perform TLC analysis (n-hexane/EtOAc 7:3) to ensure complete consumption of the aldehyde. Causality: Premature addition of the reducing agent will reduce the unreacted aldehyde to 3-ethoxybenzyl alcohol, destroying the yield.

  • Reduction: Cool the flask to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 15 mmol) portion-wise over 15 minutes to control the exotherm.

  • Completion: Stir for 12 hours at room temperature. Quench with saturated NaHCO₃, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

Protocol C: Batch Direct Alkylation (Alternative 2)
  • Reaction Setup: Dissolve 3-ethoxybenzyl chloride (10 mmol) and a large excess of allylamine (30 mmol) in 50 mL of acetonitrile (ACN). Causality: A 3-fold excess of primary amine is required to statistically minimize the SN2 over-alkylation of the secondary amine product.

  • Base Addition: Add anhydrous K₂CO₃ (20 mmol) as an acid scavenger.

  • Heating: Reflux the mixture for 8 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Analyze the crude mixture via GC-MS to quantify the ratio of secondary to tertiary amine.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via flash column chromatography to separate the target product from tertiary amine byproducts.

Inter-Laboratory Validation Data

The three protocols were executed by three independent laboratories. The quantitative performance metrics are summarized in the table below. E-factor (kg waste generated per kg of product) was calculated to assess process sustainability.

MethodologyLaboratoryIsolated Yield (%)Purity (HPLC %)Reaction / Residence TimeE-factor
Continuous Flow (Protocol A) Lab 1 (Academic)96.599.145 seconds4.2
Continuous Flow (Protocol A) Lab 2 (CRO)95.898.845 seconds4.5
Continuous Flow (Protocol A) Lab 3 (Pharma)97.299.345 seconds4.1
Batch Reductive Amination (B) Lab 1 (Academic)82.094.014 hours18.5
Batch Reductive Amination (B) Lab 2 (CRO)79.592.514 hours19.2
Batch Reductive Amination (B) Lab 3 (Pharma)84.195.114 hours17.8
Batch Direct Alkylation (C) Lab 1 (Academic)55.481.08 hours35.4
Batch Direct Alkylation (C) Lab 2 (CRO)52.179.58 hours38.1
Batch Direct Alkylation (C) Lab 3 (Pharma)58.082.28 hours34.0
Data Analysis & Insights

The inter-laboratory data conclusively validates the superiority of the continuous flow reductive amination approach.

  • Yield & Purity: The flow methodology consistently delivered >95% yield and >98% purity across all three labs, eliminating the batch-to-batch variability seen in Protocols B and C. Direct alkylation (Protocol C) suffered massive yield losses (~45%) due to unavoidable tertiary amine formation, requiring solvent-heavy chromatographic purification.

  • Kinetics: The enhanced mass transfer of the triphasic flow reactor reduced the reduction time from 12 hours (Batch RA) to just 45 seconds[3].

  • Sustainability: By utilizing H₂ gas instead of stoichiometric borohydride reagents and eliminating the need for complex downstream purification, the flow method achieved an E-factor of ~4.3, representing a >75% reduction in chemical waste compared to batch methods.

Conclusion

For the synthesis of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, direct alkylation is fundamentally flawed due to poor chemoselectivity. While batch reductive amination solves the selectivity issue, it introduces severe mass-transfer bottlenecks and safety concerns at scale. Continuous flow reductive amination represents the optimal, self-validating system. By leveraging microreactor technology, process chemists can achieve near-quantitative yields, exceptional purity profiles, and highly sustainable E-factors, making it the definitive choice for API intermediate manufacturing.

References

  • Zhang, L., et al. "Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review." MDPI Catalysts, 2024.

  • Sato, T., Uozumi, Y., Yamada, Y. M. A. "Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst." ACS Omega, 2020, 5(41), 26938-26945.

  • Burange, A. S., et al. "Understanding flow chemistry for the production of active pharmaceutical ingredients." iScience, 2022, 25(3), 103892.

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide for Handling N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

As a specialized building block in drug development and organic synthesis, N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (structurally classified as an N-allyl-3-ethoxybenzylamine) requires rigorous safety protocols. Becau...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in drug development and organic synthesis, N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine (structurally classified as an N-allyl-3-ethoxybenzylamine) requires rigorous safety protocols. Because it is a reactive secondary amine, its handling demands an understanding of its mechanistic toxicology. This guide provides drug development professionals and researchers with a self-validating, causality-driven framework for the safe operation, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, one must understand why it is hazardous. Secondary amines possess a highly nucleophilic and basic nitrogen center.

  • Corrosivity & Tissue Necrosis: The high basicity of the amine leads to the rapid saponification of tissue lipids and the extraction of water from cells, causing liquefaction necrosis. Extrapolating from its structural core (N-allylbenzylamine), this compound is classified under GHS as causing severe skin burns and eye damage (Category 1C)[1].

  • Ocular Toxicity (Glaucopsia): Exposure to secondary amine vapors can induce glaucopsia—a condition characterized by the vesicular collection of fluid within corneal subepithelial cells (corneal edema). This results in blurred vision, a blue-grey appearance of objects, and halos around lights[2].

  • Systemic Absorption: Amines are highly lipid-soluble, allowing them to rapidly permeate the stratum corneum and enter the bloodstream, posing systemic toxicity risks[3].

Table 1: Physicochemical & Hazard Summary
Property / HazardSpecification / ClassificationMechanistic Rationale
Chemical Class Secondary AmineContains a nucleophilic nitrogen center prone to rapid oxidation and salt formation.
GHS Hazard Skin Corr. 1C, Eye Dam. 1High basicity causes rapid liquefaction necrosis of lipid membranes[1].
Physical State Combustible LiquidVapor pressure presents severe inhalation and ocular risks at room temperature[4].
Target Organs Eyes, Skin, Respiratory TractLipid solubility allows rapid dermal absorption; vapors attack corneal cells[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive secondary amines. The selection of barrier materials must account for the chemical's ability to permeate standard polymers.

Table 2: Required PPE Specifications
PPE CategoryPrimary RecommendationJustification & Causality
Ocular Chemical splash goggles + Full face shieldPrevents irreversible corneal damage. Safety glasses are insufficient against basic liquid splashes[4].
Dermal (Hands) Butyl rubber gloves (≥0.3 mm thickness)Amines act as organic solvents that rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance[5].
Dermal (Body) Flame-resistant (FR) lab coat + Neoprene apronProtects against secondary ignition (as the liquid is combustible) and corrosive permeation[4].
Respiratory Fume Hood (Face velocity: 80–120 fpm)Prevents inhalation of vapors linked to glaucopsia and severe respiratory tract irritation[2].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every operational step includes a verification checkpoint. Because secondary amines are prone to oxidation and can react with atmospheric CO₂ to form carbamate salts, handling under an inert atmosphere is required.

Protocol 1: Inert-Atmosphere Transfer Methodology
  • Pre-Operation Validation:

    • Action: Turn on the fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm).

    • Validation: Tape a small piece of tissue to the sash; it must pull steadily inward. Ensure all PPE from Table 2 is donned.

  • Apparatus Purging:

    • Action: Connect the reaction flask to a Schlenk line. Cycle vacuum and inert gas (Argon or N₂) three times to remove oxygen and moisture.

  • Reagent Extraction:

    • Action: Use a glass syringe with a stainless steel needle. Causality: Avoid plastic syringes with rubber plungers, as the amine will degrade the polymer, leading to leaks and contamination.

  • Transfer & Execution:

    • Action: Inject the N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine dropwise into the reaction mixture.

    • Validation: Monitor the reaction flask for exothermicity using an external thermocouple.

  • Decontamination:

    • Action: Immediately draw 1M Hydrochloric Acid (HCl) into the used syringe to neutralize residual amine into a non-volatile ammonium salt, then discard into a designated acidic waste container.

Caption: Standard operational workflow for handling reactive secondary amines under inert conditions.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent vapor inhalation and neutralize the basicity of the amine to halt its corrosive potential.

Protocol 2: Chemical Spill Neutralization Methodology
  • Isolation & Evacuation:

    • Action: Immediately alert personnel and evacuate a 10-foot radius around the spill. If the spill occurs outside a fume hood, evacuate the lab.

  • Containment:

    • Action: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Causality: Do not use sawdust or combustible absorbents, as the heat of neutralization or oxidation could trigger ignition[4].

  • Neutralization (Self-Validating Step):

    • Action: Carefully apply a dilute acid (e.g., 1M Citric Acid or 1M HCl) over the absorbed spill to convert the volatile amine into a stable, water-soluble ammonium salt.

    • Validation: Touch pH indicator paper to the neutralized slurry. The protocol is only complete when the pH reads between 6 and 8. If it reads >8, apply more dilute acid.

  • Collection & Disposal:

    • Action: Use a plastic scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Hazardous Waste - Amine Salts."

Caption: Emergency response and self-validating neutralization pathway for secondary amine spills.

References

  • . PubChem, National Institutes of Health. 2.. TCI Chemicals. 3.. Occupational Safety and Health Administration (OSHA). 4.. Journal of Occupational Health (via NCBI PMC). 5.. ACS Chemical Health & Safety, American Chemical Society.

Sources

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